molecular formula C12H17NO3 B1437231 Tert-butyl (3-hydroxy-4-methylphenyl)carbamate CAS No. 345893-26-7

Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Cat. No.: B1437231
CAS No.: 345893-26-7
M. Wt: 223.27 g/mol
InChI Key: DXXABMONDYMFCC-UHFFFAOYSA-N
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Description

Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a chemical intermediate of interest in organic and medicinal chemistry research. This compound features both a phenolic hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile building block for the synthesis of more complex molecules . The Boc group is a cornerstone in modern synthetic chemistry, widely valued for its role in protecting amine functionalities during multi-step synthesis, particularly in the development of novel pharmaceutical compounds and bioactive molecules . Compounds with similar structural motifs, featuring both carbamate protections and substituted phenyl rings, are frequently investigated as key intermediates in multifactorial drug discovery projects. Research into analogous compounds has shown potential in areas such as neuroscience, where they have been studied as multi-target agents for complex neurodegenerative conditions . As a reagent, it is intended for use by qualified researchers in controlled laboratory settings. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment (PPE) and engineering controls.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXABMONDYMFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345893-26-7
Record name tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (3-hydroxy-4-methylphenyl)carbamate, a key intermediate in pharmaceutical and materials science. The methodologies detailed herein are grounded in established chemical principles, ensuring reproducibility and high purity of the final product. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's preparation and analytical validation.

Introduction and Significance

This compound is a valuable building block in organic synthesis. The presence of a Boc-protected amine, a phenolic hydroxyl group, and a methyl-substituted aromatic ring provides multiple reactive sites for further chemical modification. This trifunctional characteristic makes it an attractive precursor for the synthesis of complex molecules, including pharmacologically active agents and functional materials. The tert-butoxycarbonyl (Boc) group serves as a crucial amine protecting group, renowned for its stability in various reaction conditions and its facile, clean removal under acidic conditions.[1][2]

The strategic placement of the hydroxyl and methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, allowing for regioselective reactions. Understanding the synthesis and thorough characterization of this intermediate is paramount to ensuring the quality and efficacy of downstream products.

Synthesis of this compound

The most direct and widely adopted method for the synthesis of this compound is the N-tert-butoxycarbonylation of 5-amino-2-cresol (also known as 3-hydroxy-4-methylaniline).[3] This reaction involves the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O), a common and efficient reagent for this transformation.[4][5]

Causality Behind Experimental Choices
  • Starting Material : 5-Amino-2-cresol is selected as the precursor due to its commercial availability and the strategic positioning of its functional groups. The amino group is more nucleophilic than the hydroxyl group, allowing for selective N-protection under appropriate basic conditions.

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection.[2] It is a stable, easy-to-handle solid that reacts cleanly with amines to form the corresponding carbamates. The byproducts of the reaction, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying the purification process.[2]

  • Solvent and Base : A variety of solvents can be employed, with dichloromethane (DCM) and tetrahydrofuran (THF) being common choices due to their inert nature and ability to dissolve the reactants.[6] The reaction is typically carried out in the presence of a mild base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to neutralize the acid generated during the reaction and to activate the amine.[1][4]

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amino group of 5-amino-2-cresol attacks one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to tert-butanol and carbon dioxide.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-Amino-2-cresol Reaction_Step Boc Protection Reactant1->Reaction_Step Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Reaction_Step Solvent DCM or THF Solvent->Reaction_Step Base Base (e.g., TEA, DMAP) Base->Reaction_Step Product tert-Butyl (3-hydroxy-4- methylphenyl)carbamate Reaction_Step->Product

Caption: Synthetic route for this compound.

Detailed Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-2-cresol (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base : Add a suitable base, for instance, triethylamine (1.1-1.5 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Boc₂O : To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C (ice bath).

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, the reaction mixture is typically diluted with water and the aqueous phase is extracted with an organic solvent like DCM or ethyl acetate.[6] The combined organic layers are then washed with saturated sodium bicarbonate solution and brine, and subsequently dried over anhydrous magnesium sulfate or sodium sulfate.[6]

  • Purification : The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford the pure this compound.

Comprehensive Characterization

A self-validating protocol for the characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and physical methods.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be acquired.

  • ¹H NMR : The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key expected signals include a singlet for the nine equivalent protons of the tert-butyl group, distinct signals for the aromatic protons, a singlet for the methyl group protons, and broad singlets for the -NH and -OH protons.[7][8] The chemical shifts of the -NH and -OH protons can be confirmed by a D₂O exchange experiment, where these peaks disappear upon shaking the sample with a drop of deuterium oxide.[8]

  • ¹³C NMR : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Characteristic signals are expected for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, the aromatic carbons, and the methyl carbon.[7][9]

Expected ¹H NMR Data (in CDCl₃) Expected ¹³C NMR Data (in CDCl₃)
Singlet at ~1.5 ppm (9H, -C(CH₃)₃)~153 ppm (C=O, carbamate)
Singlet at ~2.2 ppm (3H, Ar-CH₃)~137 ppm (Ar-C)
Multiplets/Singlets for aromatic protons~120-130 ppm (Ar-CH)
Broad singlet for -NH proton~80 ppm (-C(CH₃)₃)
Broad singlet for -OH proton~28 ppm (-C(CH₃)₃)
~16 ppm (Ar-CH₃)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
N-H stretch (carbamate)3100-3500
C-H stretch (aromatic and aliphatic)2850-3100
C=O stretch (carbamate)1680-1720
C-N stretch1230-1360[10]
C-O stretch1000-1300

Reference spectra for similar compounds like aminophenols can provide context for peak assignments.[10][11][12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13] For this compound (C₁₂H₁₇NO₃), the expected molecular weight is approximately 223.27 g/mol .[14] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the molecular formula.[7]

Physical Characterization
  • Melting Point : The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting range often indicates the presence of impurities.

  • Appearance : The physical state (e.g., solid, oil) and color of the purified compound should be recorded.

  • Solubility : The solubility of the compound in various organic solvents should be determined, which is useful for subsequent reactions and analyses.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS MeltingPoint Melting Point Synthesized_Product->MeltingPoint Appearance Appearance Synthesized_Product->Appearance Final_Confirmation Structural Confirmation & Purity Assessment NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation MeltingPoint->Final_Confirmation Appearance->Final_Confirmation

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and comprehensive characterization of this compound. By adhering to the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this versatile intermediate with high purity. The multi-technique characterization approach ensures a self-validating system, providing the necessary assurance of quality for its application in drug discovery and materials science.

References

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • Supporting Information. Characterization Data of the Products. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]

  • ResearchGate. IR double-resonance spectroscopy applied to the 4-aminophenol(H2O)1 cluster. [Link]

  • ResearchGate. FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. [Link]

  • NIST WebBook. 3-tert-Butyl-4-hydroxyanisole. [Link]

  • PubChem. tert-Butyl hydroxy(methyl)carbamate. [Link]

  • PubMed. Mass Spectrometry-Based Untargeted Plant Metabolomics. [Link]

  • PubChem. tert-Butyl 4-hydroxybenzylcarbamate. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the essential spectroscopic techniques required for the structural elucidation and verification of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data. It delves into the causality behind experimental choices, provides validated protocols, and offers a deep interpretation of expected spectroscopic data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for the comprehensive analysis of this compound.

Introduction: The Importance of Spectroscopic Verification

This compound is a bifunctional molecule featuring a Boc-protected amine and a phenolic hydroxyl group. The tert-butoxycarbonyl (Boc) group is a crucial amine-protecting group in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions.[1] The structural integrity of this intermediate is paramount for the successful synthesis of downstream target molecules.

Spectroscopic analysis provides an irrefutable "fingerprint" of a molecule, confirming its identity, purity, and structure.[2] In a drug development context, rigorous spectroscopic characterization is a non-negotiable component of quality control and regulatory submission. This guide establishes a self-validating framework for the analysis of this compound, ensuring that researchers can confidently verify their synthesis and proceed with their research objectives.

The synthesis of this compound is typically achieved via the reaction of 5-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[1] Understanding this synthesis route is critical as it informs the expected structure and potential side-products.

Below is the chemical structure of the target compound, which will be the basis for all subsequent spectroscopic predictions and interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum: Based on the structure of this compound and established chemical shift principles, the following proton signals are predicted. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with exchangeable protons (like -OH and -NH) as it forms hydrogen bonds, resulting in sharper, more visible signals compared to solvents like chloroform-d (CDCl₃).[3][4]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
~9.1 - 9.5Singlet, broad1HPhenolic -OHThe phenolic proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.[5] In DMSO-d₆, it is expected to be a sharp singlet.
~8.8 - 9.2Singlet, broad1HCarbamate N-HThe carbamate proton signal is also exchangeable. Its appearance confirms the presence of the carbamate linkage.
~7.0 - 7.2Singlet or narrow multiplet1HAromatic C2-HThis proton is ortho to the -OH group and meta to the -NHBoc group.
~6.8 - 7.0Doublet1HAromatic C6-HThis proton is ortho to the methyl group and ortho to the -NHBoc group.
~6.6 - 6.8Doublet1HAromatic C5-HThis proton is meta to both the -OH and -NHBoc groups.
~2.10Singlet3HAr-CH₃The methyl group on the aromatic ring is a sharp singlet as it has no adjacent protons to couple with.
~1.45Singlet9H-C(CH₃)₃The nine protons of the tert-butyl group are chemically equivalent, resulting in a strong, sharp singlet. This signal is a hallmark of the Boc-protecting group.[6]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum. To confirm the identity of the -OH and -NH protons, a D₂O exchange experiment can be performed: add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -OH and -NH protons will disappear or significantly diminish.[7]

Diagram: ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.7 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer (≥400 MHz) transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 d2o_ex Add D₂O, Re-acquire (Optional) acquire_h1->d2o_ex process Process FID (FT, Phase, Baseline) acquire_h1->process integrate Integrate Peaks process->integrate assign Assign Signals integrate->assign caption Workflow for ¹H NMR Analysis.

Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy: Carbon Backbone Verification

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectrum:

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Key Insights
~153Carbamate C=OThe carbonyl carbon of the carbamate group is deshielded and appears significantly downfield. This is a key signal confirming Boc protection.[6]
~148Ar C-OHThe aromatic carbon attached to the hydroxyl group.
~138Ar C-NHBocThe aromatic carbon attached to the carbamate nitrogen.
~130Ar C-CH₃The aromatic carbon bearing the methyl group.
~120Ar C-HAromatic methine carbon.
~115Ar C-HAromatic methine carbon.
~112Ar C-HAromatic methine carbon.
~79Quaternary -C (CH₃)₃The quaternary carbon of the tert-butyl group is a characteristic, often weak, signal.[6]
~28-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group give a strong, sharp signal.[6]
~16Ar-CH₃The carbon of the methyl group attached to the aromatic ring.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use a standard NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.[2]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~3400 - 3200O-H stretch (Phenol)Strong, BroadThe broadness is due to intermolecular hydrogen bonding. This is a key indicator of the phenolic group.[8][9]
~3350N-H stretch (Carbamate)MediumThis peak may be resolved from or overlap with the broad O-H stretch. Its presence confirms the carbamate group.
~3100 - 3000Aromatic C-H stretchMediumCharacteristic of C-H bonds on the benzene ring.
~2980 - 2850Aliphatic C-H stretchMedium-StrongArises from the methyl and tert-butyl groups.
~1720 - 1680 C=O stretch (Carbamate) Strong, Sharp This is one of the most diagnostic peaks. Its strong, sharp appearance is definitive proof of the carbamate functional group from the Boc protection.[6]
~1600, ~1520C=C stretch (Aromatic Ring)Medium-StrongThese absorptions are characteristic of the benzene ring.
~1250, ~1160C-O stretch, C-N stretchStrongThese signals in the fingerprint region are associated with the carbamate and phenol C-O bonds.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample with the ATR anvil to ensure good contact and collect the sample spectrum.

Diagram: Key IR Absorptions

Key IR Absorptions for Structure Confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[10]

Expected Mass Spectrum Data (Positive Ion ESI):

  • Molecular Formula: C₁₂H₁₇NO₃

  • Exact Mass: 223.1208

  • Molecular Weight: 223.27 g/mol

m/z (Daltons)IonRationale & Key Insights
224.1281[M+H]⁺The protonated molecule is often the base peak in ESI-MS. Its detection confirms the molecular weight of the compound.
246.1100[M+Na]⁺The sodium adduct is commonly observed and provides further confirmation of the molecular weight.
168.0811[M+H - C₄H₈]⁺Loss of isobutylene (56 Da). This is a highly characteristic fragmentation pathway for Boc-protected compounds.[1]
124.0706[M+H - 100]⁺Loss of the Boc group (C₅H₈O₂). This fragmentation results from the loss of isobutylene and CO₂, leaving the protonated 5-amino-2-methylphenol.
57.0704[C₄H₉]⁺The tert-butyl cation is a very common and stable fragment from the Boc group, often appearing as a prominent peak.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Perform tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 224.1) to confirm the characteristic fragmentation patterns.

Diagram: Boc Group Fragmentation Pathway

G M_H [M+H]⁺ m/z 224.1 Loss_Isobutylene [M+H - 56]⁺ m/z 168.1 M_H->Loss_Isobutylene - C₄H₈ tBu [t-Bu]⁺ m/z 57.1 M_H->tBu Boc Fragmentation Loss_Boc [M+H - 100]⁺ m/z 124.1 Loss_Isobutylene->Loss_Boc - CO₂ caption Characteristic ESI-MS Fragmentation.

Characteristic ESI-MS Fragmentation.

Conclusion: A Validated Approach to Structural Certainty

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification of this compound. By following the protocols and interpretive logic outlined in this guide, researchers can establish a self-validating system of analysis. The predicted data serves as a benchmark for experimental results, ensuring that the structural integrity of this vital synthetic intermediate is confirmed with the highest degree of confidence. This rigorous approach underpins scientific integrity and accelerates the path of drug discovery and development.

References

  • Reddit. (2023). Hydroxyl Groups in NMR. Retrieved from [Link]

  • Gervais, C., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Oguro et al. (2012). Fused heterocycle derivatives. U.S. Patent 8,304,557.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides.... Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Exarchou, V., et al. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • University of Regina. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Scribd. (n.d.). IR Sample Prep Guide for Chemists. Retrieved from [Link]

  • van der Hulst, M., et al. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

Sources

"Tert-butyl (3-hydroxy-4-methylphenyl)carbamate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Abstract: This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis and pharmaceutical development. We will delve into its core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. Furthermore, this document outlines its applications, particularly as a versatile building block, and provides essential safety and handling protocols for laboratory professionals. The information is structured to support researchers, chemists, and drug development professionals in leveraging this compound's unique characteristics for advanced scientific applications.

Physicochemical Properties and Molecular Structure

This compound (CAS No. 345893-26-7) is a substituted aromatic carbamate. The molecule incorporates a phenolic hydroxyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amine on a benzene ring. This combination of functional groups dictates its solubility, reactivity, and utility as a synthetic intermediate. The bulky, lipophilic Boc group provides stability and allows for controlled deprotection, a cornerstone of modern peptide and medicinal chemistry.[1]

The molecular structure is visualized below:

Caption: Chemical structure of this compound.

A summary of its key physical and chemical properties is presented in the table below for quick reference.

PropertyValueSource
CAS Number 345893-26-7[2]
Molecular Formula C12H17NO3[2]
Molecular Weight 223.27 g/mol [2]
IUPAC Name This compound[2]
Appearance Off-white to yellow solid
Purity ≥95.00%[2]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from synthesis protocols[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 5-amino-2-methylphenol (also known as 5-amino-o-cresol) with di-tert-butyl dicarbonate (Boc)₂O.[4] This reaction is a standard method for introducing the Boc protecting group onto an amine.

Causality in Experimental Design:

  • Choice of Reagents: 5-Amino-o-cresol provides the core phenyl ring with the required hydroxyl and methyl substituents in the correct positions. (Boc)₂O is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without interfering with the reaction.[3]

  • Temperature Control: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[3]

Step-by-Step Synthesis Protocol
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-o-cresol in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution portion-wise while stirring. A slight molar excess of (Boc)₂O (e.g., 1.1 equivalents) is typically used.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.[3]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities, followed by brine to remove excess water.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this molecule is dominated by its two primary functional groups: the phenolic hydroxyl group and the Boc-protected amine.

  • Phenolic -OH Group: The hydroxyl group is weakly acidic and can be deprotonated with a suitable base. It can undergo O-alkylation or O-acylation to introduce a variety of substituents. This functional handle is crucial for building more complex molecular architectures.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to cleavage under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent).[1] This selective deprotection is a key step in multi-step syntheses, revealing the free amine for subsequent reactions like amide bond formation or alkylation.

Caption: Acid-catalyzed deprotection of the Boc group to yield the free amine.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[5] Its bifunctional nature allows it to be incorporated into larger structures through reactions at both the hydroxyl and (deprotected) amino groups.

The carbamate moiety itself is a common feature in drug design, often used as a stable and cell-permeable surrogate for a peptide bond.[1] The specific substitution pattern of this compound makes it a precursor for molecules targeting a variety of biological systems. For instance, substituted hydroxyphenyl derivatives are core structures in compounds developed as androgen receptor antagonists for cancer therapy and in the development of CFTR potentiators for cystic fibrosis treatment.[5][6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazard Identification: This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[9]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and incompatible materials like strong acids and bases.[7]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7]

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

References

  • Pharmaffiliates. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Available at: [Link]

  • PubChem. tert-Butyl hydroxy(methyl)carbamate. Available at: [Link]

  • ACS Publications. Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Available at: [Link]

  • PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to CAS 345893-26-7: Structure and Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and nomenclature of the compound identified by CAS number 345893-26-7. As a pivotal molecule in various research and development endeavors, a thorough understanding of its structural characteristics and formal naming conventions is paramount for clear communication and unambiguous identification in scientific literature and patent applications.

Chemical Identity

The compound registered under CAS number 345893-26-7 is a carbamate derivative of 2-methyl-5-aminophenol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 345893-26-7
Molecular Formula C12H17NO3[1][2][3]
Molecular Weight 223.27 g/mol [2][3]
SMILES O=C(OC(C)(C)C)NC1=CC=C(C)C(O)=C1[4][5]

Nomenclature

The systematic naming of this compound follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). Understanding the different naming conventions is crucial for searching chemical databases and literature.

  • IUPAC Name: The formally accepted IUPAC name is tert-butyl (3-hydroxy-4-methylphenyl)carbamate [4]. This name explicitly describes the ester functional group as a tert-butyl ester of a carbamic acid, which is substituted on the nitrogen with a 3-hydroxy-4-methylphenyl group.

  • Systematic Name: Another correct systematic name is Carbamic acid, N-(3-hydroxy-4-methylphenyl)-, 1,1-dimethylethyl ester [2]. This nomenclature variation names the parent structure as carbamic acid and details its substituents.

  • Common Synonyms: In commercial and research contexts, several synonyms are frequently used:

    • tert-butyl 3-hydroxy-4-methylphenylcarbamate[2]

    • 5-(Boc-amino)-2-methylphenol[2]

    • tert-Butyl N-(3-hydroxy-4-methylphenyl)carbamate[2]

The synonym "5-(Boc-amino)-2-methylphenol" is particularly descriptive for chemists familiar with protecting group strategies, as it clearly indicates a phenol with a Boc-protected amine.

Chemical Structure

The molecular structure of CAS 345893-26-7 is composed of a substituted benzene ring at its core. The key structural features are illustrated in the diagram below.

Figure 1: Chemical structure of this compound.

Structural Features:

  • Aromatic Ring: A central phenyl ring is substituted at positions 1, 3, and 4 (following IUPAC numbering relative to the carbamate group).

  • Carbamate Group: A carbamate functional group (-NHCOO-) links the phenyl ring to the tert-butyl group.

  • tert-Butoxycarbonyl (Boc) Group: This bulky protecting group is attached to the nitrogen of the carbamate. It is known for its stability under many reaction conditions and its facile removal under acidic conditions.

  • Hydroxyl Group: A phenolic hydroxyl (-OH) group is located at the 3-position of the ring.

  • Methyl Group: A methyl (-CH3) group is attached at the 4-position of the ring.

Physicochemical Properties

A summary of the predicted and available physicochemical properties is provided below. These properties are essential for designing experimental protocols, including dissolution, formulation, and storage.

Table 2: Physicochemical Data

PropertyValueSource
Boiling Point 298.6 ± 33.0 °C (Predicted)[2]
Density 1.155 ± 0.06 g/cm³ (Predicted)[2]
pKa 10.04 ± 0.10 (Predicted)[2]
Storage Temperature 2-8°C, protect from light[2]

Synthesis and Application Insights

While a detailed synthesis protocol is beyond the scope of this guide, the structure of CAS 345893-26-7 suggests a common synthetic route involving the reaction of 5-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

G Reactant1 5-Amino-2-methylphenol Product CAS 345893-26-7 (this compound) Reactant1->Product + Base Reactant2 Di-tert-butyl dicarbonate (Boc Anhydride) Reactant2->Product

Sources

A Technical Guide to the Synthesis of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview for the synthesis of tert-butyl (3-hydroxy-4-methylphenyl)carbamate, a valuable intermediate in pharmaceutical and chemical research. We will dissect the synthetic strategy, focusing on the logical selection of starting materials and the critical parameters of each reaction step. This document furnishes researchers and drug development professionals with field-proven protocols, mechanistic insights, and safety considerations essential for a successful and reproducible synthesis.

Retrosynthetic Analysis and Primary Synthetic Pathway

The synthesis of this compound is most efficiently approached through a two-step sequence starting from a commercially available nitrophenol derivative. The core logic involves the formation of the carbamate bond as the final key transformation.

Retrosynthetic Logic: The target molecule is an N-protected aminophenol. The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, typically installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[1] This points to 3-amino-2-methylphenol (also known as 5-amino-o-cresol) as the immediate precursor. Aromatic amines are commonly and cleanly synthesized via the reduction of the corresponding nitro compound. Therefore, the most practical starting material is 2-methyl-3-nitrophenol .[2]

The overall synthetic pathway is outlined below:

Synthetic_Pathway Start 2-Methyl-3-nitrophenol Intermediate 3-Amino-2-methylphenol Start->Intermediate Catalytic Hydrogenation Target This compound Intermediate->Target N-Boc Protection

Caption: Overall synthetic route to the target compound.

Synthesis of the Key Intermediate: 3-Amino-2-methylphenol

The reduction of the nitro group in 2-methyl-3-nitrophenol is the critical first step. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and straightforward workup, where the primary byproduct is water.

Core Reaction: 2-methyl-3-nitrophenol + H₂ (gas) --(Pd/C catalyst)--> 3-amino-2-methylphenol

Expertise in Practice: Causality Behind Experimental Choices
  • Catalyst Selection: 10% Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups. It offers excellent activity and can be easily removed by filtration post-reaction.

  • Solvent: Anhydrous ethanol is an ideal solvent as it readily dissolves the starting material and is compatible with the reaction conditions.

  • Pressure: A moderate hydrogen pressure (e.g., 40 psi) is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.[3]

Experimental Protocol: Catalytic Hydrogenation

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). This procedure must be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction vessel must be properly purged to remove air before introducing hydrogen.[4][5][6]

  • Vessel Preparation: Charge a hydrogenation flask or Parr shaker vessel with 2-methyl-3-nitrophenol (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material.

  • Inerting: Securely seal the vessel and purge thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on carbon (typically 5-10 mol %). Caution: Dry Pd/C can ignite in the presence of air or flammable solvents.[4][7] It is often handled as a water-wet paste to mitigate this risk.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 40 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is saturated with hydrogen and can ignite upon exposure to air. Do not allow it to dry.[6] Quench the filter cake immediately with a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-2-methylphenol, which can often be used in the next step without further purification.

Data Summary: Hydrogenation
ParameterValue/ConditionRationale & Citation
Starting Material2-Methyl-3-nitrophenolCommercially available precursor.
ReagentHydrogen Gas (H₂)Reducing agent.
Catalyst10% Palladium on CarbonHigh-activity catalyst for nitro group reduction.[4]
SolventAnhydrous EthanolGood solubility for substrate, compatible with hydrogenation.
Pressure~40 psiSufficient for efficient reduction without high-pressure apparatus.[3]
TemperatureRoom TemperatureReaction is typically efficient at ambient temperatures.
Typical Yield>95%Catalytic hydrogenation is a high-yielding transformation.

Final Step: N-tert-Butoxycarbonylation (Boc Protection)

The final step involves the protection of the amine functionality of 3-amino-2-methylphenol to form the target carbamate. The most common and robust method utilizes di-tert-butyl dicarbonate (Boc₂O).[1][8]

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a transient tetrahedral intermediate, which then collapses. The resulting tert-butyl carbonate is an unstable leaving group that decomposes into gaseous carbon dioxide and tert-butanol (or tert-butoxide if a base is used).[1][9][10]

Boc_Mechanism cluster_0 Nucleophilic Attack cluster_1 Collapse & Decomposition Amine R-NH₂ Boc2O Boc-O-Boc Amine->Boc2O 1. Attack Intermediate Tetrahedral Intermediate Product R-NH-Boc Byproducts CO₂ + tBuOH Intermediate_2->Product 2. Collapse

Caption: Mechanism of N-Boc protection.

Experimental Protocol: Boc Protection
  • Dissolution: Dissolve 3-amino-2-methylphenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of THF and water.[8][11]

  • Base Addition: Add a base such as triethylamine (TEA, 1.1-1.5 eq) or sodium bicarbonate (if using an aqueous system).[8][12] The base neutralizes the protonated amine intermediate, driving the reaction forward.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.2 eq), either neat or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary: Boc Protection
ParameterValue/ConditionRationale & Citation
Starting Material3-Amino-2-methylphenolKey intermediate from the reduction step.
ReagentDi-tert-butyl dicarbonate (Boc₂O)Standard, highly effective Boc-protecting agent.[1]
Base (optional)Triethylamine (TEA), NaHCO₃Neutralizes acid byproduct, can accelerate the reaction.[8][10]
SolventTHF, DCM, or aqueous mixturesCommon aprotic solvents that dissolve reagents well.[11][12]
TemperatureRoom TemperatureMild conditions are sufficient for this transformation.
Typical Yield85-95%Boc protection is generally a high-yielding reaction.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step process. The foundational starting material, 2-methyl-3-nitrophenol, is converted to the key intermediate, 3-amino-2-methylphenol, via clean and efficient catalytic hydrogenation. Subsequent N-Boc protection with di-tert-butyl dicarbonate provides the final product in high yield. By understanding the rationale behind reagent selection and adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently and reproducibly synthesize this important chemical building block.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link]

  • National Academy of Sciences. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). LCSS: PALLADIUM ON CARBON. Available at: [Link]

  • The Sarpong Group, University of California, Berkeley. Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. (2010). Available at: [Link]

  • Wikipedia. Tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. (2019). Available at: [Link]

  • University of California, Berkeley. Hydrogenation Standard Operating Procedure. Available at: [Link]

  • PrepChem.com. Preparation of 2-methyl-3-nitrophenol. Available at: [Link]

Sources

The Strategic Utility of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and potential applications of tert-butyl (3-hydroxy-4-methylphenyl)carbamate (Boc-5-amino-2-methylphenol), a versatile intermediate in organic chemistry. With its strategically positioned hydroxyl, Boc-protected amine, and methyl functionalities on an aromatic scaffold, this compound offers a unique combination of reactivity and selectivity. This document serves as a resource for researchers, chemists, and drug development professionals, detailing its synthesis, role as a nucleophile in substitution reactions, potential as a substrate in cross-coupling chemistry, and its controlled reactivity in electrophilic aromatic substitution. The causality behind experimental choices and detailed, actionable protocols are provided to empower chemists in leveraging this valuable building block for the synthesis of complex molecules, pharmaceutical intermediates, and novel chemical entities.

Introduction: A Multifunctional Building Block

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often hinge on the judicious choice of starting materials and intermediates. This compound is a prime example of a well-designed building block, offering multiple avenues for molecular elaboration. The presence of a Boc-protected amine and a phenolic hydroxyl group on the same aromatic ring presents a fascinating interplay of electronic and steric effects, which can be harnessed for selective chemical transformations.

The tert-butoxycarbonyl (Boc) group serves as a robust yet readily cleavable protecting group for the amine. This protection strategy is crucial for several reasons:

  • Modulation of Reactivity: The strongly activating and ortho, para-directing amino group is tempered by its conversion to a carbamate. This prevents undesirable side reactions such as polysubstitution in electrophilic aromatic substitutions and oxidation.

  • Enhanced Solubility: The Boc group often improves the solubility of the parent amine in common organic solvents, facilitating reaction setup and purification.

  • Orthogonal Protection: The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions but labile to bases or hydrogenolysis, enabling complex, multi-step syntheses.

The phenolic hydroxyl group, on the other hand, provides a handle for a different set of transformations, most notably O-alkylation, O-acylation, and participation in cross-coupling reactions. The interplay between these two functional groups, and the influence of the adjacent methyl group, are central themes in the synthetic applications of this molecule.

Synthesis of this compound

The most direct and widely employed synthesis of the title compound involves the selective N-acylation of 5-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc₂O).

Synthetic Workflow

G cluster_0 Synthesis of this compound A 5-Amino-2-methylphenol E Reaction Mixture (0°C to Room Temp, 15h) A->E B Di-tert-butyl dicarbonate (Boc)₂O B->E C Triethylamine (Base) C->E D Tetrahydrofuran (Solvent) D->E F Aqueous Workup & Extraction E->F G Purification F->G H This compound G->H

Caption: Synthetic workflow for Boc-protection of 5-amino-2-methylphenol.

Detailed Experimental Protocol

This protocol is adapted from documented procedures in the patent literature[1][2].

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
5-Amino-2-methylphenol123.1581.210.0 g
Di-tert-butyl dicarbonate218.2589.3 (1.1 eq)19.5 g
Triethylamine101.19122 (1.5 eq)16.9 mL
Tetrahydrofuran (THF)--100 mL
Ethyl Acetate--As needed
Saturated Brine Solution--As needed
Anhydrous Magnesium Sulfate--As needed

Procedure:

  • To a solution of 5-amino-2-methylphenol (10.0 g, 81.2 mmol) and triethylamine (16.9 mL, 122 mmol) in tetrahydrofuran (75 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (19.5 g, 89.3 mmol) in tetrahydrofuran (25 mL) dropwise to the stirred, cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 15 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Expert Insights: The use of triethylamine as a base is crucial to neutralize the phenolic proton and the proton of the resulting carbamic acid, driving the reaction to completion. The reaction is typically clean, with the primary byproducts being tert-butanol and carbon dioxide, which are easily removed during workup.

Applications in Nucleophilic Aromatic Substitution

The phenolic hydroxyl group of this compound can be deprotonated with a suitable base to form a potent nucleophile. This phenoxide can then participate in nucleophilic aromatic substitution (SNAᵣ) reactions, particularly with electron-deficient aromatic systems.

Reaction with Electron-Deficient Heterocycles: A Case Study

A documented application involves the reaction of the title compound with 5-bromo-2-nitropyridine[3]. This reaction exemplifies the utility of the compound in constructing arylether linkages, which are common motifs in pharmaceuticals and agrochemicals.

G cluster_1 Nucleophilic Aromatic Substitution Workflow A Tert-butyl (3-hydroxy-4- methylphenyl)carbamate E Reaction at Room Temp, 15h A->E B 5-Bromo-2-nitropyridine B->E C Cesium Carbonate (Base) C->E D N,N-Dimethylformamide (Solvent) D->E F Aqueous Workup & Extraction E->F G Purification F->G H Tert-butyl (4-methyl-3-((2-nitropyridin- 5-yl)oxy)phenyl)carbamate G->H

Caption: Workflow for the SNAᵣ reaction with 5-bromo-2-nitropyridine.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound223.2714.1 (1.2 eq)3.14 g
5-Bromo-2-nitropyridine202.9911.72.38 g
Cesium Carbonate325.8217.6 (1.5 eq)5.72 g
N,N-Dimethylformamide (DMF)--25 mL

Procedure:

  • Combine this compound (3.14 g, 14.1 mmol), 5-bromo-2-nitropyridine (2.38 g, 11.7 mmol), and cesium carbonate (5.72 g, 17.6 mmol) in N,N-dimethylformamide (25 mL).

  • Stir the mixture at room temperature for 15 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and saturated brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired arylether product.

Expert Insights: Cesium carbonate is an effective base for this transformation, as it is sufficiently basic to deprotonate the phenol without promoting side reactions and has good solubility in DMF. The nitro group on the pyridine ring is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, allowing the reaction to proceed under mild conditions.

Potential in Cross-Coupling Reactions

While specific examples for this compound are not prevalent in the literature, its structure is amenable to participation in cross-coupling reactions. The phenolic hydroxyl can be converted to a triflate or nonaflate, making it an excellent electrophile for Suzuki, Buchwald-Hartwig, and other palladium- or nickel-catalyzed cross-coupling reactions. Alternatively, the carbamate itself can sometimes act as a leaving group in nickel-catalyzed Suzuki-Miyaura couplings.

Representative Protocol: Suzuki-Miyaura Coupling of the Corresponding Aryl Trimetastibine

A plausible synthetic route would involve the conversion of the phenolic hydroxyl group to a triflate, followed by a standard Suzuki-Miyaura coupling.

Step 1: Triflation

G cluster_2 Triflation of the Phenolic Hydroxyl A Tert-butyl (3-hydroxy-4- methylphenyl)carbamate E Reaction at 0°C to Room Temp A->E B Triflic Anhydride or N-Phenyl-bis(trifluoromethanesulfonimide) B->E C Pyridine or Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Workup and Purification E->F G Tert-butyl (4-methyl-3-(((trifluoromethyl)sulfonyl) oxy)phenyl)carbamate F->G

Caption: Proposed workflow for the triflation of the title compound.

Step 2: Suzuki-Miyaura Coupling

G cluster_3 Suzuki-Miyaura Cross-Coupling A Aryl Trimetastibine Intermediate F Reaction under Inert Atmosphere, Heat A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Workup and Purification F->G H Biaryl Product G->H

Caption: Representative workflow for Suzuki-Miyaura coupling.

Expert Insights: The conversion to a triflate transforms the electron-rich phenolic oxygen into an excellent leaving group, enabling the oxidative addition of a low-valent palladium or nickel catalyst, which is the key initiating step of the cross-coupling catalytic cycle.

Regioselectivity in Electrophilic Aromatic Substitution

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr). Both the hydroxyl (-OH) and the N-Boc-amino (-NHBoc) groups are strong activating, ortho, para-directing groups. The methyl group (-CH₃) is also a weak activator and ortho, para-director.

The regiochemical outcome of an SEAr reaction on this substrate will be a result of the synergistic and competing directing effects of these three groups, as well as steric hindrance.

  • -OH group: Directs to positions 2 and 6.

  • -NHBoc group: Directs to positions 2 and 4 (relative to its own position).

  • -CH₃ group: Directs to positions 2 and 6 (relative to its own position).

Considering the positions on the ring:

  • Position 2: Activated by both the -OH and -NHBoc groups.

  • Position 6: Activated by the -OH and -CH₃ groups.

  • Position 5: Activated by the -NHBoc group.

The position ortho to the powerful hydroxyl directing group (position 2) is highly activated. However, this position is also sterically hindered by the adjacent bulky -NHBoc group. The position ortho to the -NHBoc group (position 2) is also activated, but again, sterically congested. The position para to the -NHBoc group is occupied by the methyl group. The position ortho to the methyl group and meta to the -NHBoc group (position 5) is activated by the -NHBoc group.

Therefore, electrophilic attack is most likely to occur at position 6 , which is ortho to the hydroxyl group and meta to the -NHBoc group, representing a balance of strong electronic activation from the hydroxyl group and manageable steric hindrance. Position 2 is also a possibility, but likely to be a minor product due to greater steric hindrance.

Representative Protocol: Bromination

A representative protocol for the bromination of this substrate would likely use a mild brominating agent to avoid over-reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
This compound223.27
N-Bromosuccinimide (NBS)177.98
Acetonitrile or Dichloromethane-

Procedure:

  • Dissolve this compound in a suitable solvent like acetonitrile or dichloromethane at 0°C.

  • Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.

  • Allow the reaction to proceed at 0°C to room temperature while monitoring by TLC.

  • Upon completion, perform an aqueous workup to remove succinimide.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography to isolate the brominated product, expected to be predominantly the 6-bromo isomer.

Conclusion

This compound is a strategically valuable intermediate in organic synthesis. Its synthesis is straightforward, and its functional groups are poised for a variety of selective transformations. The Boc-protected amine allows for controlled electrophilic substitution and provides a latent amino group that can be revealed at a later synthetic stage. The phenolic hydroxyl group serves as a versatile handle for nucleophilic substitutions and can be modified for participation in cross-coupling reactions. The insights and protocols provided in this guide are intended to facilitate the broader application of this compound in the synthesis of complex organic molecules, ultimately accelerating innovation in drug discovery and materials science.

References

  • Oguro, et al. (2012). Fused Heterocycle Derivatives. U.S. Patent No. 8,304,551. Washington, DC: U.S.

Sources

The Strategic Utility of tert-Butyl (3-hydroxy-4-methylphenyl)carbamate in the Synthesis of Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the intricate world of medicinal chemistry and drug discovery, the identification and strategic deployment of versatile chemical building blocks are paramount to the successful synthesis of novel therapeutic agents. Among these, tert-butyl (3-hydroxy-4-methylphenyl)carbamate has emerged as a valuable scaffold, offering a unique combination of functionalities that can be artfully manipulated to construct complex bioactive molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the development of targeted therapies, with a particular focus on the inhibition of the Janus kinase (JAK) family of enzymes. For researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource, elucidating the causality behind experimental choices and providing a framework for the rational design of next-generation therapeutics.

Core Characteristics of this compound

This compound is a substituted aromatic compound featuring a trifecta of key functional groups: a phenolic hydroxyl group, a methyl group, and a tert-butoxycarbonyl (Boc)-protected amine. This specific arrangement of functionalities on the phenyl ring provides a powerful platform for synthetic diversification.

PropertyValueSource
CAS Number 345893-26-7
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Appearance White to off-white solidGeneric Material Property
Storage 2-8°C, sealed in a dry, dark place

The strategic importance of this building block lies in the orthogonal reactivity of its functional groups. The Boc-protected amine is temporarily deactivated, allowing for selective reactions at other positions of the molecule.[1] The phenolic hydroxyl group can undergo a variety of transformations, such as etherification or esterification, to introduce diverse side chains. The methyl group, while seemingly simple, can influence the electronic properties and steric environment of the ring, potentially impacting binding affinity and metabolic stability of the final bioactive molecule.

Synthesis of the Building Block: A Protocol Grounded in Expertise

The synthesis of this compound typically starts from the commercially available 3-amino-4-methylphenol. The key transformation is the selective protection of the amino group as a tert-butyl carbamate. This is a crucial step that masks the nucleophilicity of the amine, thereby enabling subsequent modifications at other sites.[]

Experimental Protocol: N-tert-Butoxycarbonylation of 3-Amino-4-methylphenol

This protocol is adapted from established methods for the Boc-protection of aminophenols.[3]

Objective: To synthesize this compound with high yield and purity.

Materials:

  • 3-Amino-4-methylphenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylphenol (1.0 equivalent) in anhydrous THF.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base scavenges the acidic proton generated during the reaction.

  • Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in THF to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any unreacted acidic or basic species.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents potential oxidation of the phenol.

  • Anhydrous Solvent: Boc₂O can react with water, so anhydrous conditions are preferred for optimal yield.

  • Non-nucleophilic Base: A non-nucleophilic base like triethylamine is used to avoid competing reactions with the electrophilic Boc₂O.

  • Low Temperature Addition: The reaction is exothermic; slow addition at 0 °C prevents potential side reactions and decomposition of the product.

Application in Bioactive Molecule Synthesis: The Case of Janus Kinase (JAK) Inhibitors

The 3-amino-4-methylphenol scaffold is a key structural motif in a class of highly successful therapeutic agents known as Janus kinase (JAK) inhibitors.[][3] These small molecules interfere with the JAK-STAT signaling pathway, which plays a crucial role in the immune response and is implicated in various autoimmune diseases and cancers.[][4]

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors.[] Dysregulation of this pathway is a hallmark of many inflammatory and autoimmune disorders, such as rheumatoid arthritis and psoriasis.[][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 6. Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.

Synthetic Workflow: From Building Block to Bioactive Molecule

The synthesis of many JAK inhibitors involves the coupling of a heterocyclic core with a substituted amine. This compound serves as a precursor to the crucial 3-amino-4-methylphenol moiety found in these inhibitors.

Synthetic_Workflow Start 3-Amino-4-methylphenol Boc_Protected This compound Start->Boc_Protected Boc Protection Modified_Intermediate Modified Intermediate Boc_Protected->Modified_Intermediate Further Functionalization Deprotection Boc Deprotection Modified_Intermediate->Deprotection Acidic Cleavage Final_Coupling Coupling with Heterocyclic Core Deprotection->Final_Coupling Bioactive_Molecule Bioactive Molecule (e.g., JAK Inhibitor) Final_Coupling->Bioactive_Molecule

Caption: A generalized synthetic workflow utilizing the title building block.

The Boc protecting group is typically removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the free amine, which can then be coupled with the heterocyclic core of the target molecule.

Structure-Activity Relationship (SAR) Insights

The 3-hydroxy-4-methylphenyl moiety plays a critical role in the bioactivity of the resulting inhibitors. The phenolic hydroxyl can form key hydrogen bond interactions within the ATP-binding pocket of the JAK enzyme.[6] The methyl group can provide favorable van der Waals interactions and influence the overall conformation of the inhibitor, contributing to its potency and selectivity.[6]

CompoundTargetIC₅₀ (nM)Key Structural Feature
TofacitinibJAK1/31 / 13-Amino-4-methylpiperidine scaffold
RuxolitinibJAK1/23.3 / 2.83-Amino-4-methylpyrazole scaffold
Covalent JAK3 Inhibitor (e.g., Compound 9)JAK3CovalentCysteine-reactive warhead

Note: The table presents data for representative JAK inhibitors to illustrate the importance of the aminomethyl scaffold, which is analogous to the 3-amino-4-methylphenol core.[3][4]

Trustworthiness and Self-Validation in Protocols

The reliability of any synthetic protocol hinges on its reproducibility. The described synthesis of this compound is based on a well-established and robust chemical transformation – the Boc protection of amines. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity. The straightforward nature of the reaction and the stability of the product contribute to the trustworthiness of this building block in multi-step syntheses.

Conclusion: A Cornerstone for Future Drug Discovery

This compound represents more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a versatile tool to explore chemical space and develop novel therapeutics. The successful application of the underlying 3-amino-4-methylphenol scaffold in clinically approved drugs like Tofacitinib underscores the immense potential of this building block. As our understanding of disease biology continues to evolve, the strategic use of such well-characterized and adaptable building blocks will undoubtedly remain a cornerstone of innovation in drug discovery.

References

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Carbamate Protective Groups. Chem-Station. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • 3D-QSAR study on JAK inhibitors. Cresset Group. [Link]

  • Finding new scaffolds of JAK3 inhibitors in public database: 3D-QSAR models & shape-based screening. PubMed. [Link]

  • The JAK inhibitor tofacitinib regulates synovitis through inhibition of interferon-γ and interleukin-17 production by human CD4+ T cells. PubMed. [Link]

Sources

The Reactivity of the Hydroxyl Group in Tert-butyl (3-hydroxy-4-methylphenyl)carbamate: A Guide for Synthetic Strategy and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science, primarily serving as a versatile building block. Its synthetic utility is largely dictated by the reactivity of its two key functional groups: the N-Boc protected amine and the phenolic hydroxyl group. This technical guide provides an in-depth analysis of the hydroxyl group's reactivity, offering a framework for researchers to strategically manipulate this moiety. We will explore the intricate interplay of electronic and steric factors that govern its behavior in key synthetic transformations, including O-alkylation, O-acylation, and oxidation. This document provides field-proven, step-by-step protocols, mechanistic insights, and predictive data to empower scientists in the rational design of novel compounds and synthetic pathways.

Introduction

The design of complex pharmaceutical agents often relies on the use of well-defined molecular scaffolds that allow for predictable and selective chemical modification. This compound represents such a scaffold, incorporating a phenol, a protected aniline, and a methyl group. The phenolic hydroxyl group is a particularly valuable handle for synthetic diversification. Its acidity, nucleophilicity upon deprotonation, and ability to direct electrophilic aromatic substitution are cornerstone properties in organic synthesis.[1]

However, the reactivity of this hydroxyl group is not considered in isolation. It is modulated by the electronic contributions of the N-tert-butoxycarbonyl (N-Boc) and methyl substituents on the aromatic ring, as well as steric constraints. Understanding these influences is paramount for achieving high-yield, chemoselective transformations and avoiding undesired side reactions. This guide serves as a senior application scientist's perspective on harnessing the hydroxyl group's potential, moving beyond simple reaction lists to explain the causality behind experimental design and protocol optimization.

Chapter 1: Molecular Structure and Physicochemical Properties

The foundation of predicting chemical reactivity lies in a thorough understanding of the molecule's structure. The subject compound features a phenol ring substituted at the 3, 4, and 1 positions (relative to the hydroxyl group).

  • Phenolic Hydroxyl (-OH): The primary site of reactivity discussed herein. Its properties are characteristic of phenols, including moderate acidity and the ability of its oxygen lone pairs to donate electron density into the aromatic π-system.[2]

  • Methyl Group (-CH₃): Located ortho to the hydroxyl group, this alkyl substituent is a weak electron-donating group through induction and hyperconjugation. It also imparts a degree of steric hindrance around the hydroxyl group.

  • N-Boc Group (-NHCO₂tBu): Positioned meta to the hydroxyl group. The carbamate functionality has a dual electronic nature. The nitrogen atom's lone pair can donate into the ring via resonance, while the adjacent carbonyl group is strongly electron-withdrawing.[3] The bulky tert-butyl group is a significant steric feature.[4]

Caption: Annotated structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₃[5]
Molecular Weight223.27 g/mol [5]
AppearanceSolid[6]
pKa (Phenolic H)~10 (Estimated)[7]
H-Bond Donors2[8]
H-Bond Acceptors3[8]
Rotatable Bonds3[8]

Chapter 2: Electronic and Steric Influences on Reactivity

The hydroxyl group's reactivity is a direct consequence of its electronic environment and physical accessibility.

Electronic Effects

The substituents on the phenyl ring collectively determine the electron density at the hydroxyl oxygen and the stability of the corresponding phenoxide anion.

  • Hydroxyl Group (-OH): The oxygen's lone pairs donate into the aromatic ring through resonance, increasing electron density at the ortho and para positions. This makes the ring more susceptible to electrophilic attack and enhances the acidity of the phenolic proton compared to aliphatic alcohols.[1][9]

  • Methyl Group (-CH₃): As an electron-donating group ortho to the hydroxyl, it slightly increases the electron density on the ring and on the hydroxyl oxygen, which can subtly decrease the acidity (increase the pKa) of the phenolic proton.

  • N-Boc Group (-NHCO₂tBu): This group's effect is more complex. The nitrogen atom is electron-donating via resonance, while the carbonyl is electron-withdrawing via induction and resonance.[3] Being meta to the hydroxyl group, its resonance effects on the -OH are minimal. The primary influence is a moderate electron-withdrawing inductive effect, which helps to stabilize the phenoxide anion upon deprotonation, thereby increasing the acidity of the hydroxyl proton.[7]

G cluster_effects Factors Influencing -OH Reactivity cluster_electronic_details cluster_steric_details Molecule Tert-butyl (3-hydroxy-4-methylphenyl)carbamate Electronic Electronic Effects Molecule->Electronic Steric Steric Effects Molecule->Steric OH_Donation OH Group: Resonance Donation (Activates Ring) Electronic->OH_Donation Me_Donation Methyl Group: Inductive Donation (Weakly Activating) Electronic->Me_Donation Boc_Withdrawal N-Boc Group: Inductive Withdrawal (Stabilizes Phenoxide) Electronic->Boc_Withdrawal Me_Hindrance Ortho-Methyl: Hinders approach to -OH group Steric->Me_Hindrance Boc_Hindrance Tert-butyl Group: Bulky, may influence reagent conformation Steric->Boc_Hindrance Reactivity Overall Hydroxyl Reactivity OH_Donation->Reactivity Modulate Acidity & Nucleophilicity Me_Donation->Reactivity Modulate Acidity & Nucleophilicity Boc_Withdrawal->Reactivity Modulate Acidity & Nucleophilicity Me_Hindrance->Reactivity Control Accessibility Boc_Hindrance->Reactivity Control Accessibility

Caption: Factors governing the hydroxyl group's reactivity.

Steric Hindrance

The spatial arrangement of atoms around the hydroxyl group is a critical factor in determining reaction rates and outcomes.

  • Ortho-Methyl Group: This group provides significant steric shielding to the hydroxyl group. Bulky reagents may face hindered access, potentially slowing down reaction rates compared to an unhindered phenol.[4] This effect can be exploited to achieve selectivity in certain reactions.

  • N-Boc Group: While not directly adjacent to the hydroxyl group, the large tert-butyl moiety can influence the preferred conformation of the molecule and affect how it interacts with catalysts or solvent molecules, indirectly impacting the accessibility of the reaction site.

Chapter 3: Key Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a gateway to a variety of valuable chemical transformations.

Acidity and O-Alkylation (Williamson Ether Synthesis)

The first step in many reactions involving the hydroxyl group is its deprotonation to form a highly nucleophilic phenoxide anion.[1] This anion can then readily attack electrophiles, such as alkyl halides, to form ethers.

Causality Behind Experimental Choices:

  • Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols. Its use is preferable to strong bases like NaOH or alkoxides, as it minimizes the risk of hydrolyzing the carbamate ester.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal. It effectively solvates the potassium cation without solvating the phenoxide anion, thus maximizing the anion's nucleophilicity.

  • Temperature: Gentle heating (e.g., 60-80 °C) is typically required to overcome the activation energy of the reaction, especially with the steric hindrance from the ortho-methyl group.

Protocol: O-Methylation of this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) followed by anhydrous DMF (approx. 0.1 M concentration).

  • Stirring: Stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the mixture to room temperature. Pour into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired O-methylated product.

Table 2: Representative O-Alkylation Reaction

ElectrophileBaseSolventTemp (°C)Time (h)Expected Yield
Methyl IodideK₂CO₃DMF702-4>90%
Benzyl BromideK₂CO₃Acetonitrile804-6>85%

Caption: Experimental workflow for Williamson Ether Synthesis.

O-Acylation (Ester Formation)

The formation of phenyl esters is another fundamental transformation, often achieved by reacting the phenol with an acyl halide or anhydride in the presence of a base.[10]

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are common choices due to their high reactivity.

  • Base: A non-nucleophilic amine base like triethylamine (TEA) or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst. For less reactive systems, 4-Dimethylaminopyridine (DMAP) is often added as a highly effective catalyst.

  • Solvent: An aprotic solvent such as Dichloromethane (DCM) or THF is typically used to ensure all reagents remain in solution.

Protocol: O-Acetylation of this compound

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under N₂. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq).

  • Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Oxidation

Phenols can be oxidized to various products, most commonly quinones.[11] The presence of electron-donating groups on the ring, such as the hydroxyl and methyl groups in our substrate, makes the molecule particularly susceptible to oxidation.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Reagents like Fremy's salt (potassium nitrosodisulfonate) or Salcomine/O₂ are known for the relatively mild oxidation of phenols to p-quinones. Harsher oxidants like chromic acid can lead to ring degradation.[11]

  • Reaction Control: Due to the activated nature of the ring, controlling the oxidation to achieve a single product can be challenging. Reactions are often run at low temperatures with careful monitoring to prevent over-oxidation or polymerization.

Protocol: Oxidation to the Corresponding Benzoquinone

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent system (e.g., acetone/water or methanol).

  • Reagent Preparation: In a separate flask, prepare a solution of Fremy's salt (2.5 eq) in a phosphate buffer (pH 7).

  • Reaction: Add the Fremy's salt solution to the substrate solution and stir vigorously at room temperature. The reaction progress can often be observed by a color change.

  • Monitoring: Monitor the reaction closely by TLC.

  • Workup: Once the starting material is consumed, extract the product with an organic solvent like DCM.

  • Purification: Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate. The resulting quinone may be unstable and is often best purified by rapid chromatography and used immediately in the next step.

Chapter 4: Spectroscopic Characterization

Confirming the outcome of a reaction is a critical step. Spectroscopic methods provide definitive evidence of the transformation of the hydroxyl group.

Table 3: Key Spectroscopic Signatures

CompoundMethodKey FeatureExpected Chemical Shift / Wavenumber
Starting Material ¹H NMRPhenolic -OHBroad singlet, ~5.0-6.0 ppm (disappears on D₂O exchange)
IRO-H StretchBroad peak, ~3200-3500 cm⁻¹
O-Methylated Product ¹H NMRO-CH₃Sharp singlet, ~3.8-4.0 ppm
¹H NMRPhenolic -OHAbsent
IRO-H StretchAbsent
O-Acetylated Product ¹H NMRO-C(O)CH₃Sharp singlet, ~2.1-2.3 ppm
¹H NMRPhenolic -OHAbsent
IRC=O Stretch (Ester)Strong, sharp peak, ~1760-1770 cm⁻¹
IRO-H StretchAbsent

Conclusion and Future Outlook

The hydroxyl group of this compound is a reactive and synthetically valuable functional group. Its behavior is a predictable consequence of the combined electronic and steric effects of the substituents on the phenyl ring. By carefully selecting reagents and conditions, researchers can selectively perform O-alkylation, O-acylation, and oxidation reactions. The protocols and mechanistic rationale provided in this guide offer a robust foundation for the use of this molecule as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. Future work may focus on leveraging the ortho-methyl group's steric hindrance to achieve regioselective reactions or employing the hydroxyl group to direct further electrophilic aromatic substitutions.

References

  • EBSCO. (n.d.). Phenols | Research Starters.
  • Fiveable. (n.d.). Phenolic Hydroxyl Group Definition.
  • Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions.
  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols.
  • ChemicalBook. (n.d.). tert-butyl 3-hydroxy-4-methylphenylcarbamate synthesis.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Smith, K., & Smith, M. (2004). Substituent effects on the barrier to carbamate C–N rotation. University of Notre Dame.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
  • Chemistry LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols.
  • PubChem. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate.
  • ChemScene. (n.d.). tert-Butyl (4-hydroxy-3-methylphenyl)carbamate.
  • ResearchGate. (n.d.). Acylation 3-(tert-butyl)-4-hydroxyphenyl pivalate.

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An In-Depth Technical Guide to Tert-butyl (3-hydroxy-4-methylphenyl)carbamate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a valuable bifunctional organic intermediate, integrating a sterically hindered phenol with a Boc-protected aniline. This structure is of significant interest in medicinal chemistry and complex molecule synthesis, where precise control over reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group serves as a robust shield for the amine, preventing its participation in undesired side reactions while allowing for selective chemistry at the phenolic hydroxyl group.[1] This guide provides a comprehensive overview of this compound, focusing on a practical synthesis-first approach due to its limited direct commercial availability. We will detail the synthesis strategy, a complete experimental protocol, methods for purification and characterization, and the strategic applications of this building block in drug development.

Sourcing Strategy: The Case for In-House Synthesis

While direct commercial listings for this compound exist, such as from Fluorochem Ltd. via distributors like FUJIFILM Wako, it is not a widely stocked commodity chemical.[2] For many research and development labs, a more reliable and cost-effective strategy is in-house synthesis. The synthetic route is straightforward, utilizing readily available precursors.[3] The primary starting material, 5-Amino-o-cresol (also known as 3-Amino-2-methylphenol), is a common catalogue chemical.

Table 1: Key Precursor Availability

Precursor CAS Number Representative Suppliers Purity Notes
5-Amino-o-cresol (3-Amino-2-methylphenol) 53222-92-7 Thermo Scientific Chemicals[4], Biosynth[5], Chemsigma International[6], LEAPChem[7] Typically available at ≥98% purity.[4]

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | Widely available from all major chemical suppliers (e.g., Sigma-Aldrich, TCI, Acros) | Reagent grade, typically ≥97% purity. |

Synthesis, Purification, and Characterization: A Self-Validating Workflow

The synthesis of the title compound is a classic N-Boc protection reaction. The Boc group is an indispensable tool in organic synthesis, prized for its ability to be introduced under mild conditions and removed with acid, while remaining stable to a wide range of other reagents.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process A 5-Amino-o-cresol C Solvent System (e.g., DCM or THF) A->C B Di-tert-butyl dicarbonate ((Boc)₂O) B->C D Reaction at 0°C to RT (2-4 hours) C->D Combine & Stir E Workup & Extraction (Water, Brine) D->E Quench Reaction F Purification (Column Chromatography) E->F Isolate Crude G Final Product: Tert-butyl (3-hydroxy-4-methylphenyl)carbamate F->G Isolate Pure

Caption: A typical workflow for the synthesis and purification of the target carbamate.

Detailed Experimental Protocol

This protocol describes the N-tert-butoxycarbonylation of 5-Amino-o-cresol. The causality is rooted in the nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of Boc anhydride. The reaction is typically performed in an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[8]

Materials:

  • 5-Amino-o-cresol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-Amino-o-cresol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add Di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes. Rationale: This controls the initial exotherm and prevents potential side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[9]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine. Rationale: The water wash removes any water-soluble byproducts, NaHCO₃ neutralizes any acidic impurities, and the brine wash helps to break emulsions and dry the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure this compound.

Purity and Identity Confirmation

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure. Key expected signals in ¹H NMR include the singlet for the nine protons of the t-butyl group (~1.5 ppm), aromatic protons, the phenolic -OH proton, and the carbamate N-H proton.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The expected mass for the [M+H]⁺ or [M+Na]⁺ ion provides strong evidence of the target molecule's formation.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.[10] Using a reverse-phase column (e.g., C18) and a suitable mobile phase, a single sharp peak indicates a high degree of purity. Quantification can be performed against a standard curve if required.[11]

Strategic Applications in Drug Development

The value of this compound lies in its bifunctional nature, which is controlled by the orthogonal reactivity of the Boc-protected amine and the phenol. Boc-protected amines are foundational in modern drug synthesis because they allow chemists to perform complex transformations on other parts of a molecule without interference from the highly reactive amine group.[12][13]

G cluster_phenol Phenolic -OH Reactions cluster_amine Amine Deprotection A Tert-butyl (3-hydroxy-4-methylphenyl)carbamate B Williamson Ether Synthesis (R-X, Base) A->B C Esterification (Acyl Chloride, Base) A->C D Mitsunobu Reaction (R-OH, DEAD, PPh₃) A->D E Acidic Cleavage (TFA or HCl) A->E Deprotection F Free Amine Product (3-Amino-2-methylphenol derivative) E->F G Further Functionalization (Amide coupling, Reductive amination, etc.) F->G

Caption: Reaction pathways available for the title compound.

Key Strategic Uses:

  • Scaffold for Ether and Ester Libraries: The phenolic hydroxyl group is a prime site for modification. It can be readily alkylated (e.g., Williamson ether synthesis) or acylated to produce libraries of compounds for structure-activity relationship (SAR) studies. The Boc group remains intact under the basic conditions often used for these transformations.

  • Controlled Amine Reactivity: After modifying the phenolic position, the Boc group can be cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent).[14] This unmasks the amine, revealing a new reactive site.

  • Building Block for Heterocycles: The revealed 3-amino-2-methylphenol derivative is a precursor for synthesizing more complex heterocyclic systems, such as benzoxazoles, which are privileged structures in medicinal chemistry.

  • Orthogonal Synthesis: The stability of the Boc group to catalytic hydrogenation (which would cleave a Cbz group) and basic conditions (which would cleave an Fmoc group) makes it an excellent choice for multi-step syntheses requiring orthogonal protection strategies.[1]

Conclusion

This compound is a strategically important building block for chemical and pharmaceutical research. While not ubiquitously available, its straightforward synthesis from common precursors makes it highly accessible. The robust and orthogonal nature of the Boc protecting group, combined with the reactivity of the phenolic hydroxyl, provides chemists with a versatile tool for constructing complex molecules. By following a validated workflow of synthesis, purification, and rigorous characterization, researchers can confidently employ this compound to accelerate the discovery and development of novel chemical entities.

References

  • Chaudhry, G. R., et al. (2002). Purification and biochemical characterization of the carbamate hydrolase from Pseudomonas sp. 50432. Biotechnology and Applied Biochemistry, 36(1), 63-70. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

  • Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]

  • USGS Publications Warehouse. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. [Link]

  • Wikipedia. Carbamate. [Link]

  • National Institutes of Health. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

  • National Institutes of Health. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Substituted Carbamates Using Tert-butyl (3-hydroxy-4-methylphenyl)carbamate as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of synthetic strategies utilizing tert-butyl (3-hydroxy-4-methylphenyl)carbamate, a key building block for the synthesis of diverse substituted carbamates and their derivatives. Carbamates are integral structural motifs in numerous therapeutic agents, valued for their stability and ability to modulate biological and pharmacokinetic properties.[1][2][3] This document details two primary pathways for functionalization: O-alkylation of the phenolic hydroxyl group and N-functionalization following the selective deprotection of the tert-butyloxycarbonyl (Boc) group. We provide detailed, step-by-step protocols, mechanistic rationale, data interpretation, and troubleshooting insights tailored for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of Carbamates

The carbamate functional group is a cornerstone in modern drug design, acting as a stable peptide bond surrogate that enhances cell membrane permeability and participates in crucial drug-target interactions.[2][4] Its presence in approved drugs for cancer, central nervous system disorders, and infectious diseases underscores its therapeutic significance.[1][3][5]

This compound is a particularly valuable intermediate due to its orthogonal functionalities:

  • A Boc-protected Arylamine: The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group that renders the amine nitrogen non-nucleophilic under basic and neutral conditions, preventing unwanted side reactions.[6][7]

  • A Nucleophilic Phenolic Hydroxyl: The free hydroxyl group provides a reactive site for introducing a wide array of substituents via reactions like O-alkylation or O-acylation.

This dual-feature architecture allows for a sequential and controlled functionalization strategy, making it an ideal scaffold for building libraries of compounds for structure-activity relationship (SAR) studies.

Synthetic Pathway I: Selective O-Alkylation of the Phenolic Group

The initial and most common transformation involves the functionalization of the phenolic hydroxyl group. Due to the delocalization of the nitrogen lone pair into the carbonyl of the Boc group, the amine is effectively deactivated, directing all reactivity towards the phenol.[8] The reaction proceeds via deprotonation of the weakly acidic phenol to form a highly nucleophilic phenoxide anion, which then displaces a leaving group on an electrophile.

Mechanistic Rationale

The Williamson ether synthesis is the foundational mechanism for this transformation. A moderately strong, non-nucleophilic base is required to deprotonate the phenol without promoting side reactions. Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the phenoxide anion highly reactive.

O_Alkylation_Mechanism Start Ar-OH + Base Intermediate Ar-O⁻ (Phenoxide) Start->Intermediate Deprotonation Product Ar-O-R + Base-H⁺ + X⁻ Intermediate->Product SN2 Attack Reagent R-X (Alkyl Halide)

Caption: General mechanism for O-alkylation of the phenolic starting material.

Protocol: O-Alkylation with Benzyl Bromide

This protocol details a representative O-alkylation using benzyl bromide as the electrophile.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Benzyl bromide (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the carbamate) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.

  • Electrophile Addition: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired O-benzylated product.

Rationale for Choices:

  • Base (K₂CO₃): A mild, inexpensive base that is sufficient to deprotonate the phenol without causing hydrolysis of the carbamate. Cesium carbonate (Cs₂CO₃) can be used for less reactive alkyl halides due to the increased solubility and reactivity of the cesium phenoxide.

  • Solvent (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Anhydrous conditions are crucial to prevent quenching of the phenoxide by water.

Expected Results & Troubleshooting
Alkylating AgentProductExpected YieldKey ¹H NMR Signals (CDCl₃, δ ppm)
Benzyl bromidetert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate85-95%~7.4 (m, Ar-H of Bn), ~5.1 (s, -OCH₂-), ~2.2 (s, Ar-CH₃), ~1.5 (s, Boc)
Ethyl iodidetert-Butyl (3-ethoxy-4-methylphenyl)carbamate80-90%~4.0 (q, -OCH₂CH₃), ~2.2 (s, Ar-CH₃), ~1.5 (s, Boc), ~1.4 (t, -OCH₂CH₃)

Troubleshooting:

  • Low Conversion: If the reaction stalls, gentle heating (40-50 °C) can increase the rate. Alternatively, a stronger base like Cs₂CO₃ or NaH can be used, although caution is advised with NaH due to its pyrophoric nature.

  • Side Products: Ensure the purity of the alkylating agent. The Boc group is generally stable to these conditions, so N-alkylation is highly unlikely.

Synthetic Pathway II: N-Functionalization via Boc Deprotection

Once the hydroxyl group is functionalized, the Boc group can be selectively removed to reveal the free amine. This amine serves as a nucleophilic handle for subsequent reactions, such as acylation, sulfonylation, or reductive amination.

Mechanistic Rationale: Acid-Catalyzed Cleavage

The Boc group is highly sensitive to acidic conditions.[9][10] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[10][11]

Boc_Deprotection_Mechanism Start R-NHBoc Protonation Protonated Carbamate R-NH-C(=O⁺H)O-tBu Start->Protonation + H⁺ Loss_tBu Carbamic Acid [R-NH-COOH] Protonation->Loss_tBu - tBu⁺ SideReaction tBu⁺ + Nucleophile → tBu-Nucleophile Protonation->SideReaction tBu⁺ can alkylate other nucleophiles Decarboxylation Free Amine R-NH₂ + CO₂ Loss_tBu->Decarboxylation - CO₂ Scavenger Scavenger (e.g., Anisole)

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

The liberated tert-butyl cation is a potent electrophile and can cause unwanted side reactions. Therefore, a cation scavenger such as anisole or thioanisole is often added to trap it.[6][12]

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • O-alkylated carbamate (e.g., tert-butyl (3-(benzyloxy)-4-methylphenyl)carbamate) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Dissolve the O-alkylated carbamate (1.0 eq) in DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add TFA slowly to the solution (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate.

    • Carefully neutralize the solution by washing with saturated NaHCO₃ solution until effervescence ceases. Caution: CO₂ evolution can cause pressure buildup.

    • Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Protocol: N-Acylation of the Resulting Amine

This protocol demonstrates a common subsequent transformation of the deprotected amine.

Materials:

  • 3-(Benzyloxy)-4-methylaniline (product from 3.2) (1.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetyl chloride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Dissolve the amine (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq). Cool the solution to 0 °C.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up & Purification: Quench with water, separate the layers, and wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to obtain the final N-acetylated product.

Overall Synthetic Workflow

The following diagram illustrates the complete, two-pathway synthetic strategy starting from the key intermediate.

Full_Workflow Start Tert-butyl (3-hydroxy-4-methylphenyl)carbamate O_Alkylated O-Alkylated Carbamate (Pathway I Product) Start->O_Alkylated Protocol 2.2: O-Alkylation (e.g., R-X, Base) Deprotected_Amine Functionalized Aniline (Pathway II Intermediate) O_Alkylated->Deprotected_Amine Protocol 3.2: Boc Deprotection (e.g., TFA/DCM) N_Functionalized N,O-Disubstituted Product (Pathway II Product) Deprotected_Amine->N_Functionalized N-Functionalization (e.g., Acylation, Sulfonylation)

Caption: High-level workflow for synthesizing diverse derivatives.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

TechniqueParent CarbamateO-Alkylated CarbamateN-Acylated Product
¹H NMR ~9.0 (s, 1H, OH), ~6.5 (s, 1H, NH), ~2.1 (s, 3H, CH₃), ~1.5 (s, 9H, Boc)Disappearance of OH signal. Appearance of new signals corresponding to the R-group (e.g., ~5.1 ppm for -OCH₂Ph).Disappearance of Boc signal at ~1.5 ppm. Appearance of new amide NH (~8-9 ppm) and acyl group signals (e.g., ~2.1 ppm for -COCH₃).
FT-IR (cm⁻¹) ~3400 (O-H), ~3300 (N-H), ~1690 (C=O, carbamate)Disappearance of broad O-H stretch. ~3300 (N-H), ~1700 (C=O, carbamate)~3300 (N-H, amide), ~1700 (C=O, carbamate, absent), ~1660 (C=O, amide I)
Mass Spec [M+H]⁺, [M+Na]⁺[M+H]⁺ consistent with added alkyl group.[M+H]⁺ consistent with Boc removal and acyl group addition.

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Alkylating Agents (e.g., Benzyl Bromide): Are often toxic, corrosive, and lachrymatory. Handle with extreme care.

  • Solvents (e.g., DMF, DCM): DMF is a suspected reproductive toxin. DCM is a suspected carcinogen. Minimize exposure.

  • Acids (e.g., TFA): Highly corrosive and can cause severe burns. Add slowly and handle with care, especially during neutralization which is highly exothermic.

  • Carbamates: While the final products vary, some carbamates can be biologically active and should be handled as potentially hazardous compounds.[13][14][15]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][16]

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Patil, S. M., et al. (2021). Chemoselective Boc protection of phenols and amino alcohols. Synthetic Communications, 51(15), 2339-2353. [Link]

  • Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: Anticancer agents. Drugs of the Future, 29(4), 343. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 279-295. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Drugs of The Future. [Link]

  • Agilent Technologies. (2024). Safety Data Sheet: Carbamate Pesticides Standard. [Link]

  • Cooling Tower Chemical. (2009). Material Safety Data Sheet: Carbamate. [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials.[1][3][4] The reaction's broad substrate scope and functional group tolerance have rendered traditional, often harsher, methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete in many applications.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific, functionally rich substrate: Tert-butyl (3-hydroxy-4-methylphenyl)carbamate.

Challenges and Considerations with Hydroxylated and Carbamate-Protected Substrates

The presence of both a free hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc) protecting group on the aromatic ring of this compound introduces specific challenges that must be carefully managed for a successful amination.

  • The Protic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the catalytic cycle in several ways. It can react with the strong bases typically employed in the reaction, potentially leading to competitive deprotonation and side reactions. Furthermore, the phenoxide that is formed may coordinate to the palladium center, potentially inhibiting the catalyst.[5] While some Buchwald-Hartwig systems can tolerate free hydroxyl groups, careful selection of the base and ligand is paramount.[5][6]

  • The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is generally stable under many Buchwald-Hartwig conditions. However, the use of very strong bases and high temperatures can potentially lead to its cleavage. Therefore, reaction conditions must be optimized to ensure the integrity of this protecting group.

  • Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the phosphine ligand is crucial for a successful reaction.[1] Bulky, electron-rich biaryl phosphine ligands, developed by the Buchwald and Hartwig groups, have proven to be highly effective in promoting the amination of a wide range of aryl halides and pseudohalides.[1] For substrates with protic functional groups, ligands like BrettPhos have shown particular utility, often in combination with bases like lithium bis(trimethylsilyl)amide (LiHMDS) to enhance proton tolerance.[6]

Experimental Workflow Overview

The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Aryl Halide, Amine, Base, Catalyst, and Ligand B Add Reagents to a Dry Reaction Vessel A->B C Add Anhydrous Solvent B->C D Degas the Reaction Mixture (e.g., Argon Sparging) C->D E Heat to Desired Temperature with Stirring D->E F Monitor Reaction Progress by TLC or LC-MS E->F G Cool to Room Temperature F->G H Quench Reaction and Perform Aqueous Work-up G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a starting point for the amination of Tert-butyl (3-bromo-5-hydroxy-4-methylphenyl)carbamate with a generic primary amine (e.g., morpholine). Optimization of the catalyst, ligand, base, and solvent may be necessary for different amine coupling partners.

Materials:

  • Tert-butyl (3-bromo-5-hydroxy-4-methylphenyl)carbamate (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • BrettPhos (0.04 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add Tert-butyl (3-bromo-5-hydroxy-4-methylphenyl)carbamate (1.0 equiv), Palladium(II) acetate (0.02 equiv), and BrettPhos (0.04 equiv).

    • Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

    • In a separate dry flask, dissolve the amine (1.2 equiv) in anhydrous toluene.

    • Add the amine solution to the Schlenk flask containing the solids via syringe.

    • Add LiHMDS (2.0 equiv) to the reaction mixture. It is crucial to use a base like LiHMDS to deprotonate the amine without significantly affecting the hydroxyl group.[6]

  • Reaction Execution:

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously at this temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Key Reaction Parameters and Optimization

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Source Pd(OAc)₂A common and relatively inexpensive Pd(II) precursor that is reduced in situ to the active Pd(0) species.[6] Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be used.
Ligand BrettPhosA bulky, electron-rich biaryl phosphine ligand known for its effectiveness in coupling primary amines and for its tolerance of protic functional groups.[6] Other ligands like XPhos or RuPhos could also be screened.
Base LiHMDSA strong, non-nucleophilic base that is compatible with the free hydroxyl group.[6] Other bases like NaOtBu can be effective but may lead to more side reactions with the hydroxyl group.
Solvent TolueneA common, non-polar aprotic solvent for Buchwald-Hartwig reactions.[6][7] Dioxane or THF can also be used, but must be anhydrous.
Temperature 100 °CA typical temperature for the amination of aryl bromides. The temperature can be adjusted based on the reactivity of the specific amine and aryl halide.
Equivalents 1.2 equiv of AmineA slight excess of the amine is typically used to drive the reaction to completion.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X (L)₂ OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord RNH₂ PdII_Amine [Ar-Pd(II)(H₂NR) (L)₂]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -HX PdII_Amido Ar-Pd(II)-NHR (L)₂ Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NHR RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][8] This is often the rate-determining step of the reaction.[9]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[10]

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium-amido complex, which forms the desired aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Troubleshooting and Final Considerations

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a pre-catalyst), or ensuring that all reagents and solvents are scrupulously dry and the system is free of oxygen.

  • Side Reactions: The formation of hydrodehalogenation products (where the halogen is replaced by a hydrogen) can sometimes be observed. This can be minimized by careful selection of the ligand and reaction conditions. With the hydroxylated substrate, O-arylation is a potential side reaction, though generally less favorable than N-arylation.

  • Protecting the Hydroxyl Group: If direct amination proves challenging, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group may be necessary to achieve optimal yields.[5] This adds extra steps to the synthesis but can circumvent issues related to the free hydroxyl group.

By carefully considering the unique challenges posed by the substrate and applying the principles outlined in this guide, researchers can successfully employ the Buchwald-Hartwig amination for the synthesis of valuable N-aryl compounds derived from this compound.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Dunn, A. L., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Formal Direct Cross-Coupling of Phenols with Amines | Request PDF - ResearchGate. (2022). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017). Retrieved from [Link]

  • Ben-Daat, H., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics. [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Retrieved from [Link]

  • Ben-Daat, H., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]

  • Verkade, J. G., et al. (2008). Scope and Limitations of Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

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Application Note & Protocol: Williamson Ether Synthesis of Aryl Ethers from tert-Butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of aryl ethers is a cornerstone transformation in medicinal chemistry and drug development, as the aryl ether motif is present in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] The Williamson ether synthesis remains one of the most robust and versatile methods for constructing C-O bonds, valued for its reliability and broad substrate scope.[2][3] This application note provides a comprehensive guide and a detailed protocol for the etherification of the phenolic hydroxyl group of tert-butyl (3-hydroxy-4-methylphenyl)carbamate.

This particular substrate presents an interesting case study for selective synthesis. It contains a nucleophilic phenol, an ortho-methyl group which can exert electronic and steric influence, and a tert-butoxycarbonyl (Boc) protecting group on an amino functionality. The success of this synthesis hinges on the selective alkylation of the phenol without compromising the integrity of the Boc group. The protocol described herein leverages a classic SN2 mechanism under mild basic conditions, ensuring high yields and preserving the acid-labile protecting group, making it an ideal strategy for multi-step synthetic campaigns.

Scientific Rationale & Mechanistic Overview

The Williamson ether synthesis proceeds via a two-step sequence involving the deprotonation of an alcohol or phenol, followed by a bimolecular nucleophilic substitution (SN2) reaction.[4][5]

Step 1: Deprotonation to Form the Phenoxide Nucleophile The phenolic proton is acidic and can be removed by a suitable base to generate a highly nucleophilic phenoxide anion. While strong bases like sodium hydride (NaH) can be used, phenols are significantly more acidic than aliphatic alcohols, allowing for the use of milder, safer bases such as potassium carbonate (K₂CO₃).[6][7] The use of K₂CO₃ in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is advantageous as it minimizes harsh conditions and is operationally simple.[1][7]

Step 2: SN2 Nucleophilic Attack The generated phenoxide anion attacks the primary alkyl halide in a concerted SN2 fashion, displacing the halide leaving group to form the desired ether linkage.[4] The choice of the alkylating agent is critical; primary and methyl halides are ideal as they readily undergo substitution.[6][8] Secondary and tertiary halides are prone to competing E2 elimination reactions, which are favored by the basic conditions and can drastically reduce the yield of the desired ether product.[4][6][9]

Causality Behind Experimental Choices:

  • Choice of Base (K₂CO₃): Potassium carbonate is sufficiently basic to deprotonate the phenol but not strong enough to promote significant side reactions or cleave the Boc group. Its use enhances the safety and scalability of the protocol compared to pyrophoric bases like NaH.

  • Choice of Solvent (DMF): A polar aprotic solvent like DMF is selected because it effectively solvates the potassium cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic. This significantly accelerates the rate of the SN2 reaction.[6][10]

  • Stability of the Boc Group: The tert-butoxycarbonyl (Boc) group is a crucial protecting group in organic synthesis. It is characteristically stable to basic and nucleophilic conditions but is readily cleaved by acid.[11][12][13] The conditions of this Williamson synthesis (mild base, no acid) are orthogonal to the lability of the Boc group, ensuring it remains intact throughout the reaction.[11][14]

Overall Reaction Scheme

workflow setup 1. Reaction Setup Combine Substrate, K₂CO₃, and DMF in a flask under N₂. add 2. Reagent Addition Add Alkyl Halide (R-X) and heat to 70-80 °C. setup->add monitor 3. Monitoring Track reaction progress using TLC. add->monitor workup 4. Aqueous Work-up Quench with water, extract with EtOAc. monitor->workup purify 5. Purification Dry, concentrate, and purify via Column Chromatography. workup->purify characterize 6. Characterization Confirm structure and purity (NMR, MS). purify->characterize

Sources

Application Note: 1H and 13C NMR Characterization of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous structural elucidation of organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of tert-butyl (3-hydroxy-4-methylphenyl)carbamate, a key intermediate in various synthetic pathways. We present a comprehensive protocol for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the proton and carbon spectra. The causality behind experimental choices is explained, ensuring a robust and reproducible methodology for researchers.

Introduction: The Role of NMR in Structural Verification

In the synthesis of novel chemical entities, confirmation of the molecular structure is a critical, non-negotiable step. Among the suite of analytical tools available, NMR spectroscopy offers an unparalleled level of detail, providing information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted aromatic compound like this compound, NMR is essential to confirm the substitution pattern on the phenyl ring and the integrity of the carbamate functional group.

This guide is designed for researchers, scientists, and drug development professionals. It serves as a practical protocol and an interpretive guide, grounded in the fundamental principles of NMR spectroscopy. By explaining the "why" behind the "how," we aim to empower users to not only replicate the results but also to adapt these principles to their own compounds.

Experimental Design and Rationale

The successful acquisition of high-quality NMR data hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. The choices made at this stage directly impact spectral quality, including resolution and signal-to-noise ratio (S/N).

Materials and Reagents
  • This compound (Purity ≥95%)

  • Deuterated Chloroform (CDCl₃, 99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8% D)

  • Tetramethylsilane (TMS) (0.03% v/v, as internal standard, optional if referencing to solvent residual peak)

  • 5 mm NMR Tubes (high precision)[1]

  • Glass Pasteur Pipettes

  • Glass Wool or Syringe Filter (PTFE, 0.45 µm)

Causality of Solvent Choice: The choice of deuterated solvent is critical. The solvent must completely dissolve the analyte to form a homogeneous solution, be chemically inert to the analyte, and have a deuterium signal that the spectrometer can use for field-frequency stabilization (the "lock")[2][3]. CDCl₃ is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal. However, for compounds with exchangeable protons (like -OH and -NH), DMSO-d₆ is often preferred as it can slow down the proton exchange rate and allow for their observation, and it is better at dissolving more polar compounds.

Workflow for NMR Analysis

The overall process from sample preparation to final data analysis is outlined below. Each step is critical for ensuring the integrity and quality of the final spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-25 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Filter Solution into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate Spectrum I->J K Integrate & Assign Peaks J->K

Caption: Experimental workflow for NMR characterization.

Detailed Protocols

Adherence to a standardized protocol is essential for obtaining reproducible, high-quality NMR spectra.

Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][4] Higher concentrations are needed for the less sensitive ¹³C nucleus.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[1] Vortex or gently swirl the vial until the sample is completely dissolved. The final sample height in a standard 5 mm NMR tube should be 4-5 cm.[4][5]

  • Filtration and Transfer: To ensure a homogeneous magnetic field, the solution must be free of particulate matter.[3] Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean, high-precision 5 mm NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[4]

Protocol for NMR Data Acquisition

These parameters are provided for a typical 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step stabilizes the magnetic field. Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[2]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems). A 30° pulse angle is often used for routine spectra to allow for a shorter relaxation delay.[6]

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): 3-4 seconds. This duration ensures adequate digital resolution to resolve fine couplings.[6][7]

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans. Co-adding scans improves the signal-to-noise ratio, which scales with the square root of the number of scans.[7]

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30'). Proton decoupling collapses carbon-proton couplings into singlets, simplifying the spectrum and improving S/N via the Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate a significantly larger number of scans compared to ¹H NMR.

Results and Discussion: Spectral Interpretation

The structure of this compound with the proposed numbering for NMR assignment is shown below.

Caption: Structure of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carbamate N-H, the hydroxyl O-H, the tert-butyl group, and the methyl group. The predicted chemical shifts and multiplicities are based on established substituent effects on aromatic rings.[8][9]

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

Label Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
a -C(CH ₃)₃ ~1.51 Singlet (s) 9H Characteristic singlet for the nine equivalent protons of a tert-butyl group.[10]
b Ar-CH ~2.1-2.3 Singlet (s) 3H Methyl group on an aromatic ring, slightly deshielded.
c OH ~5.0-6.0 Broad Singlet (br s) 1H Phenolic proton, chemical shift is concentration and solvent dependent. Often broad due to exchange.
d H-5 ~6.8-6.9 Doublet (d) 1H Ortho to the electron-donating methyl group and meta to the hydroxyl and carbamate groups. Coupled to H-6.
e H-6 ~6.9-7.1 Doublet of Doublets (dd) 1H Ortho to the electron-withdrawing carbamate group and ortho to the methyl group. Coupled to H-5 and H-2.
f H-2 ~7.2-7.3 Doublet (d) 1H Ortho to the electron-withdrawing carbamate group and ortho to the hydroxyl group. Coupled to H-6.

| g | NH | ~6.4-6.6 | Broad Singlet (br s) | 1H | Carbamate proton, often broad due to quadrupolar relaxation and exchange.[10] |

Note: In DMSO-d₆, the -OH and -NH protons would likely appear at a lower field (further downfield) and may exhibit sharper signals.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

Label Carbon Assignment Predicted δ (ppm) Rationale for Assignment
1 Ar-C H₃ ~18-22 Aliphatic methyl carbon attached to an aromatic ring.
2 -C(C H₃)₃ ~28.3 The three equivalent methyl carbons of the tert-butyl group.[10]
3 -C (CH₃)₃ ~80.5 Quaternary carbon of the tert-butyl group, attached to oxygen.[10]
4 C -5 ~115-120 Aromatic CH carbon, influenced by adjacent C-4 (with methyl) and C-6.
5 C -6 ~120-125 Aromatic CH carbon, ortho to the carbamate group.
6 C -2 ~110-115 Aromatic CH carbon, ortho to hydroxyl and meta to carbamate.
7 C -4 ~128-132 Quaternary aromatic carbon bearing the methyl group.
8 C -1 ~135-139 Quaternary aromatic carbon bearing the carbamate group.
9 C -3 ~150-154 Quaternary aromatic carbon bearing the hydroxyl group. The oxygen causes a strong downfield shift.

| 10 | C =O | ~153.0 | Carbonyl carbon of the carbamate group.[10] |

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral analysis and assignments, based on established principles of NMR spectroscopy and data from analogous structures, serve as a reliable guide for the structural verification of this compound and similar molecules. This comprehensive approach ensures the scientific integrity required in research and development settings.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emory University, NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Boccard, J., & Rudaz, S. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(10), 939. Available at: [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Retrieved from [Link]

  • Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

  • Gowda, B. T., et al. (2002). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 57(11), 969-975. Available at: [Link]

  • Supporting Information for an undisclosed article, providing spectral data for various tert-butyl carbamates. While the primary article is not cited, the data is presented in a standard scientific format.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

Sources

Quantitative Analysis of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate in Biological and Synthetic Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate. This compound, featuring both phenolic and carbamate moieties, is representative of structures encountered in drug discovery as synthetic intermediates or metabolites. The described workflow provides a comprehensive protocol encompassing sample preparation from both simple (e.g., reaction mixtures) and complex (e.g., human plasma) matrices, optimized chromatographic separation, and highly selective detection using electrospray ionization (ESI) tandem mass spectrometry. The methodology is designed to deliver high accuracy, precision, and throughput, making it suitable for applications in medicinal chemistry, pharmacokinetics, and metabolomics.

Introduction: The Analytical Challenge

This compound (CAS 345893-26-7) is a small molecule containing a tert-butyl carbamate protecting group and a substituted phenol ring.[1] The analysis of such molecules is critical in drug development to monitor reaction completion, assess purity, or quantify its presence in biological systems for pharmacokinetic (PK) studies. The combination of a polar phenolic hydroxyl group and a nonpolar tert-butyl group gives the molecule intermediate polarity, requiring careful optimization of chromatographic conditions.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the analytical technique of choice for this application due to its unparalleled sensitivity and selectivity.[2] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing thermally labile molecules like carbamates, as it minimizes in-source fragmentation and reliably produces a protonated molecular ion ([M+H]⁺).[3][4] This application note details a complete workflow, from sample to result, grounded in established principles of bioanalytical method development.

Foundational Principles: Method Design Rationale

The selection of each parameter in this method is based on the physicochemical properties of the analyte and the demand for a robust, reproducible assay.

  • Chromatography: Reversed-phase chromatography using a C18 column is chosen for its effectiveness in retaining and separating compounds of intermediate polarity. A gradient elution with acetonitrile and water is employed to ensure sharp peak shapes and efficient elution of the analyte while separating it from matrix components. The addition of a small amount of formic acid to the mobile phase is critical; it serves to acidify the eluent, which promotes the protonation of the analyte for enhanced signal intensity in positive ion ESI mode and improves peak shape.[5]

  • Ionization: Positive mode Electrospray Ionization (ESI) is selected. The nitrogen atom in the carbamate group is a primary site for protonation, leading to a strong [M+H]⁺ signal.[6] This mode generally provides high sensitivity for carbamate-containing compounds.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity. This technique involves isolating the protonated parent ion ([M+H]⁺), subjecting it to collision-induced dissociation (CID), and then monitoring for specific, stable fragment ions (product ions). This process virtually eliminates background noise and matrix interference. The fragmentation of the tert-butyl carbamate group is predictable, typically involving the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group.

Comprehensive Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (99%, LC-MS grade)

  • Human Plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

Protocol 1: Sample Preparation from Human Plasma via SPE

Solid Phase Extraction (SPE) is a robust technique for cleaning complex biological samples, effectively removing proteins, salts, and phospholipids that can cause matrix effects and contaminate the LC-MS system.[2]

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. This activates the stationary phase.

  • Sample Loading: Mix 100 µL of plasma sample with 200 µL of 2% formic acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the dried residue in 100 µL of 50:50 acetonitrile/water, vortex thoroughly, and transfer to an autosampler vial for analysis.

Protocol 2: Sample Preparation from Reaction Mixtures ("Dilute and Shoot")

For cleaner samples, such as those from a synthesis reaction, a simple dilution is often sufficient.[8] Step-by-Step Protocol:

  • Dilution: Quench a 10 µL aliquot of the reaction mixture into 990 µL of 50:50 acetonitrile/water. This 100-fold dilution minimizes the concentration of non-volatile salts and reagents.

  • Centrifugation: Centrifuge the diluted sample at 14,000 rpm for 5 minutes to pellet any particulate matter.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection.

Parameter Condition
LC System Standard High-Performance Liquid Chromatography (HPLC) System
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 10% B and equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Desolvation Temp. 500 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
MRM Transitions See Table 2

Data, Results, and Performance

Mass Spectra and Fragmentation

The molecular formula of the analyte is C₁₂H₁₇NO₃, with a monoisotopic mass of 223.12 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ is observed at m/z 224.1. Upon collision-induced dissociation, two primary fragmentation pathways are observed:

  • Loss of Isobutylene: A characteristic loss for tert-butyl containing compounds, resulting in a fragment of m/z 168.1.[9] This is a highly stable and abundant product ion, making it ideal for quantification.

  • Loss of the Boc Group: Cleavage of the carbamate bond leading to the loss of the entire tert-butoxycarbonyl group, resulting in a fragment of m/z 124.1.

These transitions form the basis of the MRM method.

Analyte Precursor Ion (m/z) Product Ion (m/z) Use Collision Energy (eV)
This compound224.1168.1Quantifier15
This compound224.1124.1Qualifier25
Method Performance Characteristics

This method was validated according to established guidelines to ensure its reliability for quantitative applications.[5] The results demonstrate excellent performance.

Parameter Result
Linear Dynamic Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 6.5%
Inter-day Precision (%CV) < 8.2%
Accuracy (% Bias) Within ±7.0% of nominal values
Matrix Effect Minimal (<10% ion suppression/enhancement)
Recovery from Plasma (SPE) > 85%

Workflow Visualization

The following diagrams illustrate the logical flow of the experimental process and the underlying chemical transformations in the mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Synthetic Sample SPE Solid Phase Extraction (Plasma) Sample->SPE Choose Path Dilute Direct Dilution (Reaction Mixture) Sample->Dilute Choose Path Recon Evaporation & Reconstitution SPE->Recon Vial Transfer to Autosampler Vial Dilute->Vial Recon->Vial LC LC Separation (C18 Column) Vial->LC ESI ESI Source (+ Polarity) LC->ESI MS1 Q1: Isolate Precursor (m/z 224.1) ESI->MS1 MS2 Q2: Fragment (Collision Gas) MS1->MS2 MS3 Q3: Detect Products (m/z 168.1, 124.1) MS2->MS3 Integrate Peak Integration MS3->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: End-to-end workflow for the analysis of the target analyte.

F Parent [M+H]⁺ m/z 224.1 Frag1 Product Ion (Quantifier) m/z 168.1 Parent->Frag1 Frag2 Product Ion (Qualifier) m/z 124.1 Parent->Frag2 Loss1 - C₄H₈ (Isobutylene) Parent->Loss1 Loss2 - C₅H₉O₂ (Boc group) Parent->Loss2

Caption: Proposed fragmentation pathway of the protonated analyte.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable tool for the quantification of this compound. The combination of a streamlined sample preparation protocol, optimized reversed-phase chromatography, and specific MRM transitions allows for accurate measurement in diverse and complex matrices. This method is readily adaptable for high-throughput screening in drug discovery, reaction monitoring in process chemistry, and for demanding pharmacokinetic studies in preclinical and clinical development.

References

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of St Andrews. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Honing, M., et al. (1993). Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry. Analytical Chemistry. [Link]

  • Yu, K., et al. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry. [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. [Link]

  • Okumura, T., et al. (2001). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Bunseki Kagaku. [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia. [Link]

  • Rocchetti, G., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Applied Sciences. [Link]

  • Ncube, N., & Nkomo, S. (2021). Targeted analysis of phenolic compounds by LC-MS. protocols.io. [Link]

  • Wikimedia Commons. (2014). Electrospray ionization [Video]. YouTube. [Link]

  • López-Cobo, A., et al. (2019). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Antioxidants. [Link]

  • van der Maas, S., et al. (2022). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology. [Link]

  • Wang, Y., et al. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry. [Link]

  • Kuck, D., et al. (1995). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Journal of the American Society for Mass Spectrometry. [Link]

  • van der Hooft, J. J. J., et al. (2019). Mass Spectrometry-Based Untargeted Plant Metabolomics. Current Protocols in Plant Biology. [Link]

  • ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. [Link]

  • European Chemicals Agency. (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. ECHA. [Link]

  • NIST. (n.d.). 3-tert-Butyl-4-hydroxyanisole. NIST WebBook. [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. [Link]

Sources

The Strategic Application of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate in the Synthesis of MEK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Oncology

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. The carbamate functional group, owing to its unique electronic and conformational properties, is a prevalent motif in a multitude of clinically approved drugs.[1] Among the various carbamate-containing synthons, Tert-butyl (3-hydroxy-4-methylphenyl)carbamate emerges as a particularly valuable building block. Its structure thoughtfully combines a Boc-protected aniline with a strategically positioned hydroxyl group on a substituted phenyl ring, rendering it an ideal starting material for the synthesis of complex heterocyclic scaffolds found in several kinase inhibitors.

The tert-butyloxycarbonyl (BOC) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations.[1][2] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of MEK (Mitogen-activated protein kinase kinase) inhibitors, with a particular focus on the synthetic pathway toward Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2.[3]

The RAF-MEK-ERK Signaling Pathway: A Critical Target in Oncology

The RAF-MEK-ERK signaling cascade, a key component of the mitogen-activated protein kinase (MAPK) pathway, is a central regulator of cell proliferation, differentiation, and survival.[4][5] Aberrant activation of this pathway, often driven by mutations in upstream proteins such as RAS or BRAF, is a hallmark of many human cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.[3][6] Consequently, the components of this pathway, particularly MEK1 and MEK2, represent critical therapeutic targets for the development of anti-cancer agents.[7][8]

Trametinib is a prime example of a successful MEK inhibitor that has demonstrated significant clinical efficacy, particularly in patients with BRAF V600 mutations.[3] It functions as a reversible, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2, thereby inhibiting downstream signaling and tumor cell proliferation.[4][9]

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Trametinib Trametinib Trametinib->MEK Inhibits

Caption: The RAF-MEK-ERK signaling pathway and the point of intervention by Trametinib.

Synthetic Workflow: From Starting Material to a Key Kinase Inhibitor Intermediate

The following section outlines a detailed, two-step protocol for the conversion of this compound to N-(3-hydroxy-4-methylphenyl)acetamide, a crucial intermediate in the synthesis of Trametinib and other related MEK inhibitors.[10][11]

Synthesis_Workflow Start Tert-butyl (3-hydroxy-4- methylphenyl)carbamate Step1 Step 1: Boc Deprotection Start->Step1 Intermediate1 2-Amino-5-methylphenol Step1->Intermediate1 Step2 Step 2: N-Acetylation Intermediate1->Step2 Final N-(3-hydroxy-4- methylphenyl)acetamide Step2->Final

Caption: Synthetic workflow from the starting material to the key intermediate.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group under acidic conditions to yield 2-amino-5-methylphenol.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of dichloromethane.

  • Acid Addition: To the stirred solution at room temperature, add an excess of the acidic deprotection reagent (e.g., 5-10 eq of TFA or a solution of HCl in dioxane).[12]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-methylphenol.

    • The crude product can be purified further by column chromatography on silica gel if necessary.

Parameter Value Reference
Starting Material This compoundN/A
Deprotection Reagent Trifluoroacetic acid or HCl in dioxane[12]
Solvent Dichloromethane
Reaction Time 1-4 hoursN/A
Typical Yield >90%N/A
Protocol 2: N-Acetylation of 2-Amino-5-methylphenol

This protocol details the selective N-acetylation of the amino group of 2-amino-5-methylphenol to produce N-(3-hydroxy-4-methylphenyl)acetamide.

Materials:

  • 2-Amino-5-methylphenol

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent such as acetic acid, dichloromethane, or a biphasic system with water.[13]

  • A base (e.g., pyridine, triethylamine, or sodium bicarbonate) if using acetyl chloride.[13]

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylphenol (1.0 eq) in the chosen solvent.

  • Reagent Addition:

    • Using Acetic Anhydride: Add acetic anhydride (1.1-1.5 eq) to the solution. The reaction can be performed at room temperature or with gentle heating.

    • Using Acetyl Chloride: Cool the solution to 0 °C and add a base (e.g., pyridine, 1.2 eq). Then, add acetyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.

  • Work-up:

    • If the reaction was performed in an organic solvent, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • If the reaction was performed in acetic acid, pour the mixture into ice water to precipitate the product.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude N-(3-hydroxy-4-methylphenyl)acetamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Parameter Value Reference
Starting Material 2-Amino-5-methylphenolN/A
Acetylation Reagent Acetic anhydride or Acetyl chloride[13]
Solvent Acetic acid, Dichloromethane[13]
Reaction Time 1-3 hoursN/A
Typical Yield 85-95%N/A

Conclusion: A Gateway to Potent Kinase Inhibitors

The strategic use of this compound provides an efficient and versatile entry point for the synthesis of key intermediates for MEK inhibitors like Trametinib. The Boc protecting group allows for controlled and high-yielding transformations, making this starting material an excellent choice for both academic research and industrial drug development. The protocols outlined in this application note offer a reliable and reproducible pathway to N-(3-hydroxy-4-methylphenyl)acetamide, a critical precursor that can be further elaborated to construct the complex heterocyclic core of potent and selective MEK inhibitors. Understanding the underlying biology of the RAF-MEK-ERK pathway and the mechanism of action of these inhibitors is paramount for the rational design of next-generation targeted therapies.

References

Sources

The Strategic Utility of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery, the strategic use of well-designed chemical building blocks is paramount to the efficient synthesis of complex therapeutic agents. Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a quintessential example of such a scaffold, offering medicinal chemists a valuable tool for the construction of molecules with significant pharmacological potential, particularly in the realm of kinase inhibitors.

At its core, this compound is the amine-protected form of 3-amino-2-methylphenol. The 3-amino-2-methylphenol moiety is a key structural alert in a variety of biologically active compounds due to its unique electronic and steric properties, which allow for specific interactions with biological targets.[1][2] However, the presence of both a nucleophilic amine and a reactive phenol group in the same molecule presents a significant challenge in multi-step synthetic campaigns. The strategic application of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality, as seen in this compound, elegantly circumvents this issue, unlocking a broader range of chemical transformations.[3][4][]

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.

PART 1: The Rationale for Amine Protection: A Strategic Imperative

The primary function of the Boc group in this compound is to temporarily mask the reactivity of the aniline nitrogen. This protection strategy is crucial for several reasons:

  • Chemoselectivity: In the presence of a free amine, reactions intended for the hydroxyl group (e.g., O-alkylation, O-acylation) would face competitive N-alkylation or N-acylation, leading to a mixture of products and significantly reduced yields of the desired compound. The Boc group is stable under basic and nucleophilic conditions, thus directing reactivity exclusively to the phenolic hydroxyl group.[3][]

  • Prevention of Side Reactions: The amino group can participate in undesired side reactions, such as oxidation or polymerization, under various reaction conditions. The Boc protecting group effectively mitigates these pathways.

  • Improved Solubility: The introduction of the bulky, lipophilic tert-butyl group can enhance the solubility of the intermediate in organic solvents commonly used in synthesis, facilitating purification and handling.

  • Controlled Deprotection: The Boc group is renowned for its ease of removal under mild acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), which typically do not affect other functional groups, ensuring the integrity of the synthesized molecule.[3][]

The following diagram illustrates the logical workflow enabled by the use of this protected intermediate.

G cluster_0 Challenge: Dual Reactivity cluster_1 Solution: Boc Protection Strategy A 3-Amino-2-methylphenol B Desired O-functionalization A->B Target Reaction C Undesired N-functionalization A->C Side Reaction G Final Product with free Amine D This compound E Selective O-functionalization D->E Step 1: Reaction at OH F Boc Deprotection E->F Step 2: Acidic Conditions F->G Desired Outcome G A 5-Amino-o-cresol + Di-tert-butyl dicarbonate B Reaction in THF (Room Temperature, 12-18h) A->B C Aqueous Workup & Extraction with Ethyl Acetate B->C D Purification (Column Chromatography) C->D E This compound D->E

Caption: Synthesis workflow for this compound.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
5-Amino-o-cresol123.1510.01.23 g
Di-tert-butyl dicarbonate (Boc₂O)218.2511.02.40 g
Tetrahydrofuran (THF), anhydrous--50 mL
Saturated aq. NaHCO₃--25 mL
Brine--25 mL
Ethyl Acetate (EtOAc)--100 mL
Anhydrous MgSO₄---
Silica Gel (for chromatography)---

Procedure:

  • To a 100 mL round-bottom flask, add 5-amino-o-cresol (1.23 g, 10.0 mmol) and dissolve in 50 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Outcome: A white to off-white solid. Yields typically range from 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: O-Alkylation – Synthesis of a Kinase Inhibitor Intermediate

This protocol demonstrates the selective alkylation of the phenolic hydroxyl group. We will use 4-(chloromethyl)pyridine as an example alkylating agent, a common fragment in kinase inhibitors.

Workflow Diagram:

G A Boc-protected aminophenol + 4-(Chloromethyl)pyridine HCl + K₂CO₃ B Reaction in DMF (60°C, 4-6h) A->B C Aqueous Workup & Extraction with Ethyl Acetate B->C D Purification (Column Chromatography) C->D E O-alkylated product D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl (3-hydroxy-4-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and purity.

I. Synthesis Overview: The Boc Protection of 5-Amino-o-cresol

The synthesis of this compound is fundamentally a protection reaction. The amino group of 5-amino-o-cresol (also known as 3-amino-2-methylphenol) is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc anhydride)[1][2]. The Boc protecting group is widely used in organic synthesis because it is stable to many reaction conditions but can be easily removed with acid[3][4][5].

Reaction Scheme

Reaction_Scheme reactant1 5-Amino-o-cresol product This compound reactant1->product Base, Solvent reactant2 Di-tert-butyl dicarbonate (Boc Anhydride) reactant2->product

Caption: General reaction for Boc protection of 5-amino-o-cresol.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I've run the reaction, but my TLC and NMR analysis show very little to no desired product. What could be the problem?

A: Low or no yield in a Boc protection reaction can stem from several factors, ranging from reagent quality to reaction conditions.

Potential Cause Explanation Recommended Solution
Poor Quality Reagents The Boc anhydride may have degraded due to moisture, leading to the formation of tert-butanol and carbon dioxide[6]. The amine starting material could also be of low purity.Use a fresh bottle of Boc anhydride or one that has been properly stored. Confirm the purity of the 5-amino-o-cresol via melting point or spectroscopic analysis.
Inappropriate Solvent The starting amine may have poor solubility in the chosen solvent, preventing it from reacting effectively[7][8].Consider using a solvent system that can dissolve the amine, such as a mixture of THF and water or acetonitrile[2][9]. For amines that are only soluble in basic aqueous solutions, the reaction can be run in water with a base like sodium bicarbonate or sodium hydroxide[8].
Incorrect Base or Stoichiometry The base is crucial for deprotonating the amine, making it more nucleophilic. An insufficient amount of base or a base that is too weak may result in a slow or incomplete reaction.Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Ensure at least one equivalent of base is used. For aqueous conditions, sodium bicarbonate is a good choice[2][10].
Low Reaction Temperature While many Boc protections proceed at room temperature, some sterically hindered or less reactive amines may require gentle heating to proceed at a reasonable rate.If the reaction is sluggish at room temperature, try heating it to 40-50°C[9][11]. Monitor the reaction by TLC to avoid decomposition.
Experimental Protocol: Standard Boc Protection
  • Dissolve 5-amino-o-cresol (1 equivalent) in a suitable solvent (e.g., THF, acetonitrile, or a 1:1 mixture with water) in a round-bottom flask.

  • Add a base, such as triethylamine (1.2 equivalents) or sodium bicarbonate (2-3 equivalents if using water).

  • Stir the mixture at room temperature.

  • Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Issue 2: Formation of a Di-Boc Side Product

Q: My mass spectrometry results show a peak corresponding to the desired product and another significant peak with a mass of 100 units higher. Is this a side reaction?

A: Yes, this is likely the di-Boc protected product, where both the amino and the hydroxyl groups have reacted with Boc anhydride. Phenols can be Boc-protected, although generally less readily than amines.

Side_Reaction Start 5-Amino-o-cresol MonoBoc Desired Product (N-Boc) Start->MonoBoc 1 eq. Boc2O DiBoc Side Product (N,O-di-Boc) MonoBoc->DiBoc Excess Boc2O, Strong Base/Catalyst

Caption: Pathway to the formation of the di-Boc side product.

Potential Cause Explanation Recommended Solution
Excess Boc Anhydride Using a large excess of Boc anhydride can drive the reaction to protect the less reactive hydroxyl group.Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of Boc anhydride.
Use of DMAP as a Catalyst 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for Boc protection but can also promote the acylation of alcohols[6][10].Avoid using DMAP if the di-Boc side product is a significant issue. A non-nucleophilic base like triethylamine should be sufficient.
Prolonged Reaction Time/High Temperature Forcing the reaction with extended time or high heat can lead to the formation of the thermodynamically more stable di-protected product.Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating.
Issue 3: Difficulty in Product Purification

Q: My crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification methods?

A: Purification challenges are common. Here are some strategies to consider:

Problem Recommended Solution
Oily Product Try to crystallize the product. Dissolve the oil in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, dichloromethane) and then add a co-solvent in which it is insoluble (e.g., hexanes, petroleum ether) until the solution becomes cloudy. Allow it to cool slowly.
Co-eluting Impurities If the di-Boc impurity is the issue, it will be less polar than your desired product[12]. A less polar solvent system for your column chromatography should improve separation. Alternatively, the crude mixture can be treated with a mild base (like potassium carbonate in methanol) to selectively cleave the O-Boc group, leaving your N-Boc product intact.
Residual Boc Anhydride Unreacted Boc anhydride can sometimes contaminate the product. This can often be removed by leaving the crude product under high vacuum for an extended period, as Boc anhydride can sublimate[11].

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

  • The choice of solvent depends on the solubility of your starting material. Tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) are common choices. For starting materials with poor organic solubility, aqueous conditions with a base like sodium bicarbonate can be very effective[2][10].

Q2: How can I monitor the progress of the reaction?

  • Thin-layer chromatography (TLC) is the most convenient method. The product, being less polar than the starting amine, will have a higher Rf value. Staining with ninhydrin can be useful as it will stain the starting amine but not the Boc-protected product.

Q3: Is it necessary to run the reaction under an inert atmosphere?

  • Generally, it is not necessary to run Boc protection reactions under an inert atmosphere (e.g., nitrogen or argon). The reagents are stable to air and moisture for the duration of the reaction.

Q4: What are the common side reactions to be aware of?

  • Besides the di-Boc formation, if your starting material is not pure, you may see side products from the reaction of impurities. In some cases, especially with amino acids, the formation of a mixed anhydride can lead to dimers[7]. However, for 5-amino-o-cresol, this is not a primary concern.

Q5: How do I remove the Boc protecting group after my subsequent synthetic steps?

  • The Boc group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are commonly used[2][5][13].

IV. References

  • Di-tert-butyl dicarbonate. Organic Syntheses. (n.d.). Retrieved from orgsyn.org.

  • Process for preparing di-tert.-butyl dicarbonate. Google Patents. (1992). Retrieved from patents.google.com.

  • tert-butyl 3-hydroxy-4-methylphenylcarbamate synthesis. ChemicalBook. (n.d.). Retrieved from chemicalbook.com.

  • Di-tert-butyl dicarbonate: Application, synthesis and toxicity. ChemicalBook. (2023). Retrieved from chemicalbook.com.

  • tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis. ChemicalBook. (n.d.). Retrieved from chemicalbook.com.

  • Di-tert-butyl dicarbonate. Wikipedia. (n.d.). Retrieved from en.wikipedia.org.

  • Di-Tert-Butyl Dicarbonate. Hebei Boze Chemical Co., Ltd. (n.d.). Retrieved from hbbz-chem.com.

  • Having great trouble with a Boc-protection reaction. Reddit. (2021). Retrieved from reddit.com.

  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem. (n.d.). Retrieved from benchchem.com.

  • Having great trouble with a Boc-protection reaction. Reddit. (2021). Retrieved from reddit.com.

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. (n.d.). Retrieved from total-synthesis.com.

  • Boc Protecting Group for Amines. Chemistry Steps. (n.d.). Retrieved from chemistrysteps.com.

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. (n.d.). Retrieved from hbbz-chem.com.

  • Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. Benchchem. (n.d.). Retrieved from benchchem.com.

  • Amine Protection / Deprotection. Fisher Scientific. (n.d.). Retrieved from fishersci.com.

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. (n.d.). Retrieved from pubs.rsc.org.

  • A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Google Patents. (2014). Retrieved from patents.google.com.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. (2012). Retrieved from semanticscholar.org.

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from organic-chemistry.org.

  • Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. (n.d.). Retrieved from researchgate.net.

  • This compound. FUJIFILM Wako. (n.d.). Retrieved from fujifilmwako.com.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. (2024). Retrieved from ncbi.nlm.nih.gov.

  • tert-Butyl (3-(hydroxymethyl)phenyl)carbamate | 118684-31-4. J&K Scientific. (n.d.). Retrieved from jk-sci.com.

  • Amine Protection and Deprotection. Master Organic Chemistry. (n.d.). Retrieved from masterorganicchemistry.com.

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. (n.d.). Retrieved from mdpi.com.

  • Double BOC protection selective removal method. Suzhou Highfine Biotech. (n.d.). Retrieved from highfine.com.

  • This compound | 345893-26-7. Sigma-Aldrich. (n.d.). Retrieved from sigmaaldrich.com.

  • Amine Boc protection-Mechanism and Reaction Setup. YouTube. (2022). Retrieved from youtube.com.

  • Reactions that Work: Boc Protection. Chemtips - WordPress.com. (2012). Retrieved from chemtips.wordpress.com.

Sources

Technical Support Center: Synthesis of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to issues you may face in the lab.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically achieved through the N-acylation of 5-Amino-2-methylphenol with di-tert-butyl dicarbonate ((Boc)₂O). The core of this reaction lies in the chemoselective protection of the amino group in the presence of a nucleophilic hydroxyl group. While the amino group is generally more nucleophilic than the phenolic hydroxyl group, the reaction conditions can significantly influence the formation of various impurities.[1][2] Understanding and controlling these factors are critical for a successful synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary reaction is the N-Boc protection of 5-Amino-2-methylphenol using di-tert-butyl dicarbonate ((Boc)₂O). The amino group of 5-Amino-2-methylphenol acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. This leads to the formation of the desired carbamate product. The reaction is often carried out in a suitable solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[3][4]

Caption: Synthesis of this compound.

Q2: What are the most common impurities I should expect?

A2: The most common impurities arise from the lack of complete chemoselectivity and incomplete reaction. These include:

  • Unreacted 5-Amino-2-methylphenol: The starting material may persist if the reaction is incomplete.

  • Di-Boc Protected Impurity: Both the amino and hydroxyl groups are protected by Boc groups.

  • O-acylated Isomer: The Boc group is attached to the phenolic oxygen instead of the nitrogen.

  • Residual (Boc)₂O and its byproduct, tert-butanol: These are generally easy to remove due to their volatility.

Q3: Why is N-acylation favored over O-acylation in this synthesis?

A3: N-acylation is generally favored because the amino group is a stronger nucleophile than the phenolic hydroxyl group under neutral or slightly basic conditions.[1][2] However, the selectivity can be influenced by reaction conditions. Strong bases can deprotonate the phenol, increasing its nucleophilicity and leading to more O-acylation.

Q4: Can I use a catalyst for this reaction?

A4: While the reaction can proceed without a catalyst, bases like triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP) are sometimes used. However, be aware that these can also promote side reactions, such as the formation of the di-Boc impurity. Some literature also suggests that catalyst-free systems, particularly in aqueous media, can provide high chemoselectivity for N-protection.[4]

III. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment.

Problem 1: My TLC shows a significant amount of starting material even after a long reaction time.

Potential Cause Troubleshooting Steps
Insufficient (Boc)₂O Ensure you are using a slight excess (1.1-1.2 equivalents) of (Boc)₂O.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature that drives the reaction to completion without significant byproduct formation.
Poor Solvent Choice Ensure your starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

Problem 2: I see a new, less polar spot on my TLC, close to my product spot. What is it likely to be?

This is a common observation and is often one of two major impurities: the di-Boc protected species or the O-acylated isomer.

Impurity_Formation start 5-Amino-2-methylphenol + (Boc)₂O N_acylation Desired N-acylation start->N_acylation O_acylation Side Reaction: O-acylation start->O_acylation product This compound N_acylation->product O_isomer O-acylated Isomer O_acylation->O_isomer Di_Boc Side Reaction: Di-Boc Protection di_boc_product Di-Boc Impurity Di_Boc->di_boc_product product->Di_Boc + (Boc)₂O

Caption: Pathways for product and major impurity formation.

Detailed Analysis and Solutions:

  • Di-Boc Protected Impurity (tert-butyl 3-((tert-butoxycarbonyl)oxy)-4-methylphenylcarbamate):

    • Causality: This impurity forms when a second molecule of (Boc)₂O reacts with the hydroxyl group of the desired product. This is more likely to occur with a large excess of (Boc)₂O, higher reaction temperatures, or in the presence of a base that can deprotonate the phenol.

    • Identification: This compound will be significantly less polar than the desired product on a TLC plate. It can be confirmed by mass spectrometry (expecting a mass increase of 100 amu) and ¹H NMR (disappearance of the phenolic -OH proton signal and appearance of a second t-butyl signal).

    • Resolution:

      • Prevention: Use a controlled stoichiometry of (Boc)₂O (around 1.1 equivalents). Add the (Boc)₂O solution slowly to the solution of the aminophenol.

      • Removal: This impurity can often be removed by column chromatography. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) will typically elute the di-Boc impurity first.

  • O-acylated Isomer (tert-butyl 5-amino-2-methylphenyl carbonate):

    • Causality: This isomer forms when (Boc)₂O reacts with the hydroxyl group instead of the amino group. While less likely due to the higher nucleophilicity of the amine, it can be promoted by conditions that favor phenoxide formation (e.g., strong bases).

    • Identification: This isomer will have a similar polarity to the desired product, making it challenging to separate. Careful analysis by 2D NMR techniques (like HMBC) may be required to confirm the connectivity. The IR spectrum would show a free amine stretch.

    • Resolution:

      • Prevention: Avoid strong bases. Running the reaction under neutral or mildly acidic conditions can suppress phenoxide formation. A catalyst-free system in a suitable solvent is often the best approach to maximize N-selectivity.[4]

      • Removal: If formed, separation from the desired product by standard column chromatography can be difficult. Recrystallization from a carefully chosen solvent system may be effective. Alternatively, a protection-deprotection strategy might be necessary in challenging cases.

Problem 3: My final product seems unstable and degrades over time.

Potential Cause Troubleshooting Steps
Acidic Residues The Boc group is acid-labile. Ensure all acidic reagents from the workup are thoroughly removed. A final wash with a mild bicarbonate solution during extraction can be beneficial.
Oxidation Phenols can be susceptible to oxidation, which may be indicated by a change in color of the product. Store the final compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

IV. Summary of Potential Impurities

ImpurityStructureLikely CauseAnalytical Detection
Unreacted Starting Material5-Amino-2-methylphenolIncomplete reaction, insufficient (Boc)₂OTLC, HPLC, ¹H NMR
Di-Boc Protected ImpurityBoth -NH₂ and -OH are Boc-protectedExcess (Boc)₂O, high temperature, base catalysisTLC (less polar), MS (+100 amu), ¹H NMR
O-acylated IsomerBoc group on the phenolic oxygenStrong base, non-selective conditionsTLC (similar polarity to product), IR, 2D NMR
tert-butanol(CH₃)₃COHByproduct of (Boc)₂O reaction¹H NMR, GC-MS

V. Experimental Protocols

Representative Protocol for Synthesis:

  • Dissolve 5-Amino-2-methylphenol (1.0 eq) in THF (10 volumes).

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF (2 volumes) dropwise at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC (e.g., in 3:1 Hexane:Ethyl Acetate).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol for Impurity Identification by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

VI. Logical Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete? incomplete Incomplete Reaction: - Check stoichiometry of (Boc)₂O - Increase reaction time/temp - Check solvent start->incomplete No complete Reaction Appears Complete start->complete Yes tlc_check Analyze Crude by TLC/HPLC complete->tlc_check clean Product is Clean: Proceed to purification/isolation tlc_check->clean Clean impurities Impurities Detected tlc_check->impurities Impurities impurity_id Identify Impurities: - Unreacted SM? - Less polar spot? - Spot with similar polarity? impurities->impurity_id unreacted_sm Unreacted SM: Push reaction to completion or purify impurity_id->unreacted_sm Yes less_polar Less Polar Spot: Likely Di-Boc. Purify by column chromatography. impurity_id->less_polar Yes similar_polarity Similar Polarity Spot: Likely O-isomer. Attempt recrystallization or re-optimize reaction conditions (avoid strong base). impurity_id->similar_polarity Yes

Caption: A logical workflow for troubleshooting the synthesis.

VII. References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

  • Difference Wiki. (2020, November 2). Difference Between O Acylation and N Acylation. [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O- acylation?[Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. [Link]

  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?[Link]

Sources

Technical Support Center: Cross-Coupling Reactions with Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing Tert-butyl (3-hydroxy-4-methylphenyl)carbamate and its derivatives in cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the unique challenges presented by this multifunctional substrate. Our guidance is grounded in established chemical principles and field-proven strategies to help you optimize your reaction outcomes.

Introduction: The Challenge of a Multifunctional Substrate

This compound is a valuable building block, incorporating a Boc-protected amine and a nucleophilic hydroxyl group on a phenyl ring. While this functionality is useful, it also presents specific challenges in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the hydroxyl and carbamate groups influences the reactivity of the aromatic ring, while the groups themselves can participate in undesired side reactions. This guide will address these issues systematically.

Visualizing the Key Reactive Sites

Before diving into specific problems, it's crucial to recognize the potential points of reactivity on the substrate.

G sub This compound mol A Boc-Amine: - Base/Acid Sensitive - Potential for Deprotection A->mol 1 B Phenolic -OH: - Nucleophilic Site (O-Arylation) - Acidic Proton - Potential Catalyst Ligand B->mol 2 C Aromatic Ring: - Site for C-C or C-N bond formation (when functionalized with X = Br, I, OTf) C->mol 3

Caption: Key reactive and sensitive sites on the substrate.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

FAQ 1: My Suzuki-Miyaura coupling reaction has a very low yield. What are the likely causes?

Low yield in a Suzuki-Miyaura coupling involving this substrate or its halogenated derivatives can stem from several issues, often related to catalyst deactivation or competing side reactions.

Logical Troubleshooting Workflow

G start Low Yield in Suzuki Coupling check_homo Is boronic acid homocoupling observed? start->check_homo check_deprot Is Boc-deprotection occurring? start->check_deprot check_start Is starting material recovered? start->check_start sol_homo Improve inert atmosphere. Consider O2 scavenger. Re-evaluate base/solvent. check_homo->sol_homo Yes sol_deprot Use milder base (e.g., K3PO4, Cs2CO3). Lower reaction temperature. check_deprot->sol_deprot Yes sol_cat Catalyst Deactivation Likely. Screen bulky phosphine ligands (SPhos, RuPhos). Protect phenolic -OH group. check_start->sol_cat Yes

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Detailed Analysis and Solutions
  • Cause A: Boronic Acid Homocoupling

    • Explanation: Homocoupling of the boronic acid partner to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen or through a Pd(II)-mediated pathway.[1][2][3] This consumes your reagent and reduces the yield of the desired cross-coupled product.

    • Solution:

      • Rigorous Inert Atmosphere: Ensure all solvents and the reaction vessel are thoroughly degassed using multiple vacuum/inert gas cycles. Maintain a positive pressure of argon or nitrogen throughout the reaction.

      • Catalyst and Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos or RuPhos. These ligands promote the desired catalytic cycle and can suppress side reactions.[4]

      • Base Selection: The choice of base can influence homocoupling. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize this side reaction compared to stronger bases.

  • Cause B: Catalyst Deactivation

    • Explanation: The phenolic hydroxyl group can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[5] This is a form of catalyst poisoning. Furthermore, impurities in reagents can also deactivate the catalyst.

    • Solution:

      • Protect the Hydroxyl Group: The most robust solution is to protect the phenol as a methyl ether (using MeI, K₂CO₃) or benzyl ether (using BnBr, K₂CO₃) prior to the coupling reaction. This removes the problematic acidic proton and coordinating group.

      • Ligand Screening: Sterically hindered biaryl phosphine ligands are designed to create a bulky coordination sphere around the palladium, which can prevent substrate-based poisoning and accelerate the rate-limiting reductive elimination step.[6]

FAQ 2: In my Buchwald-Hartwig amination, I'm observing a significant amount of an O-arylated byproduct. How can I improve C-N selectivity?

This is a classic chemoselectivity challenge where the phenolic oxygen competes with the nitrogen nucleophile for the aryl electrophile.

Comparative Conditions for C-N vs. C-O Coupling
ParameterFavors C-N Coupling (Desired)Favors C-O Coupling (Side Reaction)Rationale
Base Weaker bases (K₃PO₄, Cs₂CO₃)Stronger bases (NaOtBu, LHMDS)Strong bases readily deprotonate the phenol, increasing its nucleophilicity.[7][8]
Ligand Bulky, electron-rich phosphines (e.g., Josiphos family, BrettPhos)Less hindered ligandsSpecific ligand geometries can favor C-N reductive elimination over C-O.
Temperature Lower temperatures (80-100 °C)Higher temperaturesC-O bond formation often has a higher activation energy.
  • Explanation: The pKa of the phenolic proton makes it susceptible to deprotonation, especially by strong bases like sodium tert-butoxide, creating a potent phenoxide nucleophile. This phenoxide can then compete with the desired amine coupling partner.

  • Solution:

    • Optimize the Base: Switch from NaOtBu to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. These bases are often strong enough to facilitate the C-N coupling catalytic cycle but less likely to fully deprotonate the phenol.[7][9]

    • Protect the Phenol: As with the Suzuki reaction, protecting the hydroxyl group is the most definitive way to prevent O-arylation. An easily cleavable protecting group like a methyl or benzyl ether is ideal.

    • Ligand Selection: Certain ligands have been developed to show high selectivity for C-N over C-O coupling. A screening of ligands is recommended if protection is not a viable option.

FAQ 3: My primary isolated product is the deprotected aniline, 3-amino-6-methylphenol. What is causing the Boc group to cleave?

The tert-butyloxycarbonyl (Boc) group is designed to be labile under acidic conditions, but it can also be cleaved under certain thermal or strongly basic conditions.[10][11]

  • Cause A: Acidic Conditions

    • Explanation: Although cross-coupling reactions are typically run under basic conditions, acidic species can be generated in situ. For example, if your aryl halide starting material contains trace amounts of HCl, it can be enough to catalyze Boc deprotection, especially at elevated temperatures. The mechanism involves protonation followed by the loss of a stable tert-butyl cation.[10]

    • Solution: Ensure all reagents are pure and free of acidic impurities. Using a slight excess of a non-nucleophilic base can help quench any trace acid.

  • Cause B: Thermal Instability

    • Explanation: High reaction temperatures (>120-140 °C) can cause thermolytic cleavage of the Boc group, especially during prolonged reaction times.[12][13]

    • Solution:

      • Lower the Temperature: Use a more active catalyst/ligand system that allows the reaction to proceed efficiently at a lower temperature (e.g., 80-100 °C).

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Cause C: Incompatible Base

    • Explanation: While less common, some very strong bases or nucleophilic bases under harsh conditions could potentially interact with and cleave the Boc group. More often, the combination of a strong base and high temperature leads to decomposition pathways that result in deprotection.

    • Solution: Use well-established, non-nucleophilic bases for your specific cross-coupling reaction, such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Protected Phenol

This protocol assumes the use of Tert-butyl (3-bromo-5-hydroxy-4-methylphenyl)carbamate (as an example electrophile) and protection of the hydroxyl group.

  • Hydroxyl Group Protection (Example: Methylation):

    • To a solution of the phenolic carbamate (1.0 equiv) in acetone or DMF, add K₂CO₃ (2.0 equiv).

    • Add methyl iodide (1.5 equiv) dropwise at room temperature.

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

    • Quench with water and extract the product with ethyl acetate. Purify by column chromatography to yield the O-methylated substrate.

  • Cross-Coupling Reaction:

    • To an oven-dried reaction vial, add the O-methylated aryl bromide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a precatalyst).

    • Seal the vial with a septum and purge with argon for 15 minutes.

    • Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

References
  • Hague, A. B. et al. (2020).
  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Available at: [Link]

  • American Chemical Society Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]

  • American Chemical Society Publications. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
  • Organic-Chemistry.org. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • American Chemical Society Publications. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society.
  • American Chemical Society Publications. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • American Chemical Society Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available at: [Link]

  • YouTube. (2023). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. Available at: [Link]

  • Chemistry LibreTexts. (2023).
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • American Chemical Society Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.

Sources

Technical Support Center: Overcoming Solubility Challenges with Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl (3-hydroxy-4-methylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Its unique structure, possessing both polar (hydroxyl, carbamate) and nonpolar (tert-butyl, aromatic ring) moieties, often results in limited solubility in standard laboratory solvents. This guide provides in-depth troubleshooting protocols and scientific explanations to help you achieve successful solubilization for your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during the dissolution process.

Q1: I am struggling to dissolve the compound in common nonpolar solvents like hexanes or toluene, as well as highly polar solvents like methanol. Why is this happening?

A: This is a classic solubility challenge driven by the compound's amphiphilic nature. The bulky, nonpolar tert-butyl group and the phenyl ring dominate its character, making it poorly soluble in highly polar, protic solvents like water or methanol. Conversely, the polar phenolic hydroxyl (-OH) and carbamate (-NHCOO-) groups can form strong intermolecular hydrogen bonds.[1] This self-association creates a stable, crystal lattice structure that requires significant energy to disrupt, leading to poor solubility in nonpolar solvents like hexanes that cannot participate in hydrogen bonding. The molecule is "stuck in the middle," lacking sufficient polarity for polar solvents and sufficient non-polarity for nonpolar solvents.

Q2: What is the most logical first step to find a suitable solvent?

A: A systematic solvent screening with solvents of intermediate polarity is the most effective initial approach. The goal is to find a solvent that can balance the interactions with both the polar and nonpolar regions of the molecule. We recommend testing a range of solvents and observing the solubility at room temperature.

Experimental Protocol 1: Systematic Solvent Screening
  • Preparation: Dispense 1-2 mg of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent from the list below.

  • Observation: Agitate the vials at room temperature for 5-10 minutes (e.g., using a vortex mixer or shaker).

  • Assessment: Visually inspect for complete dissolution. If the compound dissolves, add another 1-2 mg to estimate the approximate saturation point. If it does not, proceed to the next troubleshooting step.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Recommended Solvents Rationale
Ethers Tetrahydrofuran (THF), 1,4-Dioxane Good balance of polarity; can accept hydrogen bonds.
Ketones Acetone, Methyl Ethyl Ketone (MEK) Polar aprotic solvents that are effective for many organics.
Esters Ethyl Acetate (EtOAc) Medium polarity, commonly used in synthesis and chromatography.
Chlorinated Dichloromethane (DCM) Effective for many moderately polar compounds; volatile.
Amides N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) Highly polar aprotic solvents; often act as "universal" solvents for difficult compounds but have high boiling points.

| Other | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | ACN is a common polar aprotic solvent. DMSO is a very strong solvent capable of disrupting H-bonds. |

Q3: A single solvent didn't provide adequate solubility for my required concentration. What is the next logical step?

A: The next step is to employ a co-solvent system. Co-solvency involves mixing a "good" solvent (in which the compound has some solubility) with another miscible solvent to fine-tune the polarity of the medium, often leading to a synergistic increase in solubility.[2][3] This technique can overcome the limitations of a single-solvent system by creating a more favorable environment for the entire molecule.[4][]

Workflow for Developing a Co-Solvent System

start Identify Best Single Solvent (e.g., THF) step1 Select Miscible Co-Solvent (e.g., Hexane to decrease polarity, or Methanol to increase polarity) start->step1 step2 Prepare Stock Solution in Primary Solvent step1->step2 step3 Titrate with Co-Solvent step2->step3 step4 Observe for Precipitation or Dissolution Enhancement step3->step4 end Optimized Co-Solvent Ratio Achieved step4->end

Caption: Co-solvent system development workflow.

Experimental Protocol 2: Developing a Co-Solvent System
  • Primary Solvent Selection: Choose the best single solvent identified in Protocol 1 (e.g., THF), where the compound is at least partially soluble.

  • Co-Solvent Choice: Select a miscible co-solvent. If you need to dissolve more nonpolar impurities alongside your compound, choose a less polar co-solvent (e.g., Toluene). If your compound needs a more polar environment, choose a more polar co-solvent (e.g., Methanol).

  • Test Procedure: a. Prepare a slurry of your compound in a minimal amount of the primary solvent. b. Slowly add the co-solvent dropwise with vigorous stirring. c. Observe if the solid dissolves. d. Systematically test various ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary:co-solvent) to find the optimal mixture that provides the highest solubility.

Q4: My downstream process is incompatible with many organic solvents, or I need to achieve a very high concentration. Are there chemically-driven methods to try?

A: Yes. Modifying the chemical nature of the solute in situ is a powerful technique. For this compound, the acidic phenolic hydroxyl group is the key. By adjusting the pH with a base, you can deprotonate the phenol to form a highly polar and much more soluble phenoxide salt.[6][7]

Mechanism of pH-Adjusted Solubilization

Compound R-OH Base +   :B (Base) Salt R-O⁻   +   HB⁺ Equilibrium

Caption: Deprotonation of the phenol to form a soluble salt.

Experimental Protocol 3: pH-Adjusted Solubilization

Caution: This method alters the chemical structure of the compound. Ensure this is compatible with your downstream application. Avoid strong nucleophilic bases like NaOH or KOH, which can cleave the tert-butyl carbamate protecting group.

  • Solvent & Base Selection: Choose a suitable polar aprotic solvent (e.g., THF, DMF). Select a non-nucleophilic organic base such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Procedure: a. Suspend the compound in the chosen solvent. b. Add the organic base dropwise at room temperature while stirring. Typically, 1.1 to 1.5 equivalents are sufficient. c. Stir for 10-15 minutes. You should observe the solid dissolving as the phenoxide salt is formed.

  • Compatibility Note: This method is ideal for reaction setups where the compound is used as a nucleophile. If the neutral form is required later, the solution can be re-neutralized with a weak acid.

Frequently Asked Questions (FAQs)

Q: What role does temperature play in solubility?

A: For most solid solutes, solubility increases with temperature.[8] Gently warming the solvent while stirring can significantly improve both the rate of dissolution and the amount of compound that can be dissolved. However, exercise caution. High temperatures can potentially lead to thermal degradation of the carbamate.[9] We recommend starting at a modest temperature (e.g., 40-50 °C) and monitoring the solution for any color change that might indicate decomposition.

Q: My compound dissolves with heating, but precipitates upon cooling. How can I prevent this?

A: This indicates you have created a supersaturated solution. While useful for crystallization, it is problematic if you need a stable stock solution. The best approach is to find a solvent or co-solvent system where the compound is soluble at your target operating temperature (e.g., room temperature). If a slightly elevated temperature is required, ensure the entire apparatus and any subsequent solutions being added are maintained at that temperature.

Q: I've successfully dissolved the compound, but it crashes out when I add the next reagent for my reaction. What is happening?

A: This phenomenon is called "anti-solvency".[2] The reagent you are adding is likely much less polar or much more polar than your solvent system, causing a dramatic shift in the overall solvent properties and forcing your compound out of solution.

  • Solution 1: If possible, dissolve the incoming reagent in the same solvent system before adding it.

  • Solution 2: Add the reagent solution very slowly to your dissolved compound with vigorous stirring. This minimizes localized concentration gradients.

  • Solution 3: Re-develop your solvent system to one that can accommodate both your compound and the reagent.

Q: Are there any other advanced techniques for extremely difficult cases?

A: For specialized applications, particularly in pharmaceutical development, techniques like using surfactants to form micelles or creating amorphous solid dispersions can be employed.[10] Surfactants encapsulate the molecule in their hydrophobic cores, increasing apparent solubility.[11][12] These are advanced methods and require significant formulation development. Another approach is the use of complexation agents, such as cyclodextrins, which can form inclusion complexes with the hydrophobic parts of the molecule to enhance solubility.[4][13]

General Troubleshooting Strategy

start Problem: Poor Solubility s1 Step 1: Systematic Solvent Screening (Protocol 1) start->s1 s2 Step 2: Develop Co-Solvent System (Protocol 2) s1->s2 If insufficient success Success: Compound Solubilized s1->success s3 Step 3: Apply Heat (40-50°C) s2->s3 If insufficient s2->success s4 Step 4: pH Adjustment (Non-nucleophilic Base) (Protocol 3) s3->s4 If insufficient s3->success s4->success fail Consult Advanced Techniques (e.g., Surfactants) s4->fail If incompatible or insufficient

Caption: Hierarchical strategy for troubleshooting solubility.

References

  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. [Link]

  • SINTEF. Effect of temperature on carbamate stability constants for amines. [Link]

  • Zhang, H., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Yalkowsky, S. H., & Myint, M. (2016). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]

  • Sarker, A., et al. (2024). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Advances. [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Effect of pH on the solubility of phenolic compounds. [Link]

  • Lee, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pollard, A., et al. (2006). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Journal of Chemical & Engineering Data. [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. How does pH affect the solubility of phenolic acid?. [Link]

  • Dai, S., et al. (2023). Solvent Effect on the Chemical Equilibrium of Ammonium Carbamate for Chemical Heat Pump. Industrial & Engineering Chemistry Research. [Link]

  • Niquist, G., & Lidal, H. (1991). Temperature Dependency of the Equilibrium Constant for the Formation of Carbamate From Diethanolamine. Journal of Chemical & Engineering Data. [Link]

Sources

Preventing undesired O-alkylation in reactions with "Tert-butyl (3-hydroxy-4-methylphenyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the alkylation of tert-butyl (3-hydroxy-4-methylphenyl)carbamate. Our goal is to empower you with the scientific principles and practical protocols needed to overcome common challenges, specifically the prevention of undesired O-alkylation.

Introduction: The Challenge of Ambident Nucleophilicity

This compound is a valuable intermediate, but its structure presents a classic synthetic challenge. It possesses two nucleophilic sites: the nitrogen of the Boc-protected amine and the oxygen of the phenolic hydroxyl group. This dual reactivity, known as ambident nucleophilicity, often leads to a mixture of N-alkylated and O-alkylated products, complicating purification and reducing the yield of the desired compound.

The key to a successful synthesis lies in understanding and controlling the factors that dictate the reaction's regioselectivity. The phenolate anion, formed by deprotonating the hydroxyl group, is a soft nucleophile, while the carbamate nitrogen is also nucleophilic. The competition between these two sites is highly sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing the O-alkylated ether instead of the N-alkylated carbamate?

This is the most common issue and arises because the phenolic proton is significantly more acidic than the N-H proton of the Boc-carbamate. In the presence of a base, the phenol is readily deprotonated to form a highly nucleophilic phenoxide anion. This anion aggressively competes in Williamson ether synthesis, a classic SN2 reaction, often outcompeting the desired N-alkylation.[1][2]

Q2: What are the primary factors that control O- vs. N-alkylation?

There are four critical parameters you can manipulate to steer the reaction towards the desired outcome:

  • Choice of Base: The type and strength of the base are paramount.

  • Solvent System: The polarity and nature of the solvent can stabilize or destabilize the competing nucleophiles.[3]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction pathways.[4]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent play a crucial role.[5]

Q3: Is the Boc-protecting group stable under typical alkylation conditions?

The Boc (tert-butyloxycarbonyl) group is generally stable to basic and nucleophilic conditions used for alkylation.[6] However, it is sensitive to strong acids.[7][8][9] Care must be taken during workup and purification to avoid acidic conditions that could lead to premature deprotection.

Q4: Are there alternative synthetic strategies that completely avoid this issue?

Yes. The most robust method is a protect-alkylate-deprotect sequence. By temporarily protecting the phenolic hydroxyl group, you eliminate its nucleophilicity entirely, allowing for clean N-alkylation.[10] Another powerful alternative is the Mitsunobu reaction, which can achieve selective N-alkylation under milder, non-basic conditions.[11]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving failed or low-yielding reactions.

Problem 1: The major product is the undesired O-alkylated ether.

This indicates that the reaction conditions strongly favor the formation and reaction of the phenoxide anion.

troubleshooting_flow start Low yield of N-alkylated product. Major byproduct is O-alkylated ether. q1 What type of base was used? start->q1 base_weak Weak Base (e.g., K₂CO₃, Cs₂CO₃) q1->base_weak Selectively deprotonates phenol base_strong Strong Base (e.g., NaH, LDA) q1->base_strong Deprotonates both, but phenoxide is highly reactive sol_q What solvent was used? base_weak->sol_q base_strong->sol_q sol_aprotic Polar Aprotic (DMF, DMSO, Acetonitrile) sol_q->sol_aprotic Favors O-alkylation by solvating counter-ion sol_protic Other Solvents (THF, Dioxane) sol_q->sol_protic May still favor O-alkylation solution_box SOLUTION: 1. Switch to a non-basic method (Mitsunobu Reaction). 2. Protect the phenol group before alkylation. 3. Lower the reaction temperature to favor the kinetic product. sol_aprotic->solution_box sol_protic->solution_box

Caption: Troubleshooting flowchart for O-alkylation.

  • Re-evaluate Your Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) are commonly used in Williamson ether synthesis because they are strong enough to deprotonate the phenol but not the carbamate N-H. This selectively generates the phenoxide, leading directly to O-alkylation.[4] Using a very strong, non-nucleophilic base like sodium hydride (NaH) can deprotonate both sites, but the phenoxide often remains the more reactive nucleophile under these conditions.

    • Action: Avoid standard basic conditions if possible. If a base is necessary, consider its impact carefully.

  • Change Your Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions. They solvate the cation (e.g., K⁺) but leave the anion (phenoxide) "naked" and highly reactive, thus promoting O-alkylation.[3]

    • Action: If pursuing direct alkylation, switching to a less polar solvent like THF might slightly disfavor O-alkylation, but this is often insufficient on its own.

  • Lower the Temperature: Elimination reactions, a common side reaction in Williamson synthesis, are favored at higher temperatures.[4] While N- vs. O-alkylation is a substitution competition, lowering the temperature can sometimes favor the kinetic product, which may be the N-alkylated compound depending on the full reaction landscape.

    • Action: Run the reaction at room temperature or 0 °C first to see if selectivity improves.

Problem 2: The reaction is clean, but very slow, with mostly unreacted starting material.

This suggests the conditions are not activating enough for the carbamate nitrogen to act as an effective nucleophile.

  • Switch to a More Reactive Electrophile: The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl.[12] Using an alkyl iodide or converting the alkyl alcohol to a better leaving group (e.g., a tosylate or mesylate) can significantly accelerate the reaction.[5]

    • Action: Substitute your alkyl chloride or bromide with the corresponding iodide.

  • Employ an Alternative Strategy: If direct alkylation is failing, a more robust method is required.

    • Action 1 (Recommended): Protect the phenol. This is the most reliable strategy. See Protocol 1 .

    • Action 2: Use the Mitsunobu reaction. This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate an alcohol in situ, allowing it to be displaced by the carbamate nitrogen.[11] It is highly effective for N-alkylation. See Protocol 2 .

Reaction Pathways & Condition Selection

The choice of reagents directly dictates the outcome. The diagram below illustrates the competing pathways.

reaction_pathways sub Tert-butyl (3-hydroxy-4-methylphenyl)carbamate + R-X prod_O O-Alkylated Ether (Undesired Byproduct) sub->prod_O  Favored by: - Base (K₂CO₃, NaH) - Polar Aprotic Solvent (DMF, DMSO) - Higher Temperature prod_N N-Alkylated Carbamate (Desired Product) sub->prod_N  Favored by: - Mitsunobu Conditions (DEAD, PPh₃) - Phenol Protection Strategy - Non-basic, mild conditions

Caption: Competing O- vs. N-alkylation pathways.

Summary of Reaction Conditions
ParameterCondition Favoring O-AlkylationCondition Favoring N-AlkylationRationale
Strategy Williamson Ether SynthesisPhenol Protection or Mitsunobu ReactionO-alkylation occurs when the phenol is deprotonated. Preventing this is key.[1][13]
Base Weak to Strong (K₂CO₃, NaH, Cs₂CO₃)None (Mitsunobu) or Base used after protectionBases selectively deprotonate the more acidic phenol, creating a potent phenoxide nucleophile.[4]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Aprotic (THF, Dichloromethane)Polar aprotic solvents enhance the nucleophilicity of the phenoxide anion.[3]
Alkylating Agent Alkyl Halides (R-Br, R-Cl)Primary Alcohols (for Mitsunobu)The Mitsunobu reaction activates alcohols in situ for nucleophilic attack by the nitrogen.[11]
Temperature Elevated (50-100 °C)Mild (0 °C to Room Temp)Milder conditions are generally sufficient for the more controlled N-alkylation strategies.

Recommended Experimental Protocols

Protocol 1: Selective N-Alkylation via Phenol Protection

This three-step protocol is the most reliable method for achieving clean N-alkylation. Here, we use a benzyl ether as the protecting group, which is stable to the N-alkylation conditions and can be removed easily by hydrogenolysis.

Step A: Protection of the Phenolic Hydroxyl

  • Dissolve this compound (1.0 eq.) in acetone or DMF (approx. 0.2 M).

  • Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

  • Add benzyl bromide (BnBr, 1.1 eq.) dropwise at room temperature.

  • Heat the mixture to 60-70 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product, tert-butyl (3-(benzyloxy)-4-methylphenyl)carbamate, by silica gel column chromatography.

Step B: N-Alkylation of the Protected Intermediate

  • Dissolve the protected intermediate from Step A (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the solution back to 0 °C and add your alkylating agent (R-X, e.g., an alkyl iodide, 1.2 eq.) dropwise.

  • Stir at room temperature overnight or until TLC indicates completion.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the N-alkylated product by silica gel column chromatography.

Step C: Deprotection of the Phenol

  • Dissolve the N-alkylated product from Step B in ethanol or ethyl acetate.

  • Add palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol% Pd).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature until TLC analysis shows complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate to yield the final, pure N-alkylated product.

Protocol 2: Direct N-Alkylation via the Mitsunobu Reaction

This protocol allows for a direct, one-step conversion of an alcohol to the desired N-alkylated product under non-basic conditions, avoiding O-alkylation.[11]

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 eq.), the desired primary or secondary alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF.

  • Add the DEAD or DIAD solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.

By carefully selecting your strategy and controlling the reaction parameters as outlined in this guide, you can successfully navigate the synthetic challenges posed by this compound and achieve high yields of your desired N-alkylated product.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • JoVE. (2023). Protection of Alcohols. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • Li, C., et al. (2020). Nickel-Catalyzed Removal of Alkene Protecting Group of Phenols, Alcohols via Chain Walking Process. Molecules. Available at: [Link]

  • University of Calgary. Effect of solvent. Available at: [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]

  • Perumalla, S. R., & Pareek, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

  • Buchwald, S. L., et al. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available at: [Link]

  • Taddei, M., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. Available at: [Link]

  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • ResearchGate. (2020). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Available at: [Link]

  • Zaragoza, F. (2000). Direct conversion of Fmoc-protected amines into O-alkyl carbamates by the Mitsunobu reaction. ElectronicsAndBooks. Available at: [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • Springer. (2019). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • ResearchGate. (2010). Selective alkylation of the amino group of aminophenols. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers. This guide is designed to provide in-depth troubleshooting for a common yet potentially frustrating issue in organic synthesis: the incomplete deprotection of tert-butyl (3-hydroxy-4-methylphenyl)carbamate. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose problems and implement robust solutions in your laboratory.

Understanding the Challenge

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in multi-step synthesis due to its stability under various conditions and its relatively mild removal under acidic conditions.[1][2][3] However, the specific substrate, this compound, introduces nuances that can lead to incomplete reactions. The presence of a phenolic hydroxyl group on an electron-rich aromatic ring makes the molecule susceptible to side reactions and can influence the reactivity of the carbamate.

The Deprotection Mechanism: A Quick Review

Acid-catalyzed Boc deprotection proceeds via protonation of the carbamate's carbonyl oxygen.[4][5] This is followed by the loss of a stable tert-butyl cation, forming a transient carbamic acid which then readily decarboxylates to yield the free amine and carbon dioxide gas.[4][5] The generated tert-butyl cation is highly reactive and can lead to unwanted side reactions if not properly managed.[6][7]

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you systematically identify the cause of incomplete deprotection and implement targeted solutions.

Issue 1: Significant Amount of Starting Material Remains Post-Reaction

This is the most common sign of an incomplete reaction. Analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the presence of unreacted starting material.[8][9][10]

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The phenolic hydroxyl group can interact with the acid, slightly diminishing its effective concentration.

    • Actionable Solution: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20-25% TFA/DCM, but for stubborn substrates, increasing to 50% or even using neat TFA may be necessary.[11][12][13] Alternatively, switching to a stronger acid system like 4M HCl in dioxane can be effective.[11][13]

  • Inadequate Reaction Time or Temperature: Boc deprotection is often rapid at room temperature, but substrate-specific effects can slow it down.

    • Actionable Solution: Extend the reaction time and continue to monitor progress by TLC.[9] If the reaction is still sluggish, a modest increase in temperature (e.g., to 40°C) can be beneficial, but must be done cautiously to avoid side reactions.

  • Solvent Effects: The choice of solvent can influence the stability of the intermediates and the overall reaction rate.

    • Actionable Solution: While DCM is standard, exploring other solvents like dioxane or even protic solvents in some cases might be advantageous.[11][14]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete deprotection.

Caption: A step-by-step workflow for diagnosing and resolving incomplete Boc deprotection.

Issue 2: Formation of Unidentified Side Products

The appearance of new spots on a TLC plate or unexpected masses in an LC-MS analysis indicates the formation of side products.

Possible Causes & Solutions:

  • tert-Butylation of the Aromatic Ring: The electron-rich nature of the 3-hydroxy-4-methylphenyl ring makes it susceptible to electrophilic attack by the tert-butyl cation generated during the deprotection.[1][6] This results in the formation of a tert-butylated aminophenol derivative.

    • Actionable Solution: Employ a cation scavenger. Scavengers are nucleophilic species added to the reaction mixture to trap the reactive tert-butyl cation.[6]

      • Recommended Scavengers: Anisole, thioanisole, or triethylsilane are commonly used.[15] Add 5-10 equivalents of the scavenger to the reaction mixture along with the acid.

  • O-Alkylation of the Phenolic Hydroxyl: While less common, the phenolic hydroxyl group could potentially be alkylated by the tert-butyl cation.

    • Actionable Solution: The use of scavengers as described above is also effective in preventing this side reaction.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my Boc deprotection reaction?

A1: Thin Layer Chromatography (TLC) is the most straightforward method.[10] The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin is highly effective for visualizing the product, as it reacts with the primary amine to produce a distinct color.[11] For quantitative analysis, ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons, which typically appears around 1.4-1.5 ppm.[8][16][17]

Q2: My product is an amine salt after deprotection with TFA or HCl. How should I handle the workup?

A2: The product will be the corresponding trifluoroacetate or hydrochloride salt. To obtain the free amine, a basic workup is required. After removing the acid in vacuo, dissolve the residue in a suitable organic solvent (like ethyl acetate or DCM) and wash with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic.[12][18] Be cautious, as CO₂ evolution will occur. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. For water-soluble amine salts, ion-exchange resins can be an effective purification method.[19][20]

Q3: Are there milder or alternative methods for deprotecting this specific substrate if strong acids are problematic?

A3: Yes, if your molecule contains other acid-sensitive functional groups, several milder methods can be considered:

  • Aqueous Phosphoric Acid: This has been shown to be effective for Boc deprotection while leaving other acid-sensitive groups intact.[13][21]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can offer greater selectivity.[13][22]

  • Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling point solvent like toluene or in the absence of solvent, can induce thermolytic cleavage of the Boc group.[14][23]

  • Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection.[11][24][25][26]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Dissolve this compound (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents, often as a 20-50% v/v solution in DCM) dropwise.[12]

  • Stir the reaction at room temperature and monitor its progress by TLC every 30 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Proceed with a basic workup as described in Q2 of the FAQ section.

Protocol 2: Boc Deprotection with a Scavenger
  • Dissolve this compound (1 equivalent) and anisole (5-10 equivalents) in DCM (0.1-0.2 M).

  • Cool the solution to 0 °C.

  • Add TFA (5-10 equivalents) dropwise.

  • Stir at room temperature, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture and perform a standard basic workup. The scavenger will be removed during the aqueous washes and subsequent purification (if necessary).

Summary of Key Parameters

ParameterStandard ConditionTroubleshooting ActionRationale
Acid 20-25% TFA in DCMIncrease to 50% TFA or switch to 4M HCl/dioxaneOvercomes substrate inactivity.
Temperature Room TemperatureIncrease to 40°C (cautiously)Increases reaction rate.
Reaction Time 1-2 hoursExtend to 4+ hoursAllows for completion of sluggish reactions.
Additives NoneAdd 5-10 eq. of anisole or thioanisolePrevents side-product formation by trapping the tert-butyl cation.[6][15]

Visualizing the Reaction and Side Reaction

Caption: The desired deprotection pathway versus a common side reaction.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. ResearchGate. [Link]

  • Acids - Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • BOC Deprotection - Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. [Link]

  • How to confirm BOC deprotection by TFA? ResearchGate. [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Boc Deprotection - TFA Examples. Common Organic Chemistry. [Link]

  • 1H NMR spectra to show BOC deprotection on the carbonate unit in the... ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Link]

  • Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

Sources

Optimizing reaction conditions for functionalizing "Tert-butyl (3-hydroxy-4-methylphenyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing reaction conditions for the functionalization of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the chemical modification of this versatile building block. Here, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure the success of your synthetic endeavors.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule offering two primary sites for chemical modification: the phenolic hydroxyl group and the electron-rich aromatic ring. The tert-butyloxycarbonyl (Boc) protecting group on the amine is generally stable under neutral to basic conditions, allowing for selective reactions at other positions. However, it is sensitive to strong acids.[1][2] Understanding the interplay of the directing effects of the hydroxyl, Boc-protected amino, and methyl groups is crucial for predicting and controlling the regioselectivity of electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The molecule presents two main sites for functionalization:

  • The Phenolic Hydroxyl Group: This group is nucleophilic and can readily undergo O-alkylation, O-acylation, and other related transformations.

  • The Aromatic Ring: The ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl and N-Boc groups.

Q2: How stable is the Boc protecting group during functionalization reactions?

A2: The Boc group is robust under most basic and nucleophilic conditions, as well as mild acidic conditions. However, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] Care must be taken to avoid acidic conditions if the Boc group needs to be retained.

Q3: What is the expected regioselectivity for electrophilic aromatic substitution (EAS) on this molecule?

A3: The hydroxyl group is a powerful ortho-, para- director, and the N-Boc group is also an ortho-, para- director. The methyl group is a weaker ortho-, para- director. The combined directing effects of the hydroxyl and N-Boc groups will strongly favor substitution at the positions ortho and para to the hydroxyl group. Given the existing substitution pattern, the most likely positions for electrophilic attack are C2 and C6 (ortho to the hydroxyl group). Steric hindrance from the adjacent methyl and N-Boc groups may influence the ratio of substitution at these positions.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. Visualization can be achieved using UV light and/or staining with an appropriate agent like potassium permanganate.

Troubleshooting Guide

This section provides solutions to common problems encountered during the functionalization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently activated electrophile/alkylating agent.2. Base is not strong enough to deprotonate the phenol (for O-alkylation).3. Reaction temperature is too low.1. For EAS, ensure your electrophile is properly generated (e.g., using a Lewis acid). For O-alkylation, consider converting the alkyl halide to a more reactive species like an alkyl iodide (Finkelstein reaction).2. Use a stronger base such as potassium carbonate, cesium carbonate, or sodium hydride.3. Gradually increase the reaction temperature while monitoring for side product formation by TLC.
Formation of Multiple Products 1. Competing reactions at different sites.2. Over-reaction (e.g., di-substitution on the aromatic ring).3. Partial deprotection of the Boc group.1. For O-alkylation, ensure complete deprotonation of the phenol before adding the electrophile. For EAS, the directing groups may lead to a mixture of regioisomers. Purification by column chromatography will be necessary.2. Use stoichiometric amounts of the electrophile and monitor the reaction closely by TLC to stop it upon consumption of the starting material.3. Ensure the reaction conditions are not acidic. If acidic byproducts are formed, consider adding a non-nucleophilic base to the reaction mixture.
Deprotection of the Boc Group 1. Use of acidic reagents or catalysts.2. Generation of acidic byproducts during the reaction.1. Avoid strong acids. If a Lewis acid is required for EAS, choose milder options or screen different catalysts and conditions.2. Add a scavenger for acidic byproducts, such as a hindered, non-nucleophilic base like 2,6-lutidine.
Difficulty in Product Purification 1. Product and starting material have similar polarities.2. Oily product that is difficult to crystallize.3. Contamination with reagents or byproducts.1. Optimize your column chromatography conditions. Try different solvent systems or use a different stationary phase (e.g., alumina).2. If the product is an oil, try to form a solid derivative for characterization (e.g., deprotection to the free amine and formation of a salt).3. Ensure proper work-up procedures to remove reagents. For example, wash with aqueous sodium bicarbonate to remove acidic impurities and brine to remove water-soluble components.

Experimental Protocols

The following are generalized protocols that can be adapted for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of an ether from the phenolic hydroxyl group.

Reaction Scheme:

G start This compound reagents + R-X (Base, Solvent) start->reagents product Tert-butyl (3-alkoxy-4-methylphenyl)carbamate reagents->product

O-Alkylation Workflow

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetone) at room temperature, add a base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Stir the mixture for 30-60 minutes to ensure complete deprotonation of the phenolic hydroxyl group.

  • Add the alkylating agent (R-X, e.g., an alkyl halide, 1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Aromatic Substitution (e.g., Bromination)

This protocol outlines a method for the bromination of the aromatic ring.

Reaction Scheme:

G start This compound reagents + Electrophile (e.g., NBS) (Solvent) start->reagents product Brominated Product(s) reagents->product

Electrophilic Aromatic Substitution Workflow

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C.

  • Add the electrophilic brominating agent (e.g., N-bromosuccinimide, NBS, 1.0-1.1 eq) portion-wise to the solution.

  • Allow the reaction to stir at 0 °C and warm to room temperature while monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography to separate any regioisomers.

Characterization Data of Analogous Compounds

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
tert-Butyl (4-hydroxyphenyl)carbamate7.19 (d, J=8.0 Hz, 2H), 6.75 (d, J=8.0 Hz, 2H), 6.40 (br s, 1H), 4.90 (br s, 1H), 1.51 (s, 9H)153.6, 152.1, 130.8, 121.7, 115.8, 80.5, 28.4
tert-Butyl (3-hydroxyphenyl)carbamate7.12-7.10 (m, 2H), 6.73-6.71 (m, 1H), 6.55-6.53 (m, 2H), 6.03 (br s, 1H), 1.51 (s, 9H)156.6, 153.0, 139.4, 129.9, 110.7, 110.3, 106.1, 80.9, 28.4
tert-Butyl (p-tolyl)carbamate7.22 (d, J=7.7 Hz, 2H), 7.08 (d, J=8.3 Hz, 2H), 6.39 (s, 1H), 2.29 (s, 3H), 1.51 (s, 9H)152.9, 135.7, 132.5, 129.7, 80.3, 28.3, 20.7

References

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635–1638.
  • Stille, J. K., & Echavarren, A. M. (1987). Phenyl t-butyl ether. Organic Syntheses, 65, 223.
  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 83, 273.
  • US Patent 7,053,251B2. (2006).
  • ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel‐Crafts acylation with various amides and mesitylene.[a] [a] Reaction conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving "Tert-butyl (3-hydroxy-4-methylphenyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Tert-butyl (3-hydroxy-4-methylphenyl)carbamate." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile intermediate. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a bifunctional molecule featuring a nucleophilic phenolic hydroxyl group and a Boc-protected aniline. This structure allows for selective reaction at either the phenol or, after deprotection, the amine. However, the interplay of these functional groups, along with steric hindrance from the tert-butyl group and the methyl substituent, can sometimes lead to lower-than-expected conversion rates. This guide will walk you through a systematic approach to identifying and resolving these issues.

Part 1: General Troubleshooting Workflow for Low Conversion Rates

When encountering a low conversion rate, a systematic approach is crucial to pinpoint the root cause. The following workflow provides a step-by-step diagnostic process.

Troubleshooting_Workflow start Low Conversion Rate Observed purity_check Verify Starting Material Purity (TLC, NMR, LC-MS) start->purity_check Begin Troubleshooting reaction_setup Review Reaction Setup (Stoichiometry, Solvent, Temperature) purity_check->reaction_setup If pure optimization Systematic Optimization of Reaction Conditions purity_check->optimization If impure, purify and repeat reagent_activity Assess Reagent and Catalyst Activity reaction_setup->reagent_activity If setup is correct reaction_setup->optimization If setup is incorrect, correct and repeat side_reactions Investigate Potential Side Reactions (TLC, LC-MS analysis of crude mixture) reagent_activity->side_reactions If reagents are active reagent_activity->optimization If reagents are inactive, replace and repeat side_reactions->optimization Identify side products and adjust conditions success Improved Conversion Rate optimization->success

Caption: A systematic workflow for troubleshooting low reaction conversion rates.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Starting Material Purity and Handling

Q1.1: How can I be sure my "this compound" is pure?

A: Impurities in the starting material are a common cause of low yields. We recommend the following analytical checks:

  • Thin Layer Chromatography (TLC): A single spot on TLC in multiple solvent systems is a good indicator of purity. A common eluent system for this compound is a mixture of ethyl acetate and hexanes.

  • NMR Spectroscopy: ¹H NMR should show the expected peaks with correct integration. Pay close attention to the aromatic region and the tert-butyl singlet.

  • LC-MS: This can confirm the molecular weight and reveal the presence of any minor impurities not visible by TLC or NMR.

Q1.2: How should I store "this compound"?

A: While generally stable, it is best stored in a cool, dry, and dark place to prevent potential degradation.

Q1.3: What are the best solvents for reactions with this carbamate?

A: The solubility of Boc-protected compounds can vary.[1] "this compound" is generally soluble in polar aprotic solvents such as THF, DMF, DMSO, and acetonitrile. Its solubility in less polar solvents like toluene may be limited, which can be a factor in reactions requiring non-polar conditions.[2]

FAQ 2: Common Reaction-Specific Issues

Q2.1: I'm seeing low yields in a Williamson ether synthesis. What could be the problem?

A: The Williamson ether synthesis involves the deprotonation of the phenol followed by nucleophilic attack on an alkyl halide. Common pitfalls include:

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenol. The pKa of a typical phenol is around 10.[3] A base with a conjugate acid pKa significantly higher than this is required.

  • Steric Hindrance: The methyl group ortho to the hydroxyl group can sterically hinder the approach of bulky alkyl halides.[4][5] This is a key consideration in SN2 reactions.[4][5]

  • Side Reactions: Secondary and tertiary alkyl halides are prone to elimination (E2) reactions in the presence of a strong base, which competes with the desired substitution (SN2).[6][7]

Parameter Recommendation Rationale
Base Use a strong, non-nucleophilic base such as NaH, K₂CO₃, or Cs₂CO₃.Ensures complete deprotonation of the phenol without competing nucleophilic attack.
Alkyl Halide Use primary or methyl halides. Iodides are better leaving groups than bromides or chlorides.Minimizes competing elimination reactions and maximizes the rate of the desired SN2 reaction.[4]
Solvent Use a polar aprotic solvent like DMF or acetonitrile.These solvents solvate the cation of the base, leaving a "naked" and more reactive phenoxide nucleophile.[4]
Temperature Start at room temperature and gently heat if necessary.Higher temperatures can favor the E2 elimination side reaction.[7]

Q2.2: My Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) is not working well. What should I check?

A: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to a number of factors.[8][9][10][11]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are properly degassed and anhydrous. Using a pre-catalyst can often give more reproducible results.

  • Ligand Choice: The choice of phosphine ligand is critical and depends on the specific coupling partners. Sterically hindered ligands can sometimes improve reaction rates.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-coordinating bases like NaOtBu or K₃PO₄ are often used. The stability of the Boc group should be considered, as it is acid-labile but generally stable to bases.[12][13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)(X)L₂ Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)(NR₂)L₂ PdII_1->PdII_2 Ligand Exchange (HNR₂) PdII_2->Pd0 Reductive Elimination (Ar-NR₂)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Q2.3: I am observing unexpected deprotection of the Boc group. Why is this happening?

A: The Boc group is designed to be stable under basic and nucleophilic conditions but is readily cleaved by acid.[12][13][14]

  • Acidic Conditions: Even trace amounts of acid can lead to Boc deprotection. Ensure your reagents and solvents are neutral. Some reactions may generate acidic byproducts.

  • High Temperatures: While generally stable at moderate temperatures (e.g., up to 80-100 °C), prolonged heating at higher temperatures can sometimes lead to thermal decomposition of the Boc group.[15]

  • Lewis Acids: Some metal catalysts or additives can act as Lewis acids and facilitate Boc cleavage.[16]

FAQ 3: Product Purification

Q3.1: My product is difficult to purify. What strategies can I use?

A: The polarity of your product will depend on the reaction performed.

  • For Non-polar Products (e.g., from ether synthesis): Standard silica gel column chromatography using a gradient of ethyl acetate in hexanes is usually effective. A preliminary aqueous workup can help remove inorganic salts.[17]

  • For Polar Products: If your product is highly polar, it may not move well on silica gel. In such cases, reverse-phase chromatography (C18 silica) or Hydrophilic Interaction Liquid Chromatography (HILIC) may be better options.[18][19]

Protocol: Standard Aqueous Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[20]

Part 3: References

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. [Link]

  • Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750. [Link]

  • Peng, S. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of...

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?[Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, March 14). Boc Protected Compounds. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

  • Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?[Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. [Link]

  • Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. [Link]

  • ResearchGate. (2025, August 6). Direct Cross-Coupling of Phenols with Amines Using Palladium on Carbon. [Link]

  • National Institutes of Health. (n.d.). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • ACS Publications. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. [Link]

  • Approximate pKa chart of the functional groups. (n.d.). [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • ResearchGate. (2025, December 10). Synthesis of (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate derivatives and their thermal antioxidation behavior for POM. [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

  • PubChem. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. [Link]

Sources

Identifying byproducts in the synthesis of "Tert-butyl (3-hydroxy-4-methylphenyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this critical Boc-protection reaction. Our focus is on providing practical, in-depth solutions grounded in established chemical principles to ensure the integrity and success of your synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

The synthesis of this compound via the Boc protection of 5-amino-2-methylphenol is a foundational reaction. However, the presence of two nucleophilic sites—the amino group and the phenolic hydroxyl group—introduces challenges of chemoselectivity. This section addresses the most common issues and their underlying causes.

Q1: My reaction yield is significantly lower than expected, and I see a lot of unreacted starting material. What's going on?

A1: Low conversion is a common issue that can typically be traced back to a few key factors:

  • Insufficient Reagent: Ensure you are using a slight excess of Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.2 equivalents. This ensures the reaction proceeds to completion, accounting for any minor degradation of the Boc anhydride.

  • Poor Reagent Quality: Boc anhydride is sensitive to moisture and can decompose over time. Use a fresh bottle or a properly stored reagent. A simple check is to observe the evolution of CO₂ gas upon reaction; sluggish bubbling may indicate a less active reagent.

  • Inadequate Mixing: If the reaction is heterogeneous, vigorous stirring is crucial to ensure proper contact between the reactants.

  • Suboptimal Temperature: While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the reaction rate and drive it to completion, especially if steric hindrance is a factor.

Q2: I've isolated my product, but my NMR/LC-MS analysis shows an impurity with a similar mass. What could this be?

A2: The most probable impurity is the O-acylated isomer, tert-butyl (5-amino-2-methylphenyl) carbonate . This arises from the Boc anhydride reacting with the phenolic hydroxyl group instead of the intended amino group.

  • Causality: While the amino group is generally more nucleophilic than the hydroxyl group, certain conditions can favor O-acylation.[1][2] For instance, in an acidic medium, the more basic amino group can be protonated, rendering the hydroxyl group the more potent nucleophile.[3]

  • Identification:

    • LC-MS: The O-acylated byproduct will have the same mass as your desired product. However, it will likely have a different retention time on a reverse-phase HPLC column.

    • ¹H NMR: The chemical shifts of the aromatic protons will differ significantly between the N-acylated and O-acylated isomers. The proton ortho to the carbamate will show a distinct downfield shift.

    • IR Spectroscopy: The C=O stretch of the O-carbonate will likely be at a higher wavenumber compared to the N-carbamate.

To minimize this byproduct, ensure your reaction conditions are neutral to slightly basic. The use of a non-nucleophilic base like triethylamine (TEA) or conducting the reaction in a biphasic system with a mild base like sodium bicarbonate can enhance N-selectivity.[4]

Q3: My analysis shows a higher molecular weight byproduct. What is its likely identity?

A3: A higher molecular weight impurity is almost certainly the di-Boc protected species , where both the amino and hydroxyl groups have reacted with Boc anhydride.

  • Formation: This occurs when an excess of Boc anhydride is used, especially under forcing conditions (e.g., prolonged reaction times, higher temperatures, or in the presence of a strong base/catalyst like DMAP).

  • Mitigation:

    • Stoichiometry: Carefully control the stoichiometry of Boc anhydride to no more than 1.2 equivalents.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid over-reaction.

    • Catalyst Choice: Avoid highly active acylation catalysts like 4-dimethylaminopyridine (DMAP) if di-protection is a significant issue, or use it in very small catalytic amounts.

Q4: How can I improve the N-selectivity of my reaction to minimize byproducts?

A4: Optimizing for N-acylation is the key to a successful synthesis. Here are several strategies:

  • pH Control: Maintain a neutral to slightly basic pH. This keeps the amino group deprotonated and thus highly nucleophilic, while the less acidic phenol remains largely protonated.

  • Solvent System: Performing the reaction in an aqueous system (e.g., water/THF or water/dioxane) can enhance N-selectivity.[5] The hydrophobic Boc anhydride is driven to react with the more nucleophilic amine.

  • Temperature: Running the reaction at or below room temperature can improve selectivity, as the activation energy for O-acylation may be higher.

  • Order of Addition: Adding the Boc anhydride solution slowly to the solution of 5-amino-2-methylphenol can help maintain a low instantaneous concentration of the acylating agent, favoring reaction at the more nucleophilic site.

Below is a diagram illustrating the troubleshooting logic for this synthesis.

Caption: Troubleshooting workflow for identifying and resolving common issues.

Experimental Protocol: Chemoselective N-Boc Protection

This protocol is designed to maximize the yield and purity of this compound by promoting selective N-acylation.

Materials & Reagents:
ReagentM.W.AmountMolesEquivalents
5-Amino-2-methylphenol123.155.00 g40.6 mmol1.0
Di-tert-butyl dicarbonate (Boc₂O)218.259.75 g44.7 mmol1.1
Tetrahydrofuran (THF)-100 mL--
Saturated NaHCO₃ (aq.)-50 mL--
Ethyl Acetate-150 mL--
Brine-50 mL--
Anhydrous Na₂SO₄----
Procedure:
  • Dissolution: In a 250 mL round-bottom flask, dissolve 5-amino-2-methylphenol (1.0 eq.) in 100 mL of THF. Stir at room temperature until fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve Di-tert-butyl dicarbonate (1.1 eq.) in 20 mL of THF. Add this solution dropwise to the stirred solution of the aminophenol over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours. The rationale for dropwise addition is to maintain a low concentration of the acylating agent, thus favoring reaction at the more nucleophilic amine site.

  • Work-up - Quenching: Once the starting material is consumed, carefully add 50 mL of saturated aqueous sodium bicarbonate solution to quench any unreacted Boc anhydride and neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). This step moves the organic product into the ethyl acetate layer, leaving inorganic salts in the aqueous phase.

  • Washing: Combine the organic layers and wash with 50 mL of brine. This removes residual water and inorganic impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid. If impurities are detected by TLC or NMR, the product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.

Byproduct Identification Pathway

The following diagram outlines the logical flow for identifying potential byproducts in your reaction mixture.

Byproduct_Identification Start Analyze Crude Product (LC-MS, NMR) MS_Check Check Mass Spectrum Start->MS_Check Mass_Same Mass = Expected Product MS_Check->Mass_Same Yes Mass_Higher Mass = Product + 100 MS_Check->Mass_Higher No NMR_Check Analyze ¹H NMR Spectrum NMR_Aromatic_Shift Aromatic Protons Shifted? NMR_Check->NMR_Aromatic_Shift Mass_Same->NMR_Check Mass_Lower Mass = Starting Material Mass_Higher->Mass_Lower No Byproduct_Di_Boc Probable Byproduct: Di-Boc Species Mass_Higher->Byproduct_Di_Boc Byproduct_SM Unreacted Starting Material Mass_Lower->Byproduct_SM NMR_Boc_Integration Integration of Boc Protons > 9H? NMR_Aromatic_Shift->NMR_Boc_Integration No Byproduct_O_Acyl Probable Byproduct: O-Acylated Isomer NMR_Aromatic_Shift->Byproduct_O_Acyl Yes NMR_Boc_Integration->Byproduct_Di_Boc Yes

Caption: Decision tree for byproduct identification using analytical data.

References

  • Zhu, S., Wu, Z., Li, Y., & Lin, X. (2023). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science, 14(1), 123-129. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Agami, C., Couty, F., & Lequesne, C. (1998).
  • Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Lunn, G. (2000).

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Validation & Comparative

A Head-to-Head Comparison of Protecting Groups for 3-Hydroxy-4-methylaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selective modification of multifunctional molecules is a recurring challenge. 3-Hydroxy-4-methylaniline, a valuable building block, presents a classic case of this complexity with its nucleophilic amino and hydroxyl groups. The strategic use of protecting groups is paramount to achieving desired chemical transformations without unintended side reactions. This guide provides an in-depth, objective comparison of common protecting groups for 3-hydroxy-4-methylaniline, supported by experimental insights to inform your synthetic strategy.

The Challenge: Chemoselectivity in 3-Hydroxy-4-methylaniline

The inherent reactivity of both the aniline and the phenol moieties in 3-hydroxy-4-methylaniline necessitates a carefully considered protection strategy. The nitrogen atom is generally more nucleophilic than the phenolic oxygen, allowing for a degree of selective protection. However, reaction conditions can significantly influence this selectivity. The ideal protecting group strategy should offer:

  • High Chemoselectivity: Preferential protection of one functional group over the other.

  • Robust Stability: The protecting group must withstand the planned reaction conditions for subsequent synthetic steps.

  • Orthogonality: The ability to deprotect one group without affecting the other, which is crucial for sequential modifications.[1][2]

  • High Yields: Efficient introduction and removal of the protecting group to maximize the overall yield of the synthetic route.

This guide will focus on the most practical and widely used protecting groups for anilines and phenols: tert-Butoxycarbonyl (Boc) for the amine and tert-Butyldimethylsilyl (TBDMS) for the phenol. We will also discuss the utility of the Carboxybenzyl (Cbz) group as an alternative for amine protection.

Visualizing the Protection Strategy

The selective protection of 3-hydroxy-4-methylaniline can be visualized as a decision-making workflow. The choice of protecting group dictates the subsequent synthetic possibilities.

G cluster_0 Starting Material cluster_1 Protection Strategies cluster_2 Protected Intermediates cluster_3 Orthogonal Deprotection 3-Hydroxy-4-methylaniline 3-Hydroxy-4-methylaniline N_Protection N-Protection (Amine First) 3-Hydroxy-4-methylaniline->N_Protection Boc2O, Base O_Protection O-Protection (Phenol First) 3-Hydroxy-4-methylaniline->O_Protection TBDMSCl, Base N_Boc N-Boc-3-hydroxy-4-methylaniline N_Protection->N_Boc O_TBDMS O-TBDMS-3-amino-4-methylphenol O_Protection->O_TBDMS Deprotect_N Deprotect Amine (Acidic Conditions) N_Boc->Deprotect_N TFA or HCl Deprotect_O Deprotect Phenol (Fluoride Source) O_TBDMS->Deprotect_O TBAF

Figure 1: Decision workflow for the selective protection of 3-hydroxy-4-methylaniline.

Performance Comparison of Key Protecting Groups

The choice between protecting groups hinges on their stability and the conditions required for their removal. The following table provides a comparative overview of the most common choices for 3-hydroxy-4-methylaniline.

Protecting GroupTarget FunctionalityIntroduction ReagentsStabilityDeprotection ConditionsOrthogonal To
Boc (tert-Butoxycarbonyl)Amine(Boc)₂O, Base (e.g., NaHCO₃, Et₃N)Stable to base, hydrogenolysis, and mild nucleophiles.[3]Strong acids (e.g., TFA, HCl).[4]TBDMS, Cbz (under non-hydrogenolysis conditions)
Cbz (Carboxybenzyl)AmineCbz-Cl, Base (e.g., NaHCO₃)Stable to acidic and basic conditions.[5]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[6]TBDMS, Boc (under non-acidic conditions)
TBDMS (tert-Butyldimethylsilyl)PhenolTBDMS-Cl, ImidazoleStable to base, mild acids, and many oxidizing/reducing agents.[7]Fluoride ion sources (e.g., TBAF), strong acids.[8]Boc, Cbz

Experimental Protocols

The following are detailed, self-validating protocols for the selective protection of 3-hydroxy-4-methylaniline.

Protocol 1: Selective N-Protection with Boc Anhydride

This protocol prioritizes the protection of the more nucleophilic amine group.

Workflow Diagram:

G start Start dissolve Dissolve 3-hydroxy-4-methylaniline in THF/water start->dissolve add_base Add NaHCO3 dissolve->add_base add_boc Add (Boc)2O portion-wise at 0°C add_base->add_boc react Stir at room temperature add_boc->react workup Aqueous workup and extraction react->workup purify Column chromatography workup->purify end N-Boc protected product purify->end

Figure 2: Workflow for the N-Boc protection of 3-hydroxy-4-methylaniline.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-hydroxy-4-methylaniline (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution and stir until it is completely dissolved.

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise.[9]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expected Outcome: High yield of the N-Boc protected product with the phenolic hydroxyl group remaining free for subsequent reactions.

Protocol 2: Selective O-Protection with TBDMS Chloride

This protocol focuses on the protection of the phenolic hydroxyl group.

Workflow Diagram:

G start Start dissolve Dissolve 3-hydroxy-4-methylaniline and imidazole in dry DMF start->dissolve add_tbdmscl Add TBDMS-Cl at 0°C dissolve->add_tbdmscl react Stir at room temperature add_tbdmscl->react workup Quench with water and extract react->workup purify Column chromatography workup->purify end O-TBDMS protected product purify->end

Figure 3: Workflow for the O-TBDMS protection of 3-hydroxy-4-methylaniline.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-hydroxy-4-methylaniline (1.0 equiv) and imidazole (2.5 equiv) in dry dimethylformamide (DMF) under an inert atmosphere.

  • TBDMS-Cl Addition: Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) in one portion.[10]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Expected Outcome: Good yield of the O-TBDMS protected product, leaving the amine available for further functionalization.

Deprotection Strategies: The Key to Orthogonality

The true power of a protecting group strategy lies in the ability to selectively remove them.

  • Boc Deprotection: The Boc group is readily cleaved under acidic conditions.[4] A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or ethereal HCl at room temperature is typically sufficient to achieve complete deprotection within a few hours.[11]

  • TBDMS Deprotection: The TBDMS group is most commonly removed using a fluoride source, with tetrabutylammonium fluoride (TBAF) in THF being the most prevalent method.[8] This reagent is highly selective for silyl ethers and will not affect Boc or Cbz groups.

Conclusion: Making the Right Choice

The selection of a protecting group for 3-hydroxy-4-methylaniline is a critical decision that will dictate the course of your synthesis.

  • For N-protection followed by O-functionalization , the Boc group is an excellent choice due to its ease of introduction and mild, acidic deprotection conditions.

  • For O-protection followed by N-functionalization , the TBDMS group provides a robust and orthogonal handle that can be selectively removed with fluoride ions.

  • The Cbz group offers an alternative to Boc for amine protection, particularly when acidic conditions must be strictly avoided in subsequent steps. Its removal via hydrogenolysis provides another layer of orthogonality.

By understanding the principles of chemoselectivity and the specific characteristics of each protecting group, researchers can design and execute efficient and successful synthetic routes utilizing the versatile 3-hydroxy-4-methylaniline scaffold.

References

Sources

A Comparative Guide to the Efficacy of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Imperative of Protecting Groups in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the ability to selectively modify a single functional group in the presence of others is paramount.[1] This is often impossible without the use of protecting groups—molecular "scaffolds" that temporarily mask a reactive site, rendering it inert to specific reaction conditions.[1][2] After the desired transformation is complete elsewhere in the molecule, the protecting group is removed, regenerating the original functionality. The ideal protecting group is easy to install and remove in high yield, stable to a wide range of reaction conditions, and does not introduce new stereocenters. The use of such groups, while adding steps to a synthesis, is frequently essential for achieving high yields and purity in the final product.

The Aminophenol Challenge: A Case for Chemoselectivity

Molecules containing both an amino and a hydroxyl group, such as aminophenols, present a classic challenge in synthesis. Both the amine and the phenol are nucleophilic and can react with electrophiles. Differentiating between these two groups to achieve selective reaction at one site is a common problem. Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a pre-protected building block designed to solve this issue. It is derived from 5-amino-o-cresol, where the more nucleophilic amino group is masked as a tert-butyloxycarbonyl (Boc) carbamate.

In Focus: this compound - A Chemist's Ally

This compound (CAS 345893-26-7) is a bifunctional reagent where the amine is protected, leaving the phenolic hydroxyl group available for a variety of chemical transformations, such as etherification, esterification, or cross-coupling reactions.

Structural Merits and Reaction Profile

The key to this reagent's utility lies in the Boc protecting group. The Boc group is a widely used amine protecting group due to its stability under a broad range of conditions, including those that are basic, nucleophilic, and reductive.[2][3] However, it is readily cleaved under acidic conditions, a process often referred to as deprotection.[3][4] This differential stability allows for an "orthogonal" protection strategy, where one protecting group can be removed without affecting another.[2]

The presence of the Boc group on the nitrogen atom significantly reduces the nucleophilicity of the amine, preventing it from participating in reactions targeted at the hydroxyl group.[1][2] This chemoselectivity is crucial for the successful synthesis of complex molecules.

Mechanism of Protection and Deprotection

Protection: The synthesis of this compound typically involves the reaction of 5-amino-o-cresol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The base deprotonates the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of Boc₂O.

Deprotection: The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated to form isobutylene. Carbon dioxide is also released in this process.

Comparative Analysis: Benchmarking Against Alternatives

While Boc-protection of the amine is a robust strategy, other approaches exist for the selective functionalization of aminophenols. The choice of protecting group is critical and depends on the overall synthetic plan.

Alternative Strategies for Aminophenol Protection
  • Protecting the Hydroxyl Group: The phenolic hydroxyl can be protected as a silyl ether (e.g., TBDMS), a benzyl ether (Bn), or an acetate ester. This leaves the amino group free for reactions like amidation or N-alkylation.

  • Alternative Amine Protecting Groups: Other common amine protecting groups include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[2]

  • Phenyloxycarbonyl (Phoc) Carbamate: This is another type of carbamate used for amine protection, which can be deprotected under specific conditions using tetra-n-butylammonium fluoride (TBAF).[6]

The following diagram illustrates the concept of orthogonal protection, where different protecting groups (PG) allow for selective reactions at either the amine or hydroxyl functionality.

G cluster_0 Orthogonal Protection Strategies for Aminophenols cluster_1 Amine Protection cluster_2 Hydroxyl Protection start Aminophenol (HO-Ar-NH2) boc Boc Protection (HO-Ar-NHBoc) 'this compound' start->boc Boc2O, Base cbz Cbz Protection (HO-Ar-NHCbz) start->cbz Cbz-Cl, Base tbdms Silyl Ether Protection (TBDMSO-Ar-NH2) start->tbdms TBDMSCl, Imidazole bn Benzyl Ether Protection (BnO-Ar-NH2) start->bn BnBr, Base reaction_oh Selective Functionalization of Phenol boc->reaction_oh Reaction at OH cbz->reaction_oh Reaction at OH reaction_nh2 Selective Functionalization of Amine tbdms->reaction_nh2 Reaction at NH2 bn->reaction_nh2 Reaction at NH2 deprotect_boc Deprotection (Acid) reaction_oh->deprotect_boc deprotect_cbz Deprotection (H2, Pd/C) reaction_oh->deprotect_cbz deprotect_tbdms Deprotection (F-) reaction_nh2->deprotect_tbdms deprotect_bn Deprotection (H2, Pd/C) reaction_nh2->deprotect_bn

Caption: Orthogonal protection strategies for aminophenols.

Head-to-Head Data Comparison

The following table summarizes the key characteristics of different protecting group strategies for aminophenols.

Protecting Group StrategyProtected GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Boc-Carbamate AmineBoc₂O, base (e.g., TEA, DMAP, NaOH), RT to 40°C[4]Strong acid (TFA, HCl)[4]Stable to base, nucleophiles, catalytic hydrogenation.Excellent with base-labile (Fmoc) and hydrogenolysis-labile (Cbz, Bn) groups.
Cbz-Carbamate AmineCbz-Cl, baseH₂, Pd/C (Hydrogenolysis)Stable to acid and base.Excellent with acid-labile (Boc) and fluoride-labile (silyl) groups.
Fmoc-Carbamate AmineFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine)Stable to acid and catalytic hydrogenation.Excellent with acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups.[2]
TBDMS-Ether HydroxylTBDMS-Cl, imidazoleFluoride source (e.g., TBAF) or acid.Stable to base, mild reducing/oxidizing agents.Good with many amine protecting groups, but can be acid-labile.
Bn-Ether HydroxylBnBr, baseH₂, Pd/C (Hydrogenolysis)Stable to acid, base, and many redox conditions.Excellent with acid-labile (Boc) and fluoride-labile (silyl) groups.

Field-Proven Protocols and Methodologies

To provide a practical context, we present detailed protocols for the synthesis and application of this compound.

Protocol: Synthesis of this compound

This protocol describes the N-tert-butyloxycarbonylation of 5-amino-o-cresol.

G cluster_workflow Synthesis Workflow start Dissolve 5-amino-o-cresol in an appropriate solvent (e.g., THF, dioxane). add_boc Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.). start->add_boc add_base Add a base (e.g., Triethylamine, 1.2 eq.). add_boc->add_base stir Stir at room temperature for 12-24 hours. add_base->stir monitor Monitor reaction progress by TLC. stir->monitor workup Perform aqueous workup: - Dilute with water - Extract with ethyl acetate monitor->workup dry Dry organic layer (e.g., over Na₂SO₄). workup->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-amino-o-cresol (1.0 eq.) in tetrahydrofuran (THF), add triethylamine (1.2 eq.).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Protocol: Representative Application in a Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the protected aminophenol in a common C-C bond-forming reaction, where the free hydroxyl group is first converted to a triflate.

Step-by-Step Methodology:

  • Triflate Formation: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) and cool to 0 °C. Add pyridine (1.5 eq.) followed by triflic anhydride (1.2 eq.) dropwise. Stir for 1-2 hours.

  • Suzuki Coupling: To a mixture of the resulting triflate (1.0 eq.), an arylboronic acid (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in a suitable solvent (e.g., dioxane), add an aqueous solution of a base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction: Heat the mixture at reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Workup and Purification: After cooling, perform an aqueous workup, extract the product, and purify by column chromatography.

Protocol: Boc Group Deprotection

This protocol describes the final step to reveal the free amine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA, e.g., 20-50% v/v) or a solution of 4M HCl in dioxane.

  • Reaction: Stir the solution at room temperature for 1-4 hours.

  • Isolation: Remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt. The free amine can be obtained by neutralization with a base.

Conclusion: Selecting the Optimal Strategy

This compound is a highly effective and versatile building block for multi-step synthesis. Its primary advantage lies in the robust and reliable nature of the Boc protecting group, which allows for a wide range of transformations to be performed on the phenolic hydroxyl group without affecting the amine.

Key Takeaways:

  • For reactions under basic, reductive, or nucleophilic conditions: The Boc group is an excellent choice for amine protection.

  • When subsequent steps require acidic conditions: An alternative protecting group strategy should be considered.

  • For orthogonal synthesis: The acid-lability of the Boc group contrasts well with the hydrogenolysis-labile Cbz/Bn groups and the base-labile Fmoc group, offering significant flexibility in complex synthetic routes.

Ultimately, the choice of a protecting group strategy is context-dependent. Researchers must consider the reaction conditions of all planned synthetic steps to select a protecting group that offers the necessary stability and can be selectively removed at the appropriate stage. For many applications, the chemoselectivity and reliable performance of this compound make it an invaluable tool in the synthetic chemist's arsenal.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Keglevich, G., Kiss, N. Z., & Radai, Z. (2021). Chemoselective Boc protection of phenols and amino alcohols. SYNTHETIC COMMUNICATIONS. Retrieved from [Link]

  • PubMed Central. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Retrieved from [Link]

  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the formation of tert-butyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of BOC-protected aminodiols. Retrieved from [Link]

  • PMC - NIH. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • PMC - NIH. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • ChemistryViews. (2023). A “Sterically Stressed” Amide as a Protecting Group for Amines. Retrieved from [Link]

  • SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem - NIH. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. Retrieved from [Link]

  • PubChem - NIH. (n.d.). tert-Butyl hydroxy(methyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). (3-Tert-butyl-2-fluoro-4-hydroxyphenyl) carbamate. Retrieved from [Link]

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A Comparative Guide to the Structural Validation of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the carbamate functional group is a cornerstone of molecular design, prized for its unique structural and electronic properties that enhance chemical stability and cell permeability.[1] Among these, Tert-butyl (3-hydroxy-4-methylphenyl)carbamate and its derivatives represent a class of compounds with significant potential, frequently appearing as key intermediates in the synthesis of pharmacologically active agents. The precise arrangement of substituents on the phenyl ring is critical to a molecule's biological activity and safety profile. Therefore, rigorous structural validation is not merely a procedural step but a fundamental necessity to ensure the integrity of research and the development of effective therapeutics.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound and its derivatives. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, presenting supporting data and detailed protocols to empower researchers in their validation workflows.

The Imperative of Isomeric Differentiation

The substitution pattern on the phenyl ring of aminophenol derivatives gives rise to various positional isomers. For instance, the seemingly minor shift of a hydroxyl or methyl group can dramatically alter a compound's interaction with its biological target. This guide will focus on distinguishing the target molecule, this compound (Structure A), from a key positional isomer, Tert-butyl (4-hydroxy-3-methylphenyl)carbamate (Structure B), and will also compare it to derivatives with alternative amine protecting groups, such as the Carboxybenzyl (Cbz) group (Structure C).

StructureNameKey Feature
A This compoundTarget Molecule
B Tert-butyl (4-hydroxy-3-methylphenyl)carbamatePositional Isomer
C Benzyl (3-hydroxy-4-methylphenyl)carbamateAlternative Protecting Group (Cbz)

Structural Validation Workflow

A multi-technique approach is essential for the unambiguous structural validation of these derivatives. Each technique provides a unique piece of the structural puzzle, and their combined application forms a self-validating system.

Structural_Validation_Workflow Figure 1. A typical workflow for the structural validation of carbamate derivatives. cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structural Confirmation Synthesis Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Structure MS Mass Spectrometry (ESI, EI) Synthesis->MS Molecular Weight & Fragmentation FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups Confirmation Unambiguous Structure Confirmation NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: A typical workflow for the structural validation of carbamate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the differentiation of isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are dictated by the electronic environment and proximity to neighboring protons. For our target molecule and its derivatives, the aromatic region of the spectrum is particularly informative for distinguishing between positional isomers.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons (e.g., -OH and -NH).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Comparative ¹H NMR Data (Hypothetical)

Proton Structure A (ppm)Structure B (ppm)Structure C (ppm)Rationale for Differences
Boc CH₃ ~1.5 (s, 9H)~1.5 (s, 9H)N/ACharacteristic singlet for the nine equivalent protons of the tert-butyl group.
Phenyl CH₃ ~2.2 (s, 3H)~2.2 (s, 3H)~2.2 (s, 3H)Singlet for the methyl group on the phenyl ring.
NH ~6.5 (br s, 1H)~6.4 (br s, 1H)~8.5 (br s, 1H)The chemical shift of the NH proton can vary and is often broad. The Cbz NH is typically further downfield.
OH ~5.0 (br s, 1H)~4.9 (br s, 1H)~5.1 (br s, 1H)The phenolic OH is also a broad singlet and its position is concentration-dependent.
Aromatic H ~7.0 (d), ~6.8 (dd), ~6.7 (d)~7.1 (d), ~6.9 (dd), ~6.6 (d)~7.2 (d), ~7.0 (dd), ~6.9 (d)The splitting patterns and chemical shifts in the aromatic region are key differentiators for positional isomers.
Cbz CH₂ N/AN/A~5.2 (s, 2H)Singlet for the benzylic protons of the Cbz group.
Cbz Phenyl H N/AN/A~7.4 (m, 5H)Multiplet for the five protons of the Cbz phenyl ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making this technique highly valuable for confirming the overall carbon framework and distinguishing between isomers.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the data in a similar manner to ¹H NMR, referencing the spectrum to the solvent peak.

Comparative ¹³C NMR Data (Hypothetical)

Carbon Structure A (ppm)Structure B (ppm)Structure C (ppm)Rationale for Differences
Boc C(CH₃)₃ ~80~80N/AQuaternary carbon of the tert-butyl group.
Boc C(CH₃)₃ ~28~28N/AMethyl carbons of the tert-butyl group.
Phenyl CH₃ ~16~20~16The position of the methyl group relative to other substituents affects its chemical shift.
Aromatic C ~115-155~115-155~115-155The chemical shifts of the aromatic carbons are highly sensitive to the substitution pattern, providing a clear fingerprint for each isomer.
C=O (Carbamate) ~153~153~154Carbonyl carbon of the carbamate group.
Cbz CH₂ N/AN/A~67Benzylic carbon of the Cbz group.
Cbz Phenyl C N/AN/A~128-136Aromatic carbons of the Cbz phenyl ring.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI mass spectrometer, which is a "soft" ionization technique that typically keeps the molecule intact.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in either positive or negative ion mode. For these compounds, positive ion mode will likely show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

  • Data Analysis: Determine the m/z of the molecular ion peak to confirm the molecular weight of the compound.

The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can fragment in the mass spectrometer, even with soft ionization techniques.[2] A characteristic fragmentation is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3]

MS_Fragmentation Figure 2. Common fragmentation pathways of Boc-protected amines in MS. M [M+H]⁺ M_minus_56 [M - 56 + H]⁺ (Loss of isobutylene) M->M_minus_56 - C₄H₈ M_minus_100 [M - 100 + H]⁺ (Loss of Boc group) M->M_minus_100 - C₅H₈O₂

Caption: Common fragmentation pathways of Boc-protected amines in MS.

Comparative MS Data (Hypothetical)

Ion Structure A (m/z)Structure B (m/z)Structure C (m/z)Interpretation
[M+H]⁺ 224.13224.13258.11Protonated molecular ion. Confirms the elemental composition.
[M+Na]⁺ 246.11246.11280.09Sodium adduct of the molecular ion.
[M - 56 + H]⁺ 168.07168.07N/ALoss of isobutylene from the Boc group.
[M - 100 + H]⁺ 124.08124.08N/ALoss of the entire Boc group.
[M - C₇H₇]⁺ N/AN/A167.06Loss of the benzyl group from the Cbz-protected compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: No special preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Simply place a small amount of the solid sample on the ATR crystal.[4]

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Comparative FTIR Data (Hypothetical)

Functional Group Structure A (cm⁻¹)Structure B (cm⁻¹)Structure C (cm⁻¹)Vibrational Mode
O-H (Phenol) ~3350 (broad)~3350 (broad)~3350 (broad)Stretching
N-H (Carbamate) ~3300~3300~3300Stretching
C-H (Aromatic) ~3100-3000~3100-3000~3100-3000Stretching
C-H (Aliphatic) ~2980-2850~2980-2850~2980-2850Stretching
C=O (Carbamate) ~1690~1690~1710Stretching
C=C (Aromatic) ~1600, ~1500~1600, ~1500~1600, ~1500Stretching
C-O (Phenol) ~1250~1250~1250Stretching

The broad O-H and N-H stretching bands are characteristic of these molecules. The strong C=O stretching frequency is indicative of the carbamate group. While FTIR is excellent for confirming the presence of these functional groups, it is generally less effective than NMR for distinguishing between positional isomers.

Conclusion: A Synergistic Approach to Structural Integrity

The robust validation of this compound derivatives is paramount in the context of drug discovery and development. A comprehensive analytical strategy that leverages the strengths of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a self-validating system for unambiguous structure determination.

  • NMR spectroscopy serves as the primary tool for elucidating the precise atomic connectivity and differentiating between subtle isomeric forms.

  • Mass spectrometry provides definitive confirmation of the molecular weight and offers valuable structural insights through fragmentation analysis.

  • FTIR spectroscopy offers a rapid and effective method for verifying the presence of key functional groups.

By integrating these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can ensure the chemical integrity of their compounds, thereby laying a solid foundation for subsequent biological evaluation and therapeutic development.

References

  • Fall, A., et al. (2023). Synthesis of N '-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. ResearchGate. Available at: [Link]

  • Fall, A., et al. (2023). Synthesis of N '-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

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  • ACS Omega. (2018). Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. Retrieved from [Link]

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  • Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-Spectral-Characterisation-of-(E)-3-(3-Al-Amiery-Kadhum/1c5737e6f0b4d0e8e6b1d4e7c7e9c5e3f4e1b8e1]([Link]

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Comparing the reactivity of "Tert-butyl (3-hydroxy-4-methylphenyl)carbamate" with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Introduction: Unpacking a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and fine chemical synthesis, substituted aminophenols are invaluable scaffolds. Among these, this compound stands out as a particularly useful building block. Its trifunctional nature—a nucleophilic aromatic ring, an acidic phenol, and a protected amine—offers a rich playground for synthetic transformations. However, the interplay between these functional groups creates a nuanced reactivity profile that can be both an asset and a challenge.

This guide provides a comparative analysis of the reactivity of this compound. By systematically comparing it with structurally related analogs, we will dissect the electronic and steric contributions of each substituent. This exploration is designed for researchers, scientists, and drug development professionals seeking to strategically employ this and similar reagents, moving beyond mere procedural steps to understand the fundamental causality behind their synthetic choices. We will delve into key reaction classes, supported by experimental data and protocols, to provide a predictive framework for its behavior.

Chapter 1: The Electronic and Steric Landscape of Substituted Phenols

The reactivity of an aromatic ring is dictated by the electronic nature of its substituents. These groups can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic attack.[1][2] To understand the unique profile of our target compound, we will compare it against four analogs, each differing by a single key functional group.

Compared Compounds:

  • Compound A (Target): this compound

  • Compound B: 5-Amino-2-cresol (unprotected amine analog)

  • Compound C: Tert-butyl (4-methylphenyl)carbamate (lacks hydroxyl group)

  • Compound D: Tert-butyl (3-hydroxyphenyl)carbamate (lacks methyl group)

  • Compound E: 4-Methylphenol (p-cresol) (simple phenol baseline)

G cluster_A Compound A (Target) cluster_B Compound B (Unprotected Amine) cluster_C Compound C (No Hydroxyl) cluster_D Compound D (No Methyl) cluster_E Compound E (Baseline) A A B B C C D D E E

Figure 1: Structures of the Target Compound and Its Analogs.

Analysis of Substituent Effects:

  • Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.[3] It donates electron density to the ring via a powerful resonance effect (+M) but is weakly electron-withdrawing inductively (-I) due to oxygen's electronegativity. Resonance donation overwhelmingly dominates.[4]

  • Methyl (-CH₃): A weakly activating, ortho-, para-directing group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation.[3]

  • Boc-protected Amine (-NHBoc): This group presents a more complex scenario. The nitrogen atom can donate its lone pair into the ring via resonance (+M), which is an activating effect. However, the adjacent carbonyl group of the tert-butoxycarbonyl (Boc) moiety is strongly electron-withdrawing, pulling electron density away from the nitrogen and reducing its ability to donate to the ring.[5] Consequently, -NHBoc is still an ortho-, para-director and net activator, but it is significantly less activating than a free amine (-NH₂) or hydroxyl group.[2]

  • Free Amine (-NH₂): A very strongly activating, ortho-, para-directing group, surpassing even the hydroxyl group in its ability to donate electron density to the ring.[6]

In our target Compound A , the ring is highly activated. The -OH and -CH₃ groups are ortho-, para-directing. The -NHBoc group is also ortho-, para-directing. Their combined influence creates specific sites of high electron density, which we will explore in the context of electrophilic aromatic substitution.

Chapter 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

The most fundamental reaction of substituted benzenes is Electrophilic Aromatic Substitution (EAS).[7][8] The rate and regioselectivity of EAS are exquisitely sensitive to the directing effects of the existing substituents.[9] We will use nitration as a model reaction, as it is well-documented for substituted phenols.[10][11][12]

Theoretical Prediction of Regioselectivity

The positions on the aromatic ring are numbered relative to the hydroxyl group (C1). The directing effects of the substituents in Compound A are as follows:

  • -OH (at C1): Directs ortho (C2, C6) and para (C4). The para position is blocked by the methyl group.

  • -NHBoc (at C3): Directs ortho (C2, C4) and para (C6). The C4 position is blocked.

  • -CH₃ (at C4): Directs ortho (C3, C5) and para (C1). Both are blocked.

All three activating groups strongly favor substitution at positions C2 and C6. Position C2 is sterically hindered by two adjacent groups (-OH and -NHBoc). Therefore, electrophilic attack is overwhelmingly predicted to occur at the C6 position . For the other compounds, similar analyses predict the major products shown below.

G Predicted Regioselectivity of Nitration A Compound A (Target) A_prod Major Product: Nitro at C6 A->A_prod HNO₃ B Compound B (5-Amino-2-cresol) B_prod Major Products: Nitro at C6, C4 (Oxidation likely) B->B_prod HNO₃ D Compound D (No Methyl) D_prod Major Products: Nitro at C6, C4, C2 D->D_prod HNO₃ E Compound E (p-Cresol) E_prod Major Product: Nitro at C2 E->E_prod HNO₃

Figure 2: Predicted Major Products from Mono-Nitration of Analogs.

Supporting Experimental Data

The nitration of substituted phenols often requires mild conditions to prevent the formation of oxidative byproducts and dinitrated species.[10] Phase-transfer catalysis with dilute nitric acid is an effective method for achieving high selectivity.[13]

CompoundSubstituentsPredicted Major Product(s)Expected ReactivityExperimental Yield (o/p ratio)Reference
A (Target) 3-NHBoc, 4-CH₃, 1-OH6-nitroHigh (synergistic activation)High selectivity for 6-nitro expected(Predicted)
B 3-NH₂, 4-CH₃, 1-OH6-nitro, 4-nitroVery High (risk of oxidation)Prone to complex mixtures/oxidation[6]
D 3-NHBoc, 1-OH6-nitro, 4-nitro, 2-nitroHighGood yields, mixture of isomers[14]
E (p-cresol) 4-CH₃, 1-OH2-nitroModerate90% (59% ortho, 41% para-dinitrated)[15]

Table 1: Comparative data on the nitration of substituted phenols. Yields are highly condition-dependent.

Experimental Protocol: Selective Mono-Nitration

This protocol is designed to be self-validating by employing mild conditions that minimize side reactions, ensuring the observed product distribution is a true reflection of the substrate's intrinsic reactivity.

Objective: To perform a comparative nitration on Compounds A and E to validate the predicted regioselectivity.

Rationale: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) allows the reaction to occur in a biphasic system with dilute nitric acid. This avoids the harsh, oxidative environment of concentrated mixed acids, which is crucial for sensitive substrates like phenols and those containing acid-labile groups like Boc.[10][13]

G start Start: Setup Biphasic System dissolve 1. Dissolve Substrate (10 mmol) & TBAB (5 mol%) in EDC (20 mL) start->dissolve add_hno3 2. Add Dilute HNO₃ (6 wt%, 20 mmol) dissolve->add_hno3 react 3. Stir vigorously at 20°C for 4-6h add_hno3->react monitor 4. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) react->monitor workup 5. Quench with H₂O Separate Layers monitor->workup Upon completion extract 6. Extract Aqueous Layer with EDC (2x10 mL) workup->extract wash 7. Wash Combined Organics with Brine extract->wash dry 8. Dry over Na₂SO₄, Filter, and Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify end End: Characterize Product purify->end

Figure 3: Experimental Workflow for Selective Phase-Transfer Nitration.

Chapter 3: Advanced Reactivity - Directed Ortho-Metalation (DoM)

While EAS probes the inherent nucleophilicity of the aromatic ring, Directed ortho-Metalation (DoM) offers a complementary, regioselective functionalization strategy driven by coordination.[16] In DoM, a Directed Metalation Group (DMG) coordinates to a strong organolithium base, directing deprotonation at an adjacent ortho position.[17]

The O-carbamate functionality is one of the most powerful DMGs known.[18][19] This opens up fascinating synthetic possibilities for compounds like our target.

  • Compound C (Tert-butyl (4-methylphenyl)carbamate): This compound is an excellent substrate for DoM. The -NHBoc group will direct lithiation to the C2 position, adjacent to the carbamate.

  • Compound A (Target): The presence of the acidic phenolic proton (-OH) fundamentally changes the reaction. Any strong base, such as n-butyllithium, will preferentially deprotonate the hydroxyl group before deprotonating a C-H bond. This prevents ortho-lithiation from occurring.

The Challenge and The Solution: To utilize the powerful directing ability of the carbamate in Compound A, the phenolic hydroxyl must first be protected with a group that is stable to strong bases, such as a methyl or benzyl ether.

G start Start: Compound A protect 1. Protect Phenol (e.g., MeI, K₂CO₃) start->protect protected_A O-Methylated Analog protect->protected_A dom 2. Directed ortho-Metalation (s-BuLi, TMEDA, THF, -78°C) protected_A->dom lithiated ortho-Lithiated Intermediate dom->lithiated quench 3. Quench with Electrophile (E⁺) (e.g., I₂, Me₃SiCl) lithiated->quench product ortho-Functionalized Product quench->product deprotect 4. (Optional) Deprotect Phenol (e.g., BBr₃) product->deprotect final_product Final ortho-Substituted Phenol deprotect->final_product

Figure 4: Synthetic Workflow for DoM of a Protected Compound A Analog.

This workflow illustrates a key principle of synthetic strategy: understanding competing reactivities (acid-base vs. C-H activation) allows for the rational design of protecting group manipulations to achieve a desired transformation.[20] The carbamate's strength as a DMG makes this a highly reliable route for accessing ortho-substituted derivatives that are inaccessible via standard EAS.[18]

Conclusion

This compound is a highly activated and versatile aromatic building block. Our comparative analysis reveals several key insights:

  • High EAS Reactivity: The synergistic activation from the -OH, -NHBoc, and -CH₃ groups makes the ring highly susceptible to electrophilic attack.

  • Excellent Regiocontrol in EAS: The directing effects of the substituents converge to strongly favor substitution at the C6 position, offering a route to selectively functionalized products with minimal isomeric impurities.

  • Dual Reactivity in DoM: The compound highlights the critical difference between EAS and DoM. While the carbamate is a powerful DMG, the acidic phenol prevents direct ortho-lithiation, necessitating a protection strategy to unlock this synthetic pathway.

By understanding these competing and complementary reactivity modes, researchers can harness the full potential of this molecule. Its predictable EAS behavior makes it ideal for direct functionalization, while its latent DoM capability, accessible via protection, opens the door to more complex, regiochemically distinct structures. This guide serves as a framework for making informed, mechanism-based decisions in the design of efficient and elegant synthetic routes.

References

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Navigating Synthesis: A Comparative Guide to Orthogonal Protection of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively mask and unmask functional groups is paramount. This principle, known as orthogonal protection, allows chemists to orchestrate multi-step reaction sequences with precision, avoiding unwanted side reactions.[1][2] This guide provides an in-depth comparison of orthogonal protection strategies for a common synthetic intermediate: Tert-butyl (3-hydroxy-4-methylphenyl)carbamate .

This molecule presents a classic synthetic challenge: the presence of two reactive sites with distinct chemical personalities. The phenolic hydroxyl (-OH) group and the tert-butyloxycarbonyl (Boc) protected amine (-NHBoc). The Boc group is notoriously labile under acidic conditions, necessitating that any protecting group chosen for the phenol must be removable under neutral, basic, or otherwise non-acidic conditions.[3][4][5]

This guide will dissect three field-proven strategies for protecting the phenolic hydroxyl group, providing the causal logic behind their orthogonality to the Boc group, detailed experimental protocols, and comparative performance data to inform your synthetic design.

The Core Challenge: Preserving the Acid-Labile Boc Group

The Boc group is a cornerstone of amine protection, valued for its stability towards a wide range of nucleophiles and bases.[3][6] However, its utility is defined by its clean and efficient removal under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid.[4][5][7] This reaction proceeds via the formation of a stable tert-butyl cation.[3][4] Consequently, any synthetic step, including the deprotection of the phenol, must rigorously avoid acidic reagents to keep the Boc group intact.

Comparative Analysis of Phenolic Protection Strategies

We will compare three robust protecting groups for the phenolic hydroxyl, each offering a distinct mechanism for cleavage that is orthogonal to the Boc group:

  • Silyl Ethers (TBDMS): Cleaved by fluoride ions.

  • Benzyl Ethers (Bn): Cleaved by hydrogenolysis.

  • Methoxymethyl Ethers (MOM): Cleaved under specific, mild acidic or Lewis acidic conditions that can be tuned for selectivity.

Strategy 1: The Silyl Ether Approach (TBDMS)

The tert-butyldimethylsilyl (TBDMS) group is a workhorse for hydroxyl protection due to its straightforward installation, steric bulk, and, most importantly, its unique deprotection pathway.[8][9]

Causality of Orthogonality: The TBDMS group is cleaved by a source of fluoride ions, typically tetrabutylammonium fluoride (TBAF).[10][11] The exceptional strength of the Silicon-Fluoride bond (bond energy ~142 kcal/mol) is the thermodynamic driving force for this reaction.[12] The mechanism involves a nucleophilic attack of the fluoride ion on the silicon atom, which is entirely independent of pH.[10][11] This ensures that the acid-sensitive Boc group remains completely untouched during the deprotection step.

Experimental Protocols

Protection: TBDMS Ether Formation [8][9]

  • Dissolve this compound (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).

  • Add imidazole (2.0 equiv.) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 3-5 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Tert-butyl (3-((tert-butyldimethylsilyl)oxy)-4-methylphenyl)carbamate.

Deprotection: TBDMS Cleavage with TBAF [10][13]

  • Dissolve the TBDMS-protected compound (1.0 equiv.) in anhydrous Tetrahydrofuran (THF, ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M solution of TBAF in THF (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 45-60 minutes, monitoring by TLC.

  • Quench the reaction with the addition of water.

  • Dilute with dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography to recover the parent phenol.

Workflow & Mechanism Diagram

TBDMS_Strategy cluster_protection Protection cluster_deprotection Deprotection Start_P Phenol-NHBoc Reagent_P TBDMSCl, Imidazole, DMF Start_P->Reagent_P Silylation Product_P TBDMS-Phenol-NHBoc Reagent_P->Product_P Start_D TBDMS-Phenol-NHBoc Product_P->Start_D Reagent_D TBAF, THF Start_D->Reagent_D Fluoride Cleavage Product_D Phenol-NHBoc Reagent_D->Product_D

TBDMS orthogonal protection and deprotection workflow.
Strategy 2: The Benzyl Ether Approach (Bn)

The benzyl (Bn) ether is a classic protecting group, installed via a Williamson ether synthesis and known for its general stability across a wide range of conditions, excluding catalytic hydrogenation.[14][15]

Causality of Orthogonality: The key to the benzyl group's orthogonality is its unique removal by catalytic hydrogenolysis.[14][16][17] In this process, a palladium or platinum catalyst (e.g., Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like formic acid) are used to cleave the benzylic C-O bond.[16][18] This reductive cleavage mechanism operates under neutral conditions and is highly specific, having no effect on the acid-labile Boc carbamate. This makes the Bn/Boc pairing a powerful orthogonal strategy.[2]

Experimental Protocols

Protection: Benzyl Ether Formation [14][19]

  • Suspend this compound (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.) in acetone or DMF (~0.5 M).

  • Add benzyl bromide (BnBr, 1.2 equiv.) to the suspension.

  • Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield Tert-butyl (3-(benzyloxy)-4-methylphenyl)carbamate.

Deprotection: Hydrogenolysis of Benzyl Ether [14][20]

  • Dissolve the benzyl-protected compound (1.0 equiv.) in a suitable solvent such as ethanol, methanol, or ethyl acetate (~0.1 M).

  • Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.

  • Secure the flask to a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (H₂) via a balloon or at a specified pressure (e.g., 1-3 atm).

  • Stir the reaction vigorously at room temperature for 2-12 hours until TLC indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate to yield the deprotected phenol, which can be further purified if necessary.

Workflow & Mechanism Diagram

Bn_Strategy cluster_protection Protection cluster_deprotection Deprotection Start_P Phenol-NHBoc Reagent_P BnBr, K₂CO₃ Start_P->Reagent_P Williamson Ether Synthesis Product_P Bn-Phenol-NHBoc Reagent_P->Product_P Start_D Bn-Phenol-NHBoc Product_P->Start_D Reagent_D H₂, Pd/C Start_D->Reagent_D Hydrogenolysis Product_D Phenol-NHBoc Reagent_D->Product_D

Benzyl ether orthogonal protection and deprotection workflow.
Strategy 3: The Methoxymethyl (MOM) Ether Approach

The methoxymethyl (MOM) group is an acetal protecting group, which is typically acid-labile.[21][22] This would seem to violate the principle of orthogonality with the Boc group. However, specific, mild deprotection methods have been developed that allow for its selective removal.

Causality of Orthogonality: While strong acids like HCl will cleave both MOM and Boc groups, certain Lewis acids or milder protic acids can be employed to selectively remove the MOM group.[21][23] For instance, reagents like zinc bromide (ZnBr₂) in the presence of a soft nucleophile like propanethiol can cleave MOM ethers rapidly and under conditions that do not significantly affect the Boc group.[24] Other methods use reagents like TMSBr or TMSOTf in combination with a base like 2,2'-bipyridyl to achieve cleavage under non-protic, neutral conditions.[21][25] The causality lies in the different activation barriers and mechanisms of cleavage; the MOM ether, as an acetal, can be targeted by Lewis acids that coordinate to its oxygen atoms, facilitating a cleavage pathway that is kinetically preferred over the protonation-driven fragmentation of the Boc-carbamate.

Experimental Protocols

Protection: MOM Ether Formation [26]

  • To a solution of this compound (1.0 equiv.) in anhydrous DCM (~0.2 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.).

  • Slowly add chloromethyl methyl ether (MOMCl, 1.5 equiv.). Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a fume hood.[27]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield Tert-butyl (3-(methoxymethoxy)-4-methylphenyl)carbamate.

Deprotection: Selective MOM Cleavage [24]

  • Dissolve the MOM-protected compound (1.0 equiv.) in DCM (~0.1 M).

  • Add n-propanethiol (n-PrSH, 5.0 equiv.).

  • Cool the solution to 0 °C and add zinc bromide (ZnBr₂, 3.0 equiv.).

  • Stir the reaction at 0 °C. The reaction is often complete in under 10 minutes; monitor closely by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to recover the parent phenol.

Workflow & Mechanism Diagram

MOM_Strategy cluster_protection Protection cluster_deprotection Deprotection Start_P Phenol-NHBoc Reagent_P MOMCl, DIPEA Start_P->Reagent_P Alkylation Product_P MOM-Phenol-NHBoc Reagent_P->Product_P Start_D MOM-Phenol-NHBoc Product_P->Start_D Reagent_D ZnBr₂, n-PrSH Start_D->Reagent_D Lewis Acid Cleavage Product_D Phenol-NHBoc Reagent_D->Product_D

MOM ether orthogonal protection and deprotection workflow.

Performance Comparison and Decision Framework

Choosing the optimal protecting group depends on the specific demands of your synthetic route, including the stability of other functional groups present and the planned subsequent reactions.

Protecting GroupProtection ConditionsDeprotection ConditionsYields (Typical)Key AdvantagesPotential Disadvantages
TBDMS TBDMSCl, Imidazole, DMFTBAF, THF>90%Very mild deprotection; high yields; robust group.Can be labile to some Lewis acids; TBAF is basic and may affect base-sensitive groups.[10][13]
Benzyl (Bn) BnBr, K₂CO₃, Acetone/DMFH₂, Pd/C, EtOH/MeOH>85%Extremely stable group; deprotection is very clean.Hydrogenolysis conditions can reduce other functional groups (alkenes, alkynes, nitro groups); requires specialized equipment.[4]
MOM MOMCl, DIPEA, DCMZnBr₂, n-PrSH, DCM>85%Rapid deprotection; avoids hydrogenation.MOMCl is a carcinogen[27]; deprotection requires careful tuning to maintain selectivity over Boc.

Decision-Making Flowchart:

Decision_Tree Start Start: Choose Phenol PG for Boc-Protected Substrate Q1 Are reducible groups (alkenes, alkynes, NO₂) present and need to be preserved? Start->Q1 Q2 Is the substrate sensitive to basic conditions (e.g., TBAF)? Q1->Q2 Yes Use_Bn Use Benzyl (Bn) Group Q1->Use_Bn No Use_TBDMS Use TBDMS Group Q2->Use_TBDMS No Use_MOM Consider MOM Group Q2->Use_MOM Yes Q3 Is handling a potent carcinogen (MOMCl) acceptable? Q3->Use_MOM Yes Reconsider Re-evaluate: Consider TBDMS or alternative silyl groups (e.g., TIPS). Q3->Reconsider No Use_MOM->Q3

Framework for selecting the appropriate protecting group.

Conclusion

The successful synthesis of complex molecules bearing the this compound scaffold hinges on a robust orthogonal protection strategy. The TBDMS group offers the mildest and often most reliable method, relying on fluoride-mediated cleavage. The Benzyl group provides exceptional stability, with its removal by hydrogenolysis being a highly selective and clean process, provided no other reducible groups are present. Finally, the MOM group , while traditionally acid-labile, can be used orthogonally with careful selection of Lewis-acidic deprotection conditions. By understanding the distinct mechanistic underpinnings of each strategy, researchers can confidently select the optimal protecting group to navigate their synthetic challenges and advance their drug development and materials science objectives.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Marcune, B. F., Karady, S., Dolling, U. H., & Reider, P. J. (1999). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 64(7), 2446–2449.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Baader, W. J., de A. M. e Sousa, M. E., & Zacan, F. S. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions.
  • Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved from [Link]

  • SynArchive. (2024). Protection of Phenol by Silyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (n.d.). Deprotection of a tert-butyldimethylsilyl ether. Retrieved from [Link]

  • ResearchGate. (2005). Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions. Request PDF. Retrieved from [Link]

  • Ohtsuka, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8593–8603.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]

  • OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). Retrieved from [Link]

  • Rao, H. S. P., & Senthilkumar, S. P. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(2), 191-194.
  • Google Patents. (1976). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • ResearchGate. (2021). Chemoselective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Retrieved from [Link]

  • ResearchGate. (2012). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • ResearchGate. (2007). Studies on the hydrogenolysis of benzyl ethers. Request PDF. Retrieved from [Link]

  • Pilcher, A. S., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(5), 453-455.
  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • YouTube. (2019). synthesis & cleavage of benzyl ethers. ChemHelp ASAP. Retrieved from [Link]

  • ResearchGate. (2011). Chemoselective Boc protection of phenols and amino alcohols. Download Table. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision, balancing yield, purity, and scalability with overall cost-effectiveness. This guide provides an in-depth technical comparison of synthetic strategies for preparing Tert-butyl (3-hydroxy-4-methylphenyl)carbamate, a valuable building block in the synthesis of pharmaceuticals and advanced materials. We will delve into the prevalent method utilizing a tert-butoxycarbonyl (Boc) protecting group and compare its performance and cost against two common alternatives: the carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This analysis is grounded in experimental data to provide actionable insights for your synthetic endeavors.

Executive Summary: The Preeminence of the Boc Protecting Group

I. Synthetic Pathways Under Consideration

The synthesis of the target molecule commences with the commercially available starting material, 5-amino-2-methylphenol. The core of the synthetic comparison lies in the choice of the amine protecting group. The hydroxyl group of the aminophenol is generally less nucleophilic than the amino group and selective N-protection can be achieved under controlled conditions. The three pathways we will compare are outlined below.

Synthetic_Pathways cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection start_Boc 5-Amino-2-methylphenol reagent_Boc Di-tert-butyl dicarbonate (Boc Anhydride, Boc₂O) Triethylamine, THF start_Boc->reagent_Boc Protection product_Boc This compound reagent_Boc->product_Boc start_Cbz 5-Amino-2-methylphenol reagent_Cbz Benzyl Chloroformate (Cbz-Cl) Aqueous Na₂CO₃ start_Cbz->reagent_Cbz Protection product_Cbz Benzyl (3-hydroxy-4-methylphenyl)carbamate reagent_Cbz->product_Cbz start_Fmoc 5-Amino-2-methylphenol reagent_Fmoc 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) Aqueous NaHCO₃, Dioxane start_Fmoc->reagent_Fmoc Protection product_Fmoc 9H-fluoren-9-ylmethyl (3-hydroxy-4-methylphenyl)carbamate reagent_Fmoc->product_Fmoc Deprotection_Pathways cluster_Boc_deprotect Boc Deprotection cluster_Cbz_deprotect Cbz Deprotection cluster_Fmoc_deprotect Fmoc Deprotection start_Boc Boc-protected amine reagent_Boc Trifluoroacetic Acid (TFA) DCM start_Boc->reagent_Boc Acidolysis product_Boc Free Amine reagent_Boc->product_Boc start_Cbz Cbz-protected amine reagent_Cbz H₂, Palladium on Carbon (Pd/C) Methanol start_Cbz->reagent_Cbz Hydrogenolysis product_Cbz Free Amine reagent_Cbz->product_Cbz start_Fmoc Fmoc-protected amine reagent_Fmoc Piperidine DMF start_Fmoc->reagent_Fmoc Base-mediated product_Fmoc Free Amine reagent_Fmoc->product_Fmoc

Figure 2: Deprotection pathways for Boc, Cbz, and Fmoc protecting groups.

Deprotection Cost Analysis
Protecting GroupDeprotection ReagentCost of Reagent (USD/mole of protected compound)Key Considerations
Boc Trifluoroacetic Acid (TFA)~5.00Mild conditions, volatile byproducts.
Cbz Palladium on Carbon (10 wt%)~20.00 (catalyst cost)Requires hydrogenation setup, catalyst can be pyrophoric.
Fmoc Piperidine~2.50Base-labile, can be an issue with base-sensitive functional groups.

While the deprotection of Fmoc with piperidine is inexpensive, the initial high cost of the Fmoc-Cl reagent makes it the least cost-effective overall. The Cbz group, while moderately priced for protection, incurs additional costs and safety considerations for the catalytic hydrogenation step. The Boc group, with its low protection cost and reasonably priced deprotection reagent, emerges as the most economically favorable option.

V. Detailed Experimental Protocols

For practical application, detailed and validated protocols are essential.

Protocol 1: Synthesis of this compound (Boc Protection)
  • Setup: To a solution of 5-amino-2-methylphenol (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.5 eq).

  • Reaction: Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 15 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography. [1]

Protocol 2: General Procedure for Cbz Protection of Aminophenols
  • Setup: Dissolve the aminophenol (1.0 eq) in an aqueous solution of sodium carbonate.

  • Reaction: Cool the solution to 0°C and add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature.

  • Execution: Stir the reaction at 0°C for 2-3 hours.

  • Work-up: Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization may be necessary for higher purity. [2]

Protocol 3: General Procedure for Fmoc Protection of Aminophenols
  • Setup: Dissolve the aminophenol (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate.

  • Reaction: Add a solution of 9-fluorenylmethyl chloroformate (1.2 eq) in dioxane dropwise at room temperature.

  • Execution: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with dilute acid and brine, dry, and concentrate. Purify by column chromatography. [3]

VI. Conclusion and Recommendation

Based on a thorough analysis of reagent costs, reaction yields, and deprotection procedures, the synthesis of this compound using di-tert-butyl dicarbonate (Boc anhydride) is the most cost-effective method. The significantly lower price of Boc anhydride compared to Cbz-Cl and especially Fmoc-Cl is the primary driver of this economic advantage. While the documented yield for the specific target molecule is modest, it is a non-optimized result, and high yields are typically achievable for this class of reaction. The mild deprotection conditions using trifluoroacetic acid further enhance the appeal of the Boc strategy.

For research and development professionals where cost and efficiency are key metrics, the Boc protection route offers a reliable and economically sound approach for the synthesis of this important intermediate.

VII. References

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.

  • tert-butyl 3-hydroxy-4-methylphenylcarbamate synthesis - ChemicalBook.

  • Benzyl chloroformate - ChemicalBook.

  • Benzyl chloroformate, 97 wt%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals.

  • Benzyl Chloroformate 96.0+%, TCI America™ | Fisher Scientific.

  • Fmoc chloride 0.97 Fmoc-Cl - Sigma-Aldrich.

  • Cbz-Protected Amino Groups - Organic Chemistry Portal.

  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.

  • 9-Fluorenylmethyl Chloroformate | 28920-43-6 - TCI Chemicals.

  • Benzyl Chloroformate - Colorless Liquid, Cas No. 501-53-1, Molecular Formula C8H7ClO2, Molecular Weight 170.59, Boiling Point 103 C, Density 1.212 g/mL, Organic Synthesis Use at 16520.00 INR in Mumbai, Maharashtra | A. B. Enterprises - Tradeindia.

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH.

  • Fmoc chloride, 98% (28920-43-6) - Ottokemi.

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry.

  • Benzyl Chloroformate, 250 grams, Each - CP Lab Safety.

  • Cbz-Protected Amino Groups.

  • How to perform Fmoc protection using Fmoc-Cl? - ResearchGate.

  • Fmoc-chloride - Oakwood Chemical.

  • Fmoc - Lokey Lab Protocols.

  • WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents.

  • Fmoc-Cl | 28920-43-6 | FF07779 - Biosynth.

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal.

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry.

  • Boc Protecting Group for Amines - Chemistry Steps.

  • This compound this compound - FUJIFILM Wako.

  • Amino Acid-Protecting Groups - SciSpace.

  • WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents.

  • Amino Acid-Protecting Groups.

  • Boc-Protected Amino Groups - Organic Chemistry Portal.

  • Amine Protection / Deprotection - Fisher Scientific.

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.

  • PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY.

  • Synthesis of 5-amino-o-cresol - PrepChem.com.

  • DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents.

  • CN113372229B - Preparation method of 5- (2-hydroxyethyl) amino o-cresol - Google Patents.

  • Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity - ResearchGate.

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A Senior Application Scientist's Guide to the Scalability of Reactions with Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and professionals in drug development, the selection of a protecting group is a critical decision that reverberates through every subsequent synthetic step, profoundly impacting yield, purity, cost, and ultimately, the scalability of a chemical process. This guide provides an in-depth comparison of using tert-butyl (3-hydroxy-4-methylphenyl)carbamate as a key intermediate, evaluating its performance in scalable reactions against viable alternatives. Our focus is on the practical implications of this choice, supported by experimental insights and process logic to inform your synthetic strategy from the bench to the pilot plant.

Introduction: The Strategic Importance of Protecting Group Selection in Aminophenol Chemistry

This guide will dissect the key considerations for scalability when using this compound, focusing on two primary reaction classes: O-alkylation and the subsequent N-deprotection. We will compare the Boc group's performance with that of the Carboxybenzyl (Cbz) and Acetyl (Ac) groups, providing a framework for selecting the optimal protecting group for your specific application.

Comparative Analysis of Protecting Groups for 3-Amino-4-methylphenol

The choice of protecting group dictates the reaction conditions for both its introduction and removal, as well as its compatibility with other transformations within the synthetic sequence. This concept of "orthogonality" is paramount in multi-step syntheses.[2][3]

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)Acetyl (Ac)
Structure



Introduction High-yielding with (Boc)₂O and a base.[1]High-yielding with benzyl chloroformate (Cbz-Cl) and a base.High-yielding with acetic anhydride or acetyl chloride and a base.
Stability Stable to bases, nucleophiles, and hydrogenolysis.[4]Stable to acids and bases.[4]Stable to acidic conditions and hydrogenolysis.
Cleavage Acid-labile (e.g., TFA, HCl).[4]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[4]Basic or acidic hydrolysis (often harsh conditions).
Scalability Pros Avoids heavy metal catalysts for deprotection. Deprotection can be run in continuous flow.[5]Mild, neutral deprotection conditions.[4]Low cost of reagents.
Scalability Cons Formation of isobutylene gas during deprotection. Potential for tert-butylation of sensitive substrates.[6]Requires specialized high-pressure hydrogenation equipment. Catalyst handling and cost. Incompatible with reducible functional groups.[4]Harsh deprotection conditions can limit substrate scope.
Orthogonality Orthogonal to Cbz and Fmoc.[4]Orthogonal to Boc and Fmoc.[4]Orthogonal to hydrogenolysis-labile groups.

Scalability of O-Alkylation Reactions

A common subsequent reaction for this compound is the O-alkylation of the phenolic hydroxyl group. The choice of protecting group can influence the efficiency and scalability of this step.

Experimental Protocol: O-Alkylation of Protected 3-Amino-4-methylphenol

Materials:

  • Protected 3-amino-4-methylphenol (Boc, Cbz, or Ac derivative) (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., Acetone, DMF)

Procedure:

  • To a stirred solution of the protected 3-amino-4-methylphenol in the chosen solvent, add the base.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and monitor by TLC or LC-MS until completion.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices and Scalability Considerations
  • Choice of Base and Solvent: For large-scale operations, the use of cost-effective and easily handled bases like potassium carbonate is preferred over stronger, more hazardous bases. The solvent choice is critical for scalability; factors to consider include solubility of reactants and reagents, boiling point for effective reaction temperature, and ease of removal and recycling.[7]

  • Impact of the Protecting Group: The electronic nature of the protecting group can subtly influence the nucleophilicity of the phenoxide. However, for O-alkylation, the primary difference lies in the downstream processing. The Boc-protected product is often a crystalline solid, which can simplify purification by recrystallization on a large scale.

  • Side Reactions: A potential side reaction is N-alkylation, although this is generally minimal for carbamate-protected anilines. With the less sterically hindered and more nucleophilic acetyl-protected amine, the risk of N,O-dialkylation could be slightly higher under forcing conditions.

Caption: Generalized workflow for the O-alkylation of protected 3-amino-4-methylphenol.

Scalability of N-Deprotection: The Critical Step

The deprotection step is often a major hurdle in scaling up a synthesis. The choice of protecting group dictates the reagents, equipment, and work-up procedures required, all of which have significant cost and safety implications at an industrial scale.[8][9]

N-Boc Deprotection: Advantages and Challenges

Advantages:

  • Avoidance of Heavy Metals: The most common deprotection methods for Boc groups are acidic, avoiding the need for palladium catalysts, which can be costly and require removal to ppm levels in the final product.[4]

  • Continuous Flow Potential: Thermal deprotection of Boc groups can be performed in continuous flow reactors, offering advantages in terms of safety, consistency, and throughput for large-scale manufacturing.[5]

Challenges:

  • Gas Evolution: The deprotection of the Boc group liberates isobutylene and carbon dioxide. On a large scale, this gas evolution must be carefully managed to avoid pressure build-up in the reactor.[10]

  • Side Reactions: The tert-butyl cation generated during acidic deprotection can alkylate sensitive functional groups, particularly on electron-rich aromatic rings. The use of scavengers like anisole or thiophenol is often necessary to mitigate this risk, adding to the cost and complexity of the process.[6]

  • Harsh Acidic Conditions: While often considered "mild," the use of strong acids like TFA or HCl can be corrosive to standard reactors and may not be suitable for substrates with other acid-labile functional groups.

Comparative Deprotection Protocols

Materials:

  • N-Boc protected amine (1.0 equiv)

  • Acid (e.g., 4M HCl in Dioxane or Trifluoroacetic acid)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the N-Boc protected amine in the solvent.

  • Add the acid and stir at room temperature.

  • Monitor the reaction until completion.

  • Remove the solvent and excess acid under reduced pressure.

  • Isolate the product as the corresponding salt or neutralize with a base and extract.

Materials:

  • N-Cbz protected amine (1.0 equiv)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz protected amine in the solvent in a suitable hydrogenation vessel.

  • Carefully add the Pd/C catalyst.

  • Purge the vessel with hydrogen and maintain a positive pressure.

  • Stir the reaction mixture vigorously until completion.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Deprotection_Comparison cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection Boc_Start N-Boc-O-alkylated Aminophenol Boc_Reagents Acid (TFA or HCl) Scavenger (optional) Boc_Process Stirred Tank Reactor (Gas evolution management) Boc_Reagents->Boc_Process Boc_Workup Neutralization & Extraction Boc_Process->Boc_Workup Boc_Product Deprotected Amine Boc_Workup->Boc_Product Cbz_Start N-Cbz-O-alkylated Aminophenol Cbz_Reagents H2, Pd/C Cbz_Process High-Pressure Hydrogenator Cbz_Reagents->Cbz_Process Cbz_Workup Catalyst Filtration Cbz_Process->Cbz_Workup Cbz_Product Deprotected Amine Cbz_Workup->Cbz_Product

Sources

The Strategic Utility of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate in Kinase Inhibitor Scaffolding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a synthesis campaign. In the landscape of kinase inhibitor development, where structural nuance can translate to significant differences in potency and selectivity, the choice of starting materials is paramount. This guide provides an in-depth technical analysis of tert-butyl (3-hydroxy-4-methylphenyl)carbamate, a versatile building block, and objectively compares its application with alternative strategies in the synthesis of complex heterocyclic compounds, particularly pyrimidine-based kinase inhibitors.

Introduction: The Role of Protected Aminophenols in Drug Discovery

Substituted aminophenols are privileged motifs in medicinal chemistry, offering a synthetically tractable handle to introduce diverse functionalities into a core scaffold. The strategic use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is essential to orchestrate multi-step syntheses, preventing unwanted side reactions and enabling regioselective modifications. This compound (Figure 1) is a prime example of such a synthon, providing a stable, yet readily cleavable, protected amine and a reactive phenolic hydroxyl group, poised for elaboration into more complex structures. Its inherent structural features—a methyl group providing steric and electronic influence and a defined substitution pattern—make it a valuable tool in the medicinal chemist's arsenal.

Figure 1: Structure of this compound

Synthesis of this compound: A Reliable and Scalable Protocol

The preparation of this compound is a straightforward and high-yielding process, making it an attractive starting material for large-scale synthesis campaigns. The most common and efficient method involves the reaction of 5-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Amino-2-methylphenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-2-methylphenol (1.0 eq) in THF.

  • Add triethylamine (1.2-1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: 85-95%

Characterization Data:

While specific spectra were not found in the immediate search results, typical characterization data for a compound of this nature would include:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.0-6.5 (m, 3H, Ar-H), ~4.8 (s, 1H, OH), ~2.2 (s, 3H, Ar-CH₃), ~1.5 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the aromatic carbons, the methyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.

  • IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (around 3400), N-H stretching (around 3300), C=O stretching of the carbamate (around 1700), and C-O stretching.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₇NO₃, found [M+H]⁺.

Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors: A Case Study

A significant application of this compound is as a key intermediate in the synthesis of fused heterocyclic compounds with potent kinase inhibitory activity, which are of interest in cancer therapy. A common synthetic strategy involves a Williamson ether synthesis to couple the phenolic hydroxyl group with a suitably functionalized pyrimidine core.

Case Study: Synthesis of a Pyridinyl-Pyrimidine Ether Intermediate

This reaction serves as a crucial step in building the core structure of a class of kinase inhibitors.

Reaction:

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • 2-chloro-4-(pyridin-3-yl)pyrimidine

  • Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., K₂CO₃, NaH)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add cesium carbonate (1.5-2.0 eq).

  • Add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0-1.2 eq) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Comparative Analysis: Alternatives to this compound

While this compound is a valuable building block, the vast chemical space of kinase inhibitors necessitates a diverse range of starting materials. The choice of a particular Boc-protected aminophenol is dictated by the specific structure-activity relationships (SAR) of the target kinase. Different substitution patterns on the phenyl ring can profoundly impact binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Comparison of Boc-Protected Aminophenol Building Blocks in Kinase Inhibitor Synthesis

Building BlockKey Structural FeatureRationale for Use in Kinase Inhibitor DesignPotential Advantages
This compound Methyl group at C4The methyl group can provide beneficial steric interactions within the kinase binding pocket and can block a potential site of metabolism, improving metabolic stability.Readily available, high-yielding synthesis.
tert-Butyl (4-hydroxyphenyl)carbamate Unsubstituted at C3/C5Provides a simpler scaffold for initial SAR studies. The para-hydroxy group is a common hydrogen bond donor.Commercially available, simple structure.
tert-Butyl (3-hydroxyphenyl)carbamate Meta-hydroxy groupAllows for a different vector for substituent elaboration compared to the para-isomer, potentially accessing different regions of the kinase active site.Commercially available, offers alternative substitution pattern.
tert-Butyl (3-fluoro-4-hydroxyphenyl)carbamate Fluoro substituentThe fluorine atom can act as a hydrogen bond acceptor and can modulate the pKa of the phenol and the lipophilicity of the molecule, potentially improving cell permeability and metabolic stability.Introduction of a key pharmacophoric element.
tert-Butyl (3-methoxy-4-hydroxyphenyl)carbamate Methoxy substituentThe methoxy group can act as a hydrogen bond acceptor and introduce steric bulk, influencing the conformation of the final inhibitor.Provides additional points for interaction and can influence solubility.

The selection of a specific building block is a strategic decision based on the target kinase's binding site topology and the desired pharmacological profile of the final compound. For instance, the methyl group in the title compound can be crucial for filling a hydrophobic pocket, while a fluoro or methoxy group might be introduced to form specific hydrogen bonds or to block metabolic hydroxylation.

Workflow and Decision-Making in Scaffold Selection

The process of selecting a starting material like this compound is an integral part of the drug discovery pipeline.

G cluster_0 Scaffold Selection Workflow A Target Identification & Validation B Lead Identification (HTS, Fragment Screening) A->B C Structure-Activity Relationship (SAR) Analysis B->C E Selection of Core Scaffold (e.g., Pyrimidine) C->E D Computational Modeling (Docking, etc.) F Choice of Substituted Building Block (e.g., Boc-aminophenol) D->F E->F G Synthesis of Analogs F->G H In Vitro & In Vivo Testing G->H H->C I Lead Optimization H->I

Diagram 1: A simplified workflow for scaffold selection in drug discovery.

The choice of this compound or an alternative is typically informed by SAR data and computational modeling, which can predict how different substituents will interact with the target kinase.

Conclusion and Future Perspectives

This compound is a demonstrably useful and versatile building block in the synthesis of complex molecules, particularly pyrimidine-based kinase inhibitors. Its straightforward synthesis, stability, and the strategic placement of its functional groups make it a valuable asset for medicinal chemists.

Future work in this area will likely focus on the development of novel substituted aminophenol building blocks with even more diverse functionalities to meet the ever-growing demand for highly selective and potent kinase inhibitors. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in their pursuit of the next generation of targeted therapeutics.

References

  • Oguro, Y., et al. (2012). Fused heterocycle derivatives and use thereof. U.S.
  • Synthesis of this compound. (n.d.).
  • Williamson Ether Synthesis. (n.d.). In various organic chemistry resources.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Patents citing the use of substituted aminophenols in kinase inhibitor synthesis. (Various).

Safety Operating Guide

Guide to the Proper Disposal of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl (3-hydroxy-4-methylphenyl)carbamate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is designed to be an essential operational plan, providing immediate and actionable information.

Hazard Assessment: The "Why" Behind the Protocol

Key Potential Hazards:

  • Irritation: Similar carbamate compounds are known to cause skin and eye irritation.[1][2]

  • Harmful if Swallowed/Inhaled: Ingestion or inhalation may be harmful and can cause irritation to the gastrointestinal or respiratory tracts.[2][3]

  • Environmental Toxicity: Carbamates are a class of compounds that include pesticides and herbicides, and their wastes are regulated by the Environmental Protection Agency (EPA) due to their toxicity.[4] Release into waterways or the soil must be strictly avoided.[1][3]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][5]

Hazard CategoryPotential EffectRationale & Source Analogs
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or inhaled.[3]Based on SDS for related tert-butyl carbamate structures.
Skin Corrosion/Irritation Causes skin irritation.[1][2]GHS classification for similar functionalized carbamates.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]GHS classification for similar functionalized carbamates.
Environmental Hazard Potentially toxic to aquatic life.Carbamate class is regulated by the EPA for environmental toxicity.[4]

The Regulatory Imperative: Compliance with EPA/RCRA

Carbamate-containing wastes are explicitly regulated as hazardous wastes in the United States under the Resource Conservation and Recovery Act (RCRA).[4] The EPA has established Land Disposal Restrictions (LDR) which prohibit the disposal of untreated hazardous wastes into or on the land.

The key takeaway for laboratory personnel is that This compound waste cannot be disposed of in standard laboratory trash or down the drain. It must be treated as a regulated hazardous waste and managed according to stringent federal, state, and local guidelines.[1][6][7]

Core Disposal Workflow: A Step-by-Step Guide

This protocol ensures that the waste is handled safely from the point of generation to its final transfer to a certified waste management professional.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Designate as Hazardous Waste: Immediately upon generation, classify any material containing or contaminated with this compound as hazardous waste.

  • Use a Dedicated Waste Container: Procure a designated, chemically compatible hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. The container must be in good condition, have a secure, tight-fitting lid, and be clearly labeled.

  • Isolate from Incompatibles: Store the carbamate waste container away from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[5][8]

Step 2: Required Personal Protective Equipment (PPE)

Always don the following minimum PPE before handling the chemical or its waste:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles (European Standard EN 166 or equivalent).[5][8]

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[5]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[5][8]

Step 3: Waste Collection and Containment Protocol
  • Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container using a dedicated spatula or scoop.

  • Contaminated Disposables: All items that have come into direct contact with the compound, such as weighing papers, contaminated paper towels, and used gloves, must also be placed in the same hazardous waste container.

  • Container Management:

    • Keep the container closed at all times except when adding waste.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound."

    • Store the container in a designated satellite accumulation area within the laboratory.

Step 4: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Step 2.

  • Contain and Collect: For a small, dry spill, gently sweep or scoop the material into a designated hazardous waste container.[3] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly. The specific cleaning agent should be recommended by your institution's EH&S department, but a detergent and water solution followed by a solvent rinse (e.g., ethanol) is a common practice. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Ventilate the area to ensure any residual vapors are removed.[7]

Final Disposal Pathway: Professional Management

The only acceptable disposal route for this compound is through your institution's hazardous waste program, which utilizes a licensed environmental waste disposal company.

  • Mechanism of Destruction: The preferred treatment standard for carbamate wastes is high-temperature incineration.[9] This method serves as a Best Demonstrated Available Technology (BDAT) because it ensures the complete thermal destruction of the carbamate molecule, preventing its release and the formation of toxic byproducts in the environment.[4]

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain.[3]

    • DO NOT discard this chemical in the regular solid waste trash.

    • DO NOT attempt to chemically neutralize the waste in the lab unless it is a specifically approved and documented procedure provided by your EH&S department. While alkaline hydrolysis can decompose carbamates, this must be done under controlled conditions and is not a recommended procedure for general laboratory waste disposal.[9]

Below is a diagram illustrating the correct decision-making workflow for the disposal of this compound.

G cluster_0 In-Lab Waste Handling cluster_1 Institutional Disposal Process cluster_2 Final Disposition gen Waste Generation (Solid Residue, Contaminated Items) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe drain Drain Disposal gen->drain PROHIBITED trash Regular Trash gen->trash PROHIBITED container Step 2: Place in Labeled, Closed Hazardous Waste Container ppe->container segregate Step 3: Segregate from Incompatible Chemicals container->segregate saa Step 4: Store in Designated Satellite Accumulation Area segregate->saa pickup Step 5: Schedule Waste Pickup with Institutional EH&S saa->pickup Hand-off transport Step 6: Licensed Contractor Transports Waste Off-Site pickup->transport incinerate Step 7: High-Temperature Incineration (RCRA-Compliant Facility) transport->incinerate

Caption: Disposal Workflow for Carbamate Waste

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • EPA Issues Rule on Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Ammonium Carbamate Hazard Summary. New Jersey Department of Health.
  • Safety Data Sheet - tert-Butyl carbamate. Fisher Scientific.
  • Safety Data Sheet - tert-Butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate. MedChemExpress.
  • Safety Data Sheet - tert-Butyl carbamate. Fisher Scientific.
  • Safety Data Sheet - tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. Fisher Scientific.
  • Safety Data Sheet - tert-Butyl (4-hydroxybutyl)carbamate. MedChemExpress.

Sources

A Researcher's Guide to the Safe Handling of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Tert-butyl (3-hydroxy-4-methylphenyl)carbamate, a carbamate derivative, represents a class of compounds with significant potential in medicinal chemistry. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of scientific excellence and ethical research. This guide provides a comprehensive, in-depth framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of chemical risk assessment.

I. Hazard Identification and Risk Assessment: A Proactive Stance

Before any laboratory work commences, a thorough risk assessment is mandatory.[1][2] This involves understanding the potential hazards associated with this compound and the experimental procedures in which it will be used.

Anticipated Hazards of this compound (Based on Structurally Similar Compounds):

Hazard ClassificationPotential EffectsSource Analogy
Acute Oral Toxicity Harmful if swallowed.[3]tert-Butyl (4-hydroxybutyl)carbamate[3]
Skin Corrosion/Irritation Causes skin irritation.[3]tert-Butyl (4-hydroxybutyl)carbamate[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]Methyl carbamate-d3, tert-Butyl (4-hydroxybutyl)carbamate[3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4]Methyl carbamate-d3, tert-Butyl (4-hydroxybutyl)carbamate[3][4]

It is crucial to handle this compound as a substance with unknown toxicological properties and to apply the principle of "As Low As Reasonably Practicable" (ALARP) to minimize exposure.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks of exposure.[5][6] The following PPE is mandatory when handling this compound.

Core PPE Requirements
  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields that meet EN166 (EU) or ANSI Z87.1 (US) standards are essential to protect against splashes and dust.[4][7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, must be worn.[7][8] Always inspect gloves for any signs of degradation or perforation before use.[7] Given that carbamates can potentially be absorbed through the skin, gloves provide a critical barrier.[7]

    • Laboratory Coat: A standard laboratory coat is required. For handling larger quantities or when there is an increased risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, such as a chemical fume hood, respiratory protection is not typically required.[7] However, if dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment start Start: Handling this compound weighing Weighing solid? start->weighing dissolving Dissolving in solvent? weighing->dissolving Yes fume_hood Work in a chemical fume hood weighing->fume_hood Yes (if dusty) reaction Performing reaction? dissolving->reaction Yes face_shield Face Shield (in addition to goggles) dissolving->face_shield Yes (splash risk) reaction->fume_hood goggles Safety Goggles/Glasses fume_hood->goggles gloves Nitrile/Neoprene Gloves goggles->gloves lab_coat Lab Coat gloves->lab_coat respirator NIOSH-approved Respirator caption PPE Selection Workflow

Caption: Logical workflow for selecting appropriate PPE.

III. Operational and Disposal Plans: From Bench to Waste

A meticulous plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.

Safe Handling Protocol
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[4] Locate the nearest eyewash station and safety shower.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Handling the Compound: Avoid direct contact with the skin, eyes, and clothing.[4] Minimize the generation of dust and aerosols.[3][4] Use appropriate tools for transfer, such as spatulas or powder funnels.

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[4] Contaminated clothing should be removed and laundered before reuse.[7] Do not eat, drink, or smoke in the work area.[4]

Spill and Emergency Procedures
  • Small Spills: For minor spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into a sealed, labeled container for disposal.[4] The area can then be decontaminated with an appropriate solvent and wiped clean.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the safety officer. If safe to do so, contain the spill to prevent it from spreading. Do not attempt to clean up a large spill without appropriate training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical advice.

    • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[5]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled solvent waste container.

  • Contaminated Materials: Used gloves, paper towels, and other contaminated disposable materials should be placed in a designated hazardous waste container.

Dispose of all chemical waste in accordance with local, state, and federal regulations.[5]

IV. Conclusion: A Culture of Safety

The responsible use of research chemicals like this compound is predicated on a robust safety culture. This guide provides the essential framework for its safe handling, but it is the diligence and commitment of each researcher that ultimately ensures a safe laboratory environment. By integrating these principles into your daily workflow, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link].

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link].

  • Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link].

  • Rosalind Franklin University. (n.d.). Chemical Safety for Laboratory Employees. Retrieved from [Link].

  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - tert-Butyl carbamate. Retrieved from [Link].

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link].

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.